molecular formula C7H16N2O2 B089506 (6-Aminohexyl)carbamic acid CAS No. 143-06-6

(6-Aminohexyl)carbamic acid

カタログ番号: B089506
CAS番号: 143-06-6
分子量: 160.21 g/mol
InChIキー: HDIHOAXFFROQHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Aminohexyl)carbamic acid is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-aminohexylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6-9-7(10)11/h9H,1-6,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIHOAXFFROQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059726
Record name Hexamethylenediamine carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Fine powder; [MSDSonline]
Record name Carbamic acid, N-(6-aminohexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexamethylenediamine carbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5525
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

143-06-6
Record name Hexamethylenediamine carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylenediamine carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(6-aminohexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexamethylenediamine carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-aminohexyl)carbamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAMETHYLENEDIAMINE CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W993R5ORT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEXAMETHYLENEDIAMINE CARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (6-Aminohexyl)carbamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (6-Aminohexyl)carbamic acid, a versatile bifunctional molecule with applications in pharmaceuticals, material science, and organic synthesis.[1] This document details established experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways and purification workflows.

Introduction

This compound, also known as hexamethylenediamine (B150038) carbamate, is a chemical compound featuring both a primary amine and a carbamic acid functional group. This unique structure allows it to serve as a valuable building block in the synthesis of more complex molecules, including polymers and biologically active compounds.[1] Its utility spans various fields, from being an intermediate in pharmaceutical and agrochemical industries to a component in the development of advanced materials.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the reaction of 1,6-hexamethylenediamine with a carboxylating agent. This guide details two primary synthetic pathways: one utilizing ammonium (B1175870) formate (B1220265) and another employing carbon dioxide.

Synthesis via Reaction with Ammonium Formate

A high-yield and high-purity method for the preparation of this compound involves the reaction of 1,6-hexamethylenediamine with ammonium formate in the presence of a dehydrating agent. A detailed protocol is provided based on established patent literature.[2]

Experimental Protocol:

  • Reaction Setup: To a 500 mL three-necked flask equipped with a stirrer and a thermometer, add 200 mL of dehydrated alcohol.

  • Addition of Reactants: Add 58 g of 1,6-hexamethylenediamine to the flask and stir until dissolved.

  • Carboxylation: While maintaining the temperature at 30 °C, slowly add 68 g of ammonium formate to the reaction mixture.

  • Dehydration: After the initial reaction (approximately 1 hour), add 35 g of anhydrous calcium chloride as a dehydrating agent.

  • Reaction Completion: Continue stirring the mixture for an additional hour. The reaction is complete when a primary amine is no longer detectable by the nitrous acid test.

  • Work-up: Filter the reaction mixture to remove calcium chloride and other solids. The solvent (dehydrated alcohol) is then removed by evaporation.

  • Drying: The resulting solid product is dried to yield this compound.

Quantitative Data:

ParameterValueReference
Yield98%[2]
Purity99.8%[2]
Melting Point160 °C[2]

Logical Workflow for Synthesis via Ammonium Formate:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 1,6-Hexamethylenediamine 1,6-Hexamethylenediamine Dissolution Dissolution 1,6-Hexamethylenediamine->Dissolution Ammonium Formate Ammonium Formate Carboxylation_at_30C Carboxylation @ 30°C Ammonium Formate->Carboxylation_at_30C Dehydrated Alcohol (Solvent) Dehydrated Alcohol (Solvent) Dehydrated Alcohol (Solvent)->Dissolution Anhydrous Calcium Chloride (Dehydrating Agent) Anhydrous Calcium Chloride (Dehydrating Agent) Dehydration_Stirring Dehydration & Stirring (1 hr) Anhydrous Calcium Chloride (Dehydrating Agent)->Dehydration_Stirring Dissolution->Carboxylation_at_30C Carboxylation_at_30C->Dehydration_Stirring Reaction_Monitoring Monitoring (Nitrous Acid Test) Dehydration_Stirring->Reaction_Monitoring Filtration Filtration Reaction_Monitoring->Filtration Reaction Complete Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Drying Drying Solvent_Evaporation->Drying Final_Product Final_Product Drying->Final_Product This compound

Synthesis of this compound via Ammonium Formate.
Synthesis via Direct Reaction with Carbon Dioxide

General Experimental Workflow:

  • Reaction Setup: A solution of 1,6-hexamethylenediamine is prepared in a suitable solvent (e.g., DMSO, chloroform, or benzene) in a pressure-rated reactor.

  • Carbon Dioxide Introduction: Carbon dioxide gas is introduced into the reactor, and the pressure is maintained at a specific level.

  • Reaction: The reaction mixture is stirred at a controlled temperature for a designated period to allow for the formation of the carbamic acid.

  • Isolation: The product, which may precipitate from the solution, is isolated by filtration and then dried.

Logical Workflow for Synthesis via Carbon Dioxide:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 1,6-Hexamethylenediamine 1,6-Hexamethylenediamine Dissolution Dissolution 1,6-Hexamethylenediamine->Dissolution Carbon Dioxide Carbon Dioxide Pressurization Pressurization with CO2 Carbon Dioxide->Pressurization Solvent Solvent Solvent->Dissolution Dissolution->Pressurization Reaction_Stirring Reaction under Controlled Temperature & Pressure Pressurization->Reaction_Stirring Isolation Isolation Reaction_Stirring->Isolation Product Formation Drying Drying Isolation->Drying Final_Product Final_Product Drying->Final_Product This compound

General synthesis of this compound via Carbon Dioxide.

Purification of this compound

Purification of the synthesized this compound is crucial to achieve the desired purity for subsequent applications. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For a compound like this compound, which contains both polar amine and carboxylic acid groups and a nonpolar hexyl chain, a polar solvent or a mixed solvent system is likely to be effective. While a specific solvent system for this exact compound is not detailed in the searched literature, a general protocol for recrystallization of a related diamine, hexamethylenediamine, from cyclohexane (B81311) provides a useful starting point. Given the polar nature of the carbamic acid group, a more polar solvent than cyclohexane is likely required. Water or an alcohol/water mixture would be a logical choice to investigate.

General Experimental Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent or solvent mixture in which the crude this compound is soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol/water or methanol/water are good initial candidates.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

G Crude_Product Crude this compound Dissolve_in_Hot_Solvent Dissolve in Minimal Hot Solvent Crude_Product->Dissolve_in_Hot_Solvent Hot_Filtration Hot Filtration (Optional) Dissolve_in_Hot_Solvent->Hot_Filtration Slow_Cooling Slow Cooling to Room Temperature Hot_Filtration->Slow_Cooling Ice_Bath Cooling in Ice Bath Slow_Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_with_Cold_Solvent Wash with Cold Solvent Vacuum_Filtration->Wash_with_Cold_Solvent Drying Drying Wash_with_Cold_Solvent->Drying Purified_Product Purified Crystals Drying->Purified_Product

General workflow for the purification by recrystallization.
Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating closely related impurities, preparative HPLC is a powerful technique. A reversed-phase C18 column is often suitable for the separation of polar organic molecules like this compound.

General Preparative HPLC Protocol:

  • Column: A preparative reversed-phase C18 column.

  • Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape.

  • Sample Preparation: The crude product is dissolved in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: The sample is injected onto the column, and the eluent is monitored by a detector (e.g., UV). Fractions corresponding to the peak of the desired product are collected.

  • Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization or rotary evaporation, to yield the purified product.

Workflow for Preparative HPLC Purification:

G Crude_Sample Crude this compound in Solution Injection Inject onto Preparative HPLC Crude_Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Collect Fractions of Target Peak Detection->Fraction_Collection Solvent_Removal Solvent Removal (Lyophilization/Evaporation) Fraction_Collection->Solvent_Removal Purified_Product Highly Purified Product Solvent_Removal->Purified_Product

Workflow for purification by preparative HPLC.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) groups of the hexyl chain and the protons of the amine and carbamic acid groups.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the six carbons of the hexyl chain and the carbonyl carbon of the carbamic acid group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H and N-H stretching of the carbamic acid group, C-H stretching of the alkyl chain, and the C=O stretching of the carbonyl group.

  • Melting Point:

    • A sharp melting point range is indicative of high purity. The reported melting point is around 151-160 °C.[2][3]

Conclusion

This technical guide has outlined the primary methods for the synthesis and purification of this compound. The reaction of 1,6-hexamethylenediamine with ammonium formate provides a high-yield and high-purity route to the target compound. Purification can be effectively achieved through recrystallization or preparative HPLC, depending on the desired level of purity. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

In-Depth Technical Guide to the Physicochemical Properties of (6-Aminohexyl)carbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminohexyl)carbamic acid, also known as hexamethylenediamine (B150038) carbamate (B1207046), is a bifunctional molecule of significant interest in polymer chemistry and as a versatile chemical intermediate. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and a detailed look into its primary application as a vulcanizing agent for fluoroelastomers. All quantitative data are presented in structured tables for ease of reference, and key chemical processes are visualized through detailed diagrams.

Core Physicochemical Properties

This compound is a white, water-soluble solid.[1][2] Its bifunctional nature, possessing both a primary amine and a carbamic acid moiety, makes it a reactive building block in various chemical syntheses.[3] The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂O₂[2]
Molecular Weight 160.21 g/mol [2]
CAS Number 143-06-6[2]
Appearance White fine powder[1][2]
Melting Point 155-160 °C[2]
Boiling Point Decomposes
Solubility Soluble in water; insoluble in alcohol or acetone[1][2]
pKa Not experimentally determined; predicted values vary
LogP Not experimentally determined; predicted values vary
Decomposition Point 154 °C

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of 1,6-hexamethylenediamine with carbon dioxide. The following protocol is based on established industrial processes.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 1,6-hexamethylenediamine in ethanol.

  • With continuous stirring, add ammonium formate to the solution.

  • Maintain the reaction temperature between 15-45 °C.

  • Introduce carbon dioxide gas into the reaction mixture.

  • Once the reactant solution becomes a colorless transparent liquid, add anhydrous calcium chloride as a dehydrating agent.

  • Continue stirring for approximately 2 hours, monitoring for the consumption of the primary amine.

  • Upon reaction completion, the product, this compound, will precipitate.

  • Filter the solid product and evaporate the remaining ethanol.

  • The final product can be dried under vacuum.

This process is depicted in the workflow diagram below.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product HMD 1,6-Hexamethylenediamine Dissolution Dissolve HMD in Ethanol HMD->Dissolution CO2 Carbon Dioxide Reaction Introduce CO2 at 15-45°C CO2->Reaction Ethanol Ethanol (Solvent) Ethanol->Dissolution AmmoniumFormate Ammonium Formate Addition Add Ammonium Formate AmmoniumFormate->Addition CaCl2 Anhydrous CaCl2 Dehydration Add Anhydrous CaCl2 CaCl2->Dehydration Dissolution->Addition Addition->Reaction Reaction->Dehydration Stirring Stir for 2 hours Dehydration->Stirring Precipitation Product Precipitation Stirring->Precipitation Isolation Filter and Evaporate Solvent Precipitation->Isolation Drying Dry under Vacuum Isolation->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Application in Fluoroelastomer Vulcanization

A primary application of this compound is as a curative, often referred to as Diak No. 1, in the vulcanization of fluoroelastomers (FKM).[1][2] The process relies on the thermal decomposition of the carbamate to release 1,6-hexamethylenediamine, which then acts as the cross-linking agent. This diamine curing system is known for providing fast cure rates and resulting in vulcanizates with good physical properties.[1]

The vulcanization process is a multi-step chemical reaction:

  • Thermal Decomposition: At elevated temperatures, this compound decomposes to yield 1,6-hexamethylenediamine and carbon dioxide.

  • Dehydrofluorination: In the presence of a metallic oxide (e.g., MgO), which acts as an acid acceptor, the fluoroelastomer polymer chain undergoes dehydrofluorination, creating double bonds along the polymer backbone.

  • Nucleophilic Attack: The highly nucleophilic primary amine groups of the 1,6-hexamethylenediamine attack the electron-deficient carbon atoms of the newly formed double bonds in the polymer chain.

  • Cross-linking: This reaction forms stable cross-links between the fluoroelastomer chains, resulting in a three-dimensional network structure that imparts the desired elastomeric properties.

The following diagram illustrates the key steps in the diamine curing mechanism of a vinylidene fluoride (B91410) (VDF) based fluoroelastomer.

G Diamine Curing Mechanism of Fluoroelastomers cluster_reactants Curing Agents & Polymer cluster_process Vulcanization Steps cluster_intermediates Intermediates & Byproducts cluster_product Final Product Carbamate This compound Decomposition Thermal Decomposition Carbamate->Decomposition Heat FKM Fluoroelastomer Chain (-CH2-CF2-)n Dehydrofluorination Dehydrofluorination FKM->Dehydrofluorination MgO MgO (Acid Acceptor) MgO->Dehydrofluorination Accepts HF HMD 1,6-Hexamethylenediamine Decomposition->HMD CO2 CO2 Decomposition->CO2 Unsaturated_FKM Unsaturated FKM Chain (-CH=CF-)n Dehydrofluorination->Unsaturated_FKM HF HF Dehydrofluorination->HF Nucleophilic_Attack Nucleophilic Attack Crosslinking Cross-link Formation Nucleophilic_Attack->Crosslinking Vulcanized_FKM Cross-linked Fluoroelastomer Network Crosslinking->Vulcanized_FKM HMD->Nucleophilic_Attack Unsaturated_FKM->Nucleophilic_Attack

Caption: Diamine curing mechanism of fluoroelastomers.

Safety and Handling

This compound is a flammable solid and can cause skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from heat and open flames. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

Conclusion

This compound is a valuable compound with well-defined physicochemical properties that make it suitable for its primary role as a vulcanizing agent in the fluoroelastomer industry. Its synthesis from readily available starting materials and its specific reactivity provide a reliable method for achieving desired properties in high-performance polymers. Further research into its potential applications as a building block in other areas of polymer and materials science may unveil new opportunities for this versatile molecule.

References

Biological and chemical reactivity of (6-Aminohexyl)carbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological and Chemical Reactivity of (6-Aminohexyl)carbamic acid

Introduction

This compound, also known by synonyms such as Hexamethylenediamine (B150038) carbamate (B1207046), is a bifunctional organic compound that serves as a crucial building block and intermediate in various scientific and industrial fields.[1][2][3] Its structure, featuring a linear six-carbon chain terminating in a primary amine (-NH₂) at one end and a carbamic acid (-NHCOOH) at the other, provides a unique combination of reactive sites.[1] This dual functionality makes it a versatile molecule in organic synthesis, material science, and particularly in the development of pharmaceuticals and bioconjugates.[1][2] This guide provides a detailed examination of its physicochemical properties, chemical synthesis and reactivity, and its applications in biological contexts, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white solid compound with well-defined physical properties.[1][4] Its significant water solubility is a key characteristic, facilitating its use in various aqueous reaction conditions.[1][5] A summary of its key quantitative data is presented below.

PropertyValueReference
CAS Number 143-06-6[3][5]
Molecular Formula C₇H₁₆N₂O₂[1][3][5]
Molecular Weight 160.21 g/mol [1][3][5]
Melting Point 154-158 °C[1][3][5]
Boiling Point 159.19 °C (at 101,325 Pa)[1][5]
Water Solubility 128.65 g/L (at 25 °C)[1][5][6]
Density ~1.06 g/cm³ (Predicted)[5][7]
LogP 1.86430[4][7]

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its two functional groups: the nucleophilic primary amine and the carboxylic acid-like carbamic acid group. This allows it to participate in a wide range of chemical transformations.

Synthesis Methods

The compound is primarily synthesized through the direct reaction of 1,6-Hexamethylenediamine with carbon dioxide.[2][6] This process is typically conducted under controlled temperature and pressure to favor the formation of the carbamate.[2] Other reported methods include the controlled carbamoylation of hexamethylenediamine or the hydrolysis of corresponding carbamate esters.[1][2]

G cluster_synthesis Synthesis Workflow Reactant1 1,6-Hexamethylenediamine Process Controlled Reaction (Temperature, Pressure) Reactant1->Process Reactant2 Carbon Dioxide (CO2) Reactant2->Process Product This compound Process->Product

Caption: Synthesis workflow for this compound.

Key Chemical Reactions

The bifunctional nature of the molecule allows for several key reactions relevant to synthesis and drug development:

  • Amide Bond Formation: The terminal amino group is a potent nucleophile that readily reacts with carboxylic acids or their activated derivatives (e.g., NHS esters) to form stable amide bonds.[1] This is the primary reaction used in its role as a linker.

  • Esterification: The carbamic acid group can react with alcohols to form carbamate esters, which can alter the molecule's solubility and reactivity profile.[1][2]

  • Polymerization: Both functional groups can participate in polymerization reactions. It is used as a building block for materials like polyurethanes.[1][2]

  • Decomposition: Like other carbamic acids, it can be unstable under certain conditions and may decompose to the parent amine (hexamethylenediamine) and carbon dioxide.[1]

G cluster_reactivity Key Reactivity Pathways Core This compound Amide Amide Product Core->Amide + Carboxylic Acid Ester Carbamate Ester Product Core->Ester + Alcohol Polymer Polymer Backbone Unit Core->Polymer Polymerization Decomp Decomposition Products (Amine + CO2) Core->Decomp Decomposition

Caption: Chemical reactivity pathways of this compound.

Biological Reactivity and Applications

While the compound itself is primarily an intermediate, its structure is highly relevant in biological applications, especially in bioconjugation and as a structural motif in drug design.

Role in Bioconjugation

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. This compound and its parent amine are foundational as linkers.[1] The hexyl chain provides a flexible, stable, non-cleavable spacer, while the terminal amine serves as a reactive handle for attachment to proteins, antibodies, or other biomolecules.[8] This is critical in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to an antibody via a linker to ensure targeted delivery.[8]

G cluster_bioconjugation Role as a Linker in Bioconjugation Biomolecule Biomolecule (e.g., Antibody) Linker Linker derived from This compound Biomolecule->Linker Amide Bond Payload Payload (e.g., Drug, Fluorophore) Linker->Payload Covalent Bond

Caption: Use of this compound derivative as a bioconjugate linker.

Relevance in Drug Development

The carbamate functional group is a common feature in medicinal chemistry. It is often used as a stable surrogate for a peptide bond and can improve a molecule's ability to permeate cell membranes.[9] Carbamates are present in numerous approved therapeutic agents and are also employed in prodrug design to enhance stability and control drug release.[9] As an intermediate, this compound provides a scaffold that can be leveraged to synthesize new chemical entities with potential biological activity.[2][4]

Toxicological Profile of Carbamates

It is important to note that the carbamate class of chemicals includes potent neurotoxins that act by inhibiting acetylcholinesterase (AChE).[10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing symptoms ranging from excessive salivation to muscle spasms and, in severe cases, death.[10] While this is a well-established mechanism for many carbamate-based pesticides, the specific toxicological profile of this compound is not detailed in the available literature. However, as with any reactive chemical, appropriate safety precautions are essential during handling.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of this compound, designed for a laboratory setting.

Protocol for Synthesis of this compound

This protocol is a generalized procedure based on the reaction of 1,6-Hexamethylenediamine with carbon dioxide.

  • Materials: 1,6-Hexamethylenediamine, Carbon Dioxide (gas or solid/dry ice), suitable solvent (e.g., ethanol (B145695) or water), reaction vessel capable of being pressurized.

  • Procedure:

    • Dissolve a known molar quantity of 1,6-Hexamethylenediamine in the chosen solvent within the reaction vessel.

    • Cool the solution (e.g., using an ice bath) to control the exothermic reaction.

    • Slowly introduce a molar excess of carbon dioxide into the vessel. If using dry ice, add it in small portions. If using gas, bubble it through the solution or pressurize the vessel.

    • Seal the vessel and allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours to ensure complete reaction.

    • The product, being a salt, will often precipitate from the solution.

    • Collect the solid product by filtration.

    • Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted diamine.

    • Dry the final product under vacuum.

    • Characterize the product using standard techniques (e.g., NMR, IR spectroscopy, melting point) to confirm identity and purity.

Protocol for Amide Bond Formation (Bioconjugation)

This protocol describes a general method for conjugating this compound to a protein with available carboxyl groups using EDC/NHS chemistry.

  • Materials: this compound, target protein (with exposed carboxyl groups), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), reaction buffer (e.g., MES buffer, pH 6.0), desalting column.

  • Procedure:

    • Dissolve the target protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare stock solutions of EDC and NHS in the same buffer or water.

    • Add a 10-fold molar excess of EDC and NHS to the protein solution to activate the carboxyl groups. Allow this reaction to proceed for 15 minutes at room temperature.

    • Prepare a solution of this compound in the reaction buffer.

    • Add a 50- to 100-fold molar excess of the this compound solution to the activated protein mixture.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4 °C with gentle mixing.

    • Quench the reaction by adding a small molecule amine (e.g., hydroxylamine) if necessary.

    • Remove excess, unreacted this compound and coupling reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Analyze the resulting conjugate using techniques like SDS-PAGE or mass spectrometry to confirm successful conjugation.

References

(6-Aminohexyl)carbamic acid derivatives and their potential applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (6-Aminohexyl)carbamic Acid Derivatives and Their Potential Applications

Executive Summary

This compound and its derivatives represent a versatile class of compounds with significant potential across various scientific and industrial domains. Characterized by a core structure containing both a primary amine and a carbamic acid functional group, these molecules serve as valuable building blocks in organic synthesis, polymer chemistry, and drug discovery. Their dual functionality allows for a wide range of chemical modifications, leading to derivatives with tailored properties for specific applications. This guide provides a comprehensive overview of the synthesis, potential applications, and key experimental methodologies related to this compound derivatives, aimed at researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, also known as hexamethylenediamine (B150038) carbamate (B1207046), is an organic compound featuring a six-carbon aliphatic chain with an amino group at one end and a carbamic acid group at the other. The presence of these two reactive functional groups makes it a highly versatile chemical intermediate. Carbamates, in general, are integral components of many approved drugs and prodrugs, highlighting their importance in medicinal chemistry. They can play a role in drug-target interactions or be used to improve the pharmacokinetic properties of parent molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number143-06-6
Molecular FormulaC₇H₁₆N₂O₂
Molecular Weight160.21 g/mol
AppearanceWhite solid
Melting Point154-158 °C
Boiling Point~159.19 °C
Water Solubility128.65 g/L at 25 °C

Synthesis of this compound and Its Derivatives

The synthesis of the parent compound and its subsequent derivatives can be achieved through several established chemical routes.

Synthesis of this compound

The primary methods for synthesizing the core molecule include:

  • Direct Reaction with Carbon Dioxide: Hexamethylenediamine can be reacted directly with carbon dioxide under controlled temperature and pressure to yield this compound. This is a common method for producing alkylammonium carbamates.

  • Carbamoylation: This route involves treating hexamethylenediamine with a suitable carbamoylating agent.

  • Hydrolysis of Carbamate Esters: The parent acid can be obtained by hydrolyzing its corresponding ester derivatives under acidic or basic conditions.

General Synthesis of Carbamic Acid Derivatives

The versatile nature of the carbamate scaffold allows for numerous synthetic strategies to create a wide array of derivatives.

  • From Isocyanates and Alcohols: This is a fundamental and high-yielding method where an isocyanate reacts with an alcohol via nucleophilic attack to form the carbamate linkage.

  • Using Phosgene (B1210022) Derivatives: Amines can react with phosgene or safer alternatives like triphosgene (B27547) to form a carbamoyl (B1232498) chloride intermediate, which is then reacted with an alcohol.

  • Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form the carbamate.

  • Three-Component Coupling: A versatile method involves the coupling of an amine, carbon dioxide, and an alkyl halide to form the desired carbamate.

Experimental Protocols
  • Materials:

    • Isocyanate (1.0 eq)

    • Alcohol (1.0-1.2 eq)

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Optional: Catalyst (e.g., Dibutyltin dilaurate, DABCO)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol in the anhydrous solvent.

    • If using a catalyst, add it to the alcohol solution and stir until dissolved.

    • Slowly add the isocyanate dropwise to the reaction mixture at room temperature. Use an ice bath to control any exothermic reaction.

    • Stir the mixture at room temperature for 1-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final carbamate derivative.

  • Materials:

    • Amine (1.0 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Tetrabutylammonium Iodide (TBAI) (catalytic amount)

    • Alkyl Halide (1.3 eq)

    • Dry Dimethylformamide (DMF)

    • Carbon Dioxide (CO₂) gas

  • Procedure:

    • To a solution of the amine in dry DMF, add cesium carbonate and a catalytic amount of TBAI.

    • Bubble CO₂ gas through the reaction mixture for approximately 60 minutes at room temperature.

    • Add the alkyl halide to the mixture and stir overnight at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography.

Potential Applications of this compound Derivatives

The unique bifunctional nature of these compounds opens up a wide range of applications.

// Central Node Core [label="(6-Aminohexyl)carbamic\nAcid Derivatives", fillcolor="#F1F3F4", shape=octagon];

// Application Nodes Pharma [label="Pharmaceuticals &\nDrug Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Polymer Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Material [label="Material Science", fillcolor="#FBBC05", fontcolor="#202124"]; Organic [label="Organic Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-nodes for Pharmaceuticals Pharma_sub1 [label="Enzyme Inhibitors", fillcolor="#FFFFFF"]; Pharma_sub2 [label="Drug Intermediates", fillcolor="#FFFFFF"]; Pharma_sub3 [label="Prodrugs", fillcolor="#FFFFFF"];

// Sub-nodes for Polymer Polymer_sub1 [label="Polyurethane Building Blocks", fillcolor="#FFFFFF"]; Polymer_sub2 [label="Vulcanizing Agents", fillcolor="#FFFFFF"]; Polymer_sub3 [label="Polymer Modifiers", fillcolor="#FFFFFF"];

// Sub-nodes for Material Material_sub1 [label="Functional Polymers", fillcolor="#FFFFFF"]; Material_sub2 [label="Metal-Organic Frameworks\n(MOFs)", fillcolor="#FFFFFF"];

// Edges from Core to Main Applications Core -> Pharma; Core -> Polymer; Core -> Agro; Core -> Material; Core -> Organic;

// Edges from Pharma to sub-nodes Pharma -> Pharma_sub1 [dir=none]; Pharma -> Pharma_sub2 [dir=none]; Pharma -> Pharma_sub3 [dir=none];

// Edges from Polymer to sub-nodes Polymer -> Polymer_sub1 [dir=none]; Polymer -> Polymer_sub2 [dir=none]; Polymer -> Polymer_sub3 [dir=none];

// Edges from Material to sub-nodes Material -> Material_sub1 [dir=none]; Material -> Material_sub2 [dir=none];

// Central Node Core [label="(6-Aminohexyl)carbamic\nAcid Derivatives", fillcolor="#F1F3F4", shape=octagon];

// Application Nodes Pharma [label="Pharmaceuticals &\nDrug Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Polymer Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Material [label="Material Science", fillcolor="#FBBC05", fontcolor="#202124"]; Organic [label="Organic Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-nodes for Pharmaceuticals Pharma_sub1 [label="Enzyme Inhibitors", fillcolor="#FFFFFF"]; Pharma_sub2 [label="Drug Intermediates", fillcolor="#FFFFFF"]; Pharma_sub3 [label="Prodrugs", fillcolor="#FFFFFF"];

// Sub-nodes for Polymer Polymer_sub1 [label="Polyurethane Building Blocks", fillcolor="#FFFFFF"]; Polymer_sub2 [label="Vulcanizing Agents", fillcolor="#FFFFFF"]; Polymer_sub3 [label="Polymer Modifiers", fillcolor="#FFFFFF"];

// Sub-nodes for Material Material_sub1 [label="Functional Polymers", fillcolor="#FFFFFF"]; Material_sub2 [label="Metal-Organic Frameworks\n(MOFs)", fillcolor="#FFFFFF"];

// Edges from Core to Main Applications Core -> Pharma; Core -> Polymer; Core -> Agro; Core -> Material; Core -> Organic;

// Edges from Pharma to sub-nodes Pharma -> Pharma_sub1 [dir=none]; Pharma -> Pharma_sub2 [dir=none]; Pharma -> Pharma_sub3 [dir=none];

// Edges from Polymer to sub-nodes Polymer -> Polymer_sub1 [dir=none]; Polymer -> Polymer_sub2 [dir=none]; Polymer -> Polymer_sub3 [dir=none];

// Edges from Material to sub-nodes Material -> Material_sub1 [dir=none]; Material -> Material_sub2 [dir=none];

// Grouping sub-nodes for clarity {rank=same; Pharma_sub1; Pharma_sub2; Pharma_sub3;} {rank=same; Polymer_sub1; Polymer_sub2; Polymer_sub3;} {rank=same; Material_sub1; Material_sub2;} } end_dot Figure 1. Logical relationship diagram of the diverse applications stemming from the core this compound scaffold.

Pharmaceuticals and Drug Development

The carbamate scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs and clinical candidates. Derivatives of this compound are explored for various therapeutic targets.

  • Enzyme Inhibition: Carbamate derivatives are well-known inhibitors of several enzyme classes. By modifying the substituents on the core structure, selectivity and potency against specific enzymes can be achieved.

    • Cholinesterase Inhibitors: For diseases like Alzheimer's, carbamates that selectively inhibit butyrylcholinesterase (BuChE) or acetylcholinesterase (AChE) are of great interest.

    • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Targeting FAAH can modulate the endocannabinoid system, with potential applications for pain and neurodegenerative disorders.

    • Carbonic Anhydrase (CA) Inhibitors: Specific CA isoforms are targets for anticancer therapies.

Table 2: Representative Carbamate Derivatives as Enzyme Inhibitors (Illustrative Examples)

Compound ClassTarget EnzymeIC₅₀ / KᵢTherapeutic AreaReference
PhenylcarbamatesButyrylcholinesterase (BuChE)IC₅₀ = 2.00 μMAlzheimer's Disease
N-cyclic carbamatesMonoacylglycerol Lipase (MAGL)VariesNeurotherapeutics
Isatin-thiazolidinone hybridsCarbonic Anhydrase IX (hCA IX)Nanomolar rangeOncology
  • Prodrugs: The carbamate linkage can be used to mask polar functional groups (like amines or alcohols) in a parent drug. This can improve oral bioavailability by delaying first-pass metabolism, with the carbamate being cleaved in vivo to release the active drug.

G

Polymer Chemistry and Material Science

The bifunctional nature of this compound makes it a valuable monomer or modifier in polymer synthesis.

  • Polyurethanes: The compound can serve as a building block for creating polyurethanes and other advanced polymers.

  • Vulcanizing Agent: It is used as a vulcanizing agent for materials like fluorine rubber and ethylene (B1197577) acrylate (B77674) rubber.

  • Functional Polymers: Incorporation into polymer backbones can impart specific properties such as improved thermal stability, flexibility, or enhanced adhesion.

  • Metal-Organic Frameworks (MOFs): The amino group can be used in the design and synthesis of MOFs, which are porous materials with applications in gas storage, catalysis, and drug delivery.

Agrochemicals and Organic Synthesis
  • Agrochemicals: The structural features of these derivatives can be leveraged to synthesize compounds with potential biological activity for use as crop protection agents.

  • Organic Synthesis: The presence of both an amino and a carboxylic acid group allows for a wide range of reactions, such as amide bond formation and esterification, making it a versatile building block for constructing more complex organic molecules.

G Start Starting Materials (e.g., Hexamethylenediamine, CO₂, Alcohols, Isocyanates) Step1 Synthesis of Core Scaffold (this compound or its ester) Start->Step1 Step2 Derivatization Reaction (e.g., Amide coupling, N-alkylation, Carbamate formation) Step1->Step2 Product Target Derivative Library Step2->Product Step3 Purification (Column Chromatography, Recrystallization) Product->Step3 Final Characterized Pure Derivative Step3->Final

Conclusion and Future Outlook

This compound and its derivatives are compounds of significant interest due to their synthetic versatility and wide range of potential applications. The ability to easily modify the core structure allows for the fine-tuning of chemical and biological properties. In drug discovery, these derivatives will likely continue to be explored as potent and selective enzyme inhibitors and as effective prodrug moieties. In material science, their role in creating novel polymers and functional materials is an expanding field of research. Future work will likely focus on developing more efficient and greener synthetic routes, expanding the library of derivatives, and conducting detailed biological and material characterization to fully unlock the potential of this valuable chemical scaffold.

Spectroscopic Characterization of (6-Aminohexyl)carbamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize (6-Aminohexyl)carbamic acid. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for each technique.

Chemical Structure and Properties

This compound is a derivative of hexamethylenediamine, featuring a carbamic acid group at one end and a primary amine at the other. Its structure and properties are foundational to interpreting its spectroscopic data.

PropertyValue
Molecular FormulaC₇H₁₆N₂O₂[1]
Molecular Weight160.22 g/mol [1]
IUPAC NameThis compound[2]
CAS Number143-06-6[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The following data are predicted based on the analysis of similar structures, such as 6-aminohexanoic acid.[4]

Predicted ¹H NMR Data (Solvent: D₂O)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.05Triplet2HH-α (CH₂ adjacent to NHCOOH)
~2.65Triplet2HH-ε (CH₂ adjacent to NH₂)
~1.60Multiplet2HH-β
~1.45Multiplet2HH-δ
~1.30Multiplet4HH-γ, H-ζ
Predicted ¹³C NMR Data (Solvent: D₂O)
Chemical Shift (ppm)Assignment
~160C=O (Carbamate)
~42C-α (CH₂ adjacent to NHCOOH)
~40C-ε (CH₂ adjacent to NH₂)
~31C-β
~28C-δ
~26C-γ
~25C-ζ
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, MeOD-d₄) in a standard 5 mm NMR tube.[5][6] The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.[6]

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse angle: 30-90 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (primary amine and carbamic acid)
3300-2500Very BroadO-H stretch (carbamic acid, hydrogen-bonded)[7]
2950-2850StrongC-H stretch (aliphatic)[8]
~1690StrongC=O stretch (carbamate carbonyl)
~1600MediumN-H bend (primary amine)
~1465MediumC-H bend (CH₂)[8]
~1250MediumC-N stretch[8]
Experimental Protocol for FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and simple technique for solid samples.[9]

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.[10]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[11]

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[9]

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.[12]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue after the measurement.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[13]

Predicted Mass Spectrometry Data (ESI-MS)
m/z (mass-to-charge ratio)Ion
161.1285[M+H]⁺ (Protonated molecule)
183.1104[M+Na]⁺ (Sodium adduct)
116.1022[M-COOH+H]⁺ (Loss of carbamic acid group)

Note: The exact m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocol for ESI-MS

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture) at a concentration of approximately 1 mg/mL.[14]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.[14]

  • To promote protonation, a small amount of a volatile acid, such as formic acid (0.1% v/v), can be added to the final solution.[14]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[14]

Instrument Parameters (Direct Infusion):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-5 kV

  • Nebulizing Gas (N₂) Flow Rate: 1-2 L/min

  • Drying Gas (N₂) Flow Rate: 5-10 L/min

  • Drying Gas Temperature: 200-350 °C

  • Mass Range: 50-500 m/z

Workflow and Data Integration

The characterization of this compound follows a logical workflow, where the data from each spectroscopic technique are integrated to provide a comprehensive structural elucidation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample Pure this compound NMR_Prep Dissolve in D₂O Sample->NMR_Prep FTIR_Prep Solid Powder Sample->FTIR_Prep MS_Prep Dilute Solution (e.g., MeOH/H₂O) Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR FTIR FT-IR Spectrometer (ATR) FTIR_Prep->FTIR MS Mass Spectrometer (ESI) MS_Prep->MS NMR_Data Chemical Shifts Integration Multiplicity NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Conclusion Structural Elucidation & Purity Assessment NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

This integrated approach, combining NMR, FT-IR, and MS, provides unambiguous confirmation of the chemical structure of this compound, which is essential for its application in research and development.

References

An In-depth Technical Guide on the Solubility and Stability of (6-Aminohexyl)carbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of (6-Aminohexyl)carbamic acid. This document is intended to be a valuable resource for professionals working in research, development, and formulation, offering insights into the physicochemical properties of this compound.

Introduction

This compound, also known by synonyms such as hexamethylenediamine (B150038) carbamate (B1207046), is a bifunctional molecule containing both a primary amine and a carbamic acid moiety.[1] This structure imparts specific chemical properties that are relevant in various applications, including its use as a vulcanizing agent for rubbers.[2][3][4][5] Understanding its solubility and stability is crucial for its handling, formulation, and application in any chemical or pharmaceutical context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₁₆N₂O₂[1][3]
Molecular Weight 160.21 g/mol [1][3]
Appearance White solid[1]
Melting Point 154-158 °C[1][3][4]
Boiling Point 159.19 °C (at 101 325 Pa)[3][4]
Water Solubility 128.65 g/L at 25 °C ("Very soluble")[1][2][3][4]
pKa 3.35[2]
LogP -2.36[3][4]

Solubility Profile

3.1. Aqueous Solubility

This compound is highly soluble in water, with a reported solubility of 128.65 g/L at 25 °C.[1][3][4] The high water solubility is attributed to the presence of the polar amino and carbamic acid functional groups, which can engage in hydrogen bonding with water molecules.

3.2. Solubility in Organic Solvents

Quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, isopropanol, acetone, and acetonitrile (B52724) are not available in the reviewed literature. However, based on its chemical structure, it is expected to have some solubility in polar protic solvents.

3.3. pH-Dependent Solubility

The presence of both an amino group (basic) and a carbamic acid group (acidic) suggests that the solubility of this compound in aqueous solutions will be pH-dependent. As an amine, it will be more soluble in acidic solutions due to the formation of the protonated ammonium (B1175870) salt.[6] Conversely, the carbamic acid moiety can deprotonate in basic media, potentially influencing its solubility. A detailed pH-solubility profile has not been reported in the literature.

Stability Profile

The stability of this compound is a key consideration for its storage and handling. Carbamates, as a class of compounds, are known to be susceptible to degradation under various stress conditions.

4.1. Hydrolytic Stability

The carbamate functional group is susceptible to hydrolysis, and this degradation can be accelerated under acidic or basic conditions.[7][8] The primary degradation pathway for many carbamates is the hydrolysis of the ester or amide linkage.[7]

4.2. Thermal Stability

The melting point of this compound is in the range of 154-158 °C, suggesting moderate thermal stability.[1] However, carbamates can undergo thermal degradation. For some aminosilicone carbamates, the major thermal degradation pathway involves the formation of a urea-containing compound.[9]

4.3. Photostability

Specific photostability studies on this compound have not been found in the literature. General guidance for photostability testing is provided by the International Council for Harmonisation (ICH) guideline Q1B.[10]

Experimental Protocols

Detailed, validated experimental protocols for the determination of solubility and stability of this compound are not publicly available. The following sections provide general but detailed methodologies that can be adapted and validated for this specific compound.

5.1. Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents (e.g., water, methanol, ethanol, acetonitrile) at a specified temperature.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Preparation for Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid.

    • Centrifuge the aliquot to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, expressed in g/L or mg/mL, taking into account the dilution factor.

5.2. Protocol for Forced Degradation Studies

This protocol describes a general approach for conducting forced degradation studies to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[11][12][13]

Objective: To identify potential degradation products and degradation pathways for this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Store the solution at room temperature or a slightly elevated temperature for a defined period.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for a defined period.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C) for a defined period.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis: A stability-indicating HPLC method capable of separating the parent compound from its degradation products is required for the analysis of all stressed samples. Mass spectrometry can be used to identify the structure of the degradation products.

Visualizations

6.1. Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Shake at constant temperature (e.g., 25°C) for 24-48h prep2->equil1 sample1 Withdraw supernatant equil1->sample1 sample2 Centrifuge to remove solids sample1->sample2 sample3 Dilute supernatant sample2->sample3 analysis1 HPLC analysis sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Caption: Workflow for determining the solubility of this compound.

6.2. General Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 70°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products (e.g., LC-MS) analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway

Caption: General workflow for conducting forced degradation studies.

6.3. Postulated Hydrolytic Degradation Pathway

Caption: Postulated hydrolytic degradation of this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While its high aqueous solubility is well-documented, a comprehensive profile in various organic solvents and across a range of pH values is lacking in the public literature. The stability of the compound, particularly its susceptibility to hydrolysis and potential thermal degradation, aligns with the general behavior of carbamates. The provided experimental protocols offer a robust framework for researchers to generate specific and detailed data for this compound, which is essential for its effective application and formulation in scientific and industrial settings. Further research is warranted to fully characterize the solubility and stability of this compound under a variety of conditions.

References

Unraveling the Past: The Historical Context and Discovery of (6-Aminohexyl)carbamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A molecule born from the dawn of synthetic polymers, (6-Aminohexyl)carbamic acid, also known by its industrial name hexamethylenediamine (B150038) carbamate (B1207046) (HMDC), has played a significant, albeit often behind-the-scenes, role in the advancement of material science. This technical guide delves into the historical context of its discovery, tracing its origins from the pioneering work in polymer chemistry to its establishment as a crucial component in the rubber and polyurethane industries.

While the exact moment of its first synthesis is not pinpointed to a single "eureka" moment, the story of this compound is intrinsically linked to the industrial-scale production of its precursor, hexamethylenediamine. The journey begins with the groundbreaking research of Wallace Carothers at DuPont in the 1930s, which led to the invention of nylon. This development necessitated the large-scale synthesis of hexamethylenediamine, a key monomer for nylon-6,6. Although Theodor Curtius had first reported the synthesis of hexamethylenediamine, it was Carothers' work that brought it to the forefront of industrial chemistry.[1][2]

With the widespread availability of hexamethylenediamine, chemists began to explore its reactivity and potential applications beyond polyamides. The reaction of amines with carbon dioxide to form carbamic acids was a known chemical transformation.[3] It is in this context of post-nylon polymer research that the intentional synthesis of this compound from hexamethylenediamine and carbon dioxide likely first occurred.

The primary driver for the development and production of this compound was its utility as a vulcanizing agent for synthetic rubbers.[4] Traditional sulfur vulcanization, discovered by Charles Goodyear in 1839, had its limitations with newer synthetic elastomers.[4] HMDC emerged as a highly effective alternative, offering faster curing times and improved heat and chemical resistance in a variety of rubber products.[4] It also found a significant role as a cross-linking agent and a latent amine source in the burgeoning field of polyurethane chemistry.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various sources.

PropertyValueReferences
CAS Number 143-06-6[6]
Molecular Formula C₇H₁₆N₂O₂[6]
Molecular Weight 160.21 g/mol [5]
Appearance White crystalline solid[7]
Melting Point 155-160 °C[8]
Boiling Point Decomposes[8]
Solubility Soluble in water[7]

Synthesis and Experimental Protocols

A general experimental protocol can be outlined as follows:

Objective: To synthesize this compound from hexamethylenediamine and carbon dioxide.

Materials:

  • Hexamethylenediamine

  • Carbon dioxide (gas or solid - dry ice)

  • An appropriate solvent (e.g., ethanol)

  • Dehydrating agent (e.g., anhydrous calcium chloride) (optional, as described in some patent literature)[8]

Procedure (Conceptual):

  • Hexamethylenediamine is dissolved in a suitable solvent within a reaction vessel equipped with a stirrer and a means of temperature control.

  • Carbon dioxide is then introduced into the reaction mixture. This can be achieved by bubbling gaseous CO₂ through the solution or by the controlled addition of solid carbon dioxide.

  • The reaction is typically carried out under controlled temperature and pressure to facilitate the formation of the carbamic acid.[9]

  • The reaction proceeds until the consumption of the primary amine can no longer be detected.

  • The product, this compound, which is a solid, can then be isolated by filtration and subsequent drying. The solvent can be removed by evaporation.[8]

A Chinese patent describes a method using ammonium (B1175870) formate (B1220265) as a source of carbon dioxide and a dehydrating agent to drive the reaction to completion, reporting a high yield and purity.[8]

Logical Relationship in Synthesis

The synthesis of this compound is a direct consequence of the availability of its precursors, which themselves have significant historical context. The following diagram illustrates this logical progression.

logical_relationship A Wallace Carothers' Research on Polyamides (1930s) B Industrial Production of Hexamethylenediamine A->B Led to D Synthesis of This compound B->D Reactant for C Known Reaction: Amine + Carbon Dioxide -> Carbamic Acid C->D Chemical basis for

Historical development leading to the synthesis of this compound.

Experimental Workflow for Synthesis

The general workflow for the laboratory or industrial synthesis of this compound can be visualized as a series of sequential steps.

experimental_workflow start Start reactants Prepare Reactants: Hexamethylenediamine & Carbon Dioxide Source start->reactants reaction Reaction in Solvent (Controlled Temperature & Pressure) reactants->reaction monitoring Monitor Reaction Progress (e.g., disappearance of primary amine) reaction->monitoring isolation Isolate Product (Filtration) monitoring->isolation purification Purification & Drying isolation->purification product Final Product: This compound purification->product

A generalized experimental workflow for the synthesis of this compound.

Conclusion

The discovery and development of this compound are a clear example of how foundational research in one area of chemistry—in this case, the development of nylon—can lead to the creation of valuable molecules for other industries. While a singular "discoverer" may be lost to the annals of industrial research, its emergence is a logical and practical consequence of the chemical knowledge and material needs of the mid-20th century. Its continued use today in specialized rubber and polymer applications is a testament to its enduring utility.[4][9] Further research into the internal archives of companies like DuPont from the 1940s and 1950s may yet reveal more specific details about the individuals and the precise timeline of the initial synthesis and characterization of this important industrial chemical.

References

(6-Aminohexyl)carbamic Acid: A Comprehensive Technical Review of its Applications as a Versatile Linker

Author: BenchChem Technical Support Team. Date: December 2025

(6-Aminohexyl)carbamic acid , also known as hexamethylenediamine (B150038) carbamate (B1207046), is a bifunctional molecule increasingly recognized for its utility as a flexible and reliable linker in various fields of scientific research and drug development. Its structure, featuring a primary amine and a carbamic acid group at opposing ends of a six-carbon alkyl chain, provides a versatile platform for the conjugation of diverse molecules. This technical guide offers an in-depth review of the applications of this compound, focusing on its role in bioconjugation, drug delivery systems, and surface modification of materials.

Physicochemical Properties

This compound is a white solid with good solubility in water.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂O₂[1][2]
Molecular Weight 160.21 g/mol [1][2]
CAS Number 143-06-6[1][2]
Melting Point 154-158 °C[1][2]
Boiling Point ~159.19 °C (at standard pressure)[1]
Water Solubility 128.65 g/L at 25 °C[1]
pKa -1.41 ± 0.12 (Predicted)[2]
LogP 1.86430[3]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 6[4]

Applications in Bioconjugation and Drug Delivery

The dual functionality of this compound makes it an ideal linker for connecting biomolecules to other molecules of interest, such as therapeutic agents, imaging labels, or solid supports.[1] Its linear alkyl chain provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound and similar aliphatic carbamate linkers are employed in the construction of Antibody-Drug Conjugates (ADCs).[5][6] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[7] The linker plays a critical role in the stability and efficacy of the ADC, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is efficiently released upon internalization into the target cancer cell.[5][6]

Carbamate-based linkers can be designed to be either cleavable or non-cleavable.[5] Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells, such as acidic pH or the presence of certain enzymes like cathepsin B.[3][5][8] This targeted release mechanism can also lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[4] Non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody in the lysosome.[4]

The following diagram illustrates the general mechanism of action of an ADC with a cleavable linker, a common application for carbamate-based linkers.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Apoptosis

Intracellular trafficking and payload release of an Antibody-Drug Conjugate (ADC).

Linker TypePayloadTarget Cell LineIC₅₀ (nM)Reference(s)
Val-Cit-PABCMMAEAntigen-Positive1-10[1]
Val-Cit-PABCMMAEAntigen-Negative>1000[1]
Hydrazone (pH-sensitive)DoxorubicinAntigen-Positive10-100[1]
DisulfideDM1Antigen-Positive5-50[1][4]
Proteolysis Targeting Chimeras (PROTACs)

This compound and similar aliphatic chains are fundamental components in the design of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[10] A PROTAC consists of two ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a linker.[10]

The linker's length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.[9][11] Alkyl chains, such as the hexyl chain of this compound, are commonly used as flexible linkers in PROTAC design.[11]

The mechanism of PROTAC-mediated protein degradation is depicted in the following diagram.

PROTAC_Mechanism PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3->TernaryComplex TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

PROTAC-mediated protein degradation pathway.

The efficacy of a PROTAC is typically evaluated by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation achieved). The following table provides representative data for PROTACs with different linker types, highlighting the importance of linker composition.

Linker TypeTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Reference(s)
PEG-basedBRD4CRBN<10>90[11]
Alkyl-basedBRD4CRBN10-100~80[11]
Rigidified AlkylBRD4CRBN<10>90[11]
Alkyl-basedERαVHL>1000 (short chain)<20[12]

Application in Peptide Synthesis

This compound and its derivatives can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a flexible spacer arm.[13][14] This can be useful for various applications, such as attaching labels, conjugating to carrier proteins, or creating multivalent peptide constructs. The amino group of the linker can be protected (e.g., with Fmoc) and used as a building block in standard SPPS protocols.

The following diagram outlines a typical workflow for solid-phase peptide synthesis incorporating an aminohexyl-type linker.

SPPS_Workflow Resin Solid Support (Resin) with Linker Deprotection1 Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling1 Couple Fmoc-Amino Acid 1 (e.g., with HBTU/DIPEA) Wash1->Coupling1 Wash2 Wash Coupling1->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for Amino Acids 2 to n Wash2->Repeat Deprotection_final Final Fmoc Deprotection Repeat->Deprotection_final Wash3 Wash Deprotection_final->Wash3 Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA Cocktail) Wash3->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide with Aminohexyl Linker Purification->FinalPeptide

Workflow for Solid-Phase Peptide Synthesis (SPPS) with an aminohexyl linker.

Surface Modification of Nanoparticles

The functionalization of nanoparticles with molecules like this compound is a key step in preparing them for biomedical applications such as targeted drug delivery and bioimaging.[15] The amino group of this compound can be used to attach the molecule to the surface of nanoparticles, providing a primary amine for further conjugation with targeting ligands, drugs, or imaging agents.[15]

Gold nanoparticles (AuNPs) are a common platform for such modifications due to their unique optical properties and biocompatibility.[15] The following workflow illustrates the process of synthesizing and functionalizing gold nanoparticles with an amine-containing linker.

AuNP_Functionalization cluster_synthesis AuNP Synthesis (Turkevich Method) cluster_functionalization Surface Functionalization cluster_conjugation Further Conjugation HAuCl4 HAuCl₄ Solution Boiling Boiling & Mixing HAuCl4->Boiling Citrate Sodium Citrate Citrate->Boiling Citrate_AuNP Citrate-Stabilized AuNPs Boiling->Citrate_AuNP LigandExchange Ligand Exchange Reaction Citrate_AuNP->LigandExchange AminohexylCarbamicAcid This compound (or similar amine linker) AminohexylCarbamicAcid->LigandExchange Amine_AuNP Amine-Functionalized AuNPs LigandExchange->Amine_AuNP EDC_NHS EDC/NHS Coupling Amine_AuNP->EDC_NHS TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) TargetingLigand->EDC_NHS Targeted_AuNP Targeted AuNPs EDC_NHS->Targeted_AuNP

References

Methodological & Application

Application Notes and Protocols for the Use of (6-Aminohexyl)carbamic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-Aminohexyl)carbamic acid, also known as 6-aminohexanoic acid (Ahx) or ε-aminocaproic acid (EACA), is a valuable building block in solid-phase peptide synthesis (SPPS). Its aliphatic backbone provides a flexible and hydrophobic spacer that can be incorporated into peptide sequences for various applications. This document provides detailed protocols for the use of Fmoc-protected this compound in SPPS, focusing on the widely used Fmoc/tBu strategy.

The incorporation of a this compound spacer can offer several advantages, including:

  • Reduced Steric Hindrance: The spacer arm physically separates the peptide chain from the solid support, which can improve reaction kinetics and coupling efficiency, especially for long or complex peptides.

  • Enhanced Solubility: The flexible nature of the hexyl chain can disrupt peptide aggregation, improving the solubility of the final product.

  • Increased Biological Stability: The presence of the non-natural amino acid can confer resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.

  • Versatile Linker: It can be used to conjugate peptides to other molecules, such as labels, drugs, or carrier proteins, without interfering with the peptide's biological activity.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of peptides incorporating a this compound spacer. These values can vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Resin Loading and Spacer Coupling Efficiency

ParameterValueMethod of Determination
Resin TypeRink Amide-
Initial Resin Substitution0.4 - 0.7 mmol/gManufacturer's Specification
Fmoc-(6-Aminohexyl)carbamic acid Loading0.3 - 0.6 mmol/gUV-Vis spectrophotometry of piperidine-dibenzofulvene adduct
Loading Efficiency75 - 95%Calculation based on initial and final substitution

Table 2: Peptide Elongation and Cleavage Yield

ParameterValueNotes
Per-Step Coupling Efficiency>99%Monitored by Kaiser test
Crude Peptide Yield (Post-Cleavage)45 - 75%Dependent on peptide length and sequence[1]
Final Peptide Purity (Post-Purification)>95%Determined by RP-HPLC

Experimental Protocols

The following are detailed protocols for the manual synthesis of a peptide incorporating a this compound spacer using Fmoc chemistry on Rink Amide resin.

Protocol 1: Attachment of Fmoc-(6-Aminohexyl)carbamic Acid to Rink Amide Resin

This protocol describes the initial loading of the spacer onto the solid support.

Materials:

  • Rink Amide resin

  • Fmoc-(6-Aminohexyl)carbamic acid (Fmoc-Ahx-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection of Resin:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation of Fmoc-(6-Aminohexyl)carbamic Acid:

    • In a separate vessel, dissolve Fmoc-Ahx-OH (3 equivalents relative to resin loading) and HOBt or OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to activate for 10-15 minutes at room temperature.

  • Coupling to Resin:

    • Add the activated Fmoc-Ahx-OH solution to the deprotected resin.

    • Add DIPEA (1 equivalent) to the reaction mixture.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any excess reagents.

  • Drying: Dry the resin under vacuum. The loading of the spacer can be determined spectrophotometrically by quantifying the amount of Fmoc group cleaved from a small, weighed sample of the dried resin.

Protocol 2: Peptide Chain Elongation

This protocol describes a single cycle for the addition of one Fmoc-protected amino acid to the growing peptide chain.

Materials:

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Fmoc Deprotection:

    • Swell the resin-bound peptide in DMF for 15-30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 2, step 1.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation:

    • Filter the resin to collect the TFA solution containing the cleaved peptide.

    • Wash the resin twice with fresh TFA to ensure complete recovery.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume (approximately 10-fold) of cold diethyl ether.

  • Peptide Isolation:

    • Isolate the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for solid-phase peptide synthesis incorporating a this compound spacer.

SPPS_Workflow cluster_prep Resin Preparation and Spacer Attachment cluster_elongation Peptide Chain Elongation Cycle cluster_cleavage Cleavage and Purification Start Start Swell_Resin Swell Rink Amide Resin in DMF Start->Swell_Resin Fmoc_Deprotection_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection_Resin Wash_1 Wash (DMF, DCM) Fmoc_Deprotection_Resin->Wash_1 Couple_Spacer Couple Fmoc-Ahx-OH to Resin Wash_1->Couple_Spacer Activate_Spacer Activate Fmoc-Ahx-OH (DIC/HOBt) Activate_Spacer->Couple_Spacer Wash_2 Wash (DMF, DCM) Couple_Spacer->Wash_2 Kaiser_Test_1 Kaiser Test Wash_2->Kaiser_Test_1 Kaiser_Test_1->Couple_Spacer Positive Capping Capping (Optional) Kaiser_Test_1->Capping Negative Peptide_Elongation_Start Capping->Peptide_Elongation_Start Fmoc_Deprotection_Peptide Fmoc Deprotection (20% Piperidine/DMF) Peptide_Elongation_Start->Fmoc_Deprotection_Peptide Wash_3 Wash (DMF, DCM) Fmoc_Deprotection_Peptide->Wash_3 Couple_AA Couple Amino Acid Wash_3->Couple_AA Activate_AA Activate Fmoc-AA-OH (HBTU/DIPEA) Activate_AA->Couple_AA Wash_4 Wash (DMF, DCM) Couple_AA->Wash_4 Kaiser_Test_2 Kaiser Test Wash_4->Kaiser_Test_2 Kaiser_Test_2->Couple_AA Positive Loop_End Last Amino Acid? Kaiser_Test_2->Loop_End Negative Loop_End->Fmoc_Deprotection_Peptide No Final_Deprotection Final Fmoc Deprotection Loop_End->Final_Deprotection Yes Wash_5 Wash and Dry Resin Final_Deprotection->Wash_5 Cleavage Cleavage from Resin (TFA Cocktail) Wash_5->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis with a this compound Spacer.

References

Application of (6-Aminohexyl)carbamic acid as a linker in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

In the rapidly advancing field of bioconjugation, the choice of a chemical linker is critical to the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).[] The linker, which connects a biologically active molecule (payload) to a targeting moiety like a monoclonal antibody, must strike a delicate balance between stability in circulation and controlled release of the payload at the target site.[][2] (6-Aminohexyl)carbamic acid, a derivative of 6-aminohexanoic acid, serves as a valuable and versatile non-cleavable spacer in linker design. Its six-carbon alkyl chain (C6 spacer) provides spatial separation between the antibody and the payload, which can be crucial for overcoming steric hindrance and ensuring proper biological function.[3][4] This document provides detailed application notes and protocols for the use of this compound and its derivatives in bioconjugation.

Core Principles and Applications

This compound is primarily utilized as a spacer element within a larger linker construct. Its simple, flexible alkyl chain offers a defined distance between the conjugated molecules.[3] The terminal amine and carboxylic acid groups provide reactive handles for attachment to both the payload and the antibody, often through further chemical modification.

A key consideration in the use of a C6 spacer is its inherent hydrophobicity, which can influence the overall physicochemical properties of the bioconjugate.[3] While advantageous for certain applications, increased hydrophobicity can sometimes lead to faster clearance from circulation and a higher tendency for aggregation.[3][5] Therefore, the design of the complete linker often involves balancing the properties of the C6 spacer with other components to achieve the desired pharmacokinetic profile.[5]

Data Presentation: Comparative Analysis of Linker Spacers

The selection of a spacer can significantly impact the properties of a bioconjugate. The following table summarizes the expected trends when comparing a C6 alkyl spacer with a more hydrophilic polyethylene (B3416737) glycol (PEG) spacer. It is important to note that these are general trends, and specific outcomes will depend on the antibody, payload, and the overall linker design.[3]

PropertyC6 Alkyl SpacerPEG SpacerRationale
Hydrophobicity HighLowThe alkyl chain of the C6 spacer is hydrophobic, while the repeating ethylene (B1197577) glycol units of PEG are hydrophilic.[3][5]
Solubility LowerHigherIncreased hydrophilicity of the PEG spacer generally leads to better aqueous solubility of the conjugate.[5]
Aggregation Potential HigherLowerHydrophobic interactions between C6 spacers on different bioconjugate molecules can promote aggregation.[3]
Plasma Half-life ShorterLongerMore hydrophobic molecules are often cleared more rapidly from circulation.[3][5]
Cell Permeability Potentially HigherPotentially LowerThe lipophilic nature of the C6 spacer may facilitate passive diffusion across cell membranes for certain payloads.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a bioconjugate using a linker containing a this compound spacer. A common strategy involves the use of Boc-protected this compound to allow for sequential conjugation.

Protocol 1: Activation of a Payload with Boc-(6-aminohexyl)carbamic acid

This protocol describes the coupling of a payload containing a carboxylic acid to the amine group of Boc-(6-aminohexyl)carbamic acid.

Materials:

  • Payload with a carboxylic acid group

  • Boc-(6-aminohexyl)carbamic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.

  • In a separate flask, dissolve Boc-(6-aminohexyl)carbamic acid (1.5 equivalents) in anhydrous DMF.

  • Add the activated payload solution to the Boc-(6-aminohexyl)carbamic acid solution and stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the Boc-protected payload-linker conjugate by silica gel column chromatography.

Protocol 2: Boc Deprotection of the Payload-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected payload-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected payload-linker conjugate in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the excess TFA by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected payload-linker conjugate.

Protocol 3: Conjugation of the Payload-Linker to an Antibody

This protocol describes the coupling of the deprotected payload-linker to an antibody via maleimide-thiol chemistry, a common method for site-specific conjugation. This requires the payload-linker to be further functionalized with a maleimide (B117702) group and the antibody to have available thiol groups (often generated by reducing interchain disulfides).

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • Deprotected payload-linker with a maleimide group

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (optional)

  • Desalting column

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, with EDTA)

Procedure:

  • Antibody Reduction (if necessary): To expose cysteine residues in the hinge region, incubate the antibody with a controlled molar excess of TCEP for 1-2 hours at 37°C. Immediately before conjugation, remove the TCEP using a desalting column equilibrated with the reaction buffer.

  • Conjugation Reaction: Dissolve the maleimide-functionalized payload-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Add a 5- to 20-fold molar excess of the payload-linker solution to the reduced antibody solution with gentle mixing.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove excess, unreacted payload-linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization: Characterize the final antibody-drug conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using techniques such as mass spectrometry (MS), UV-Vis spectroscopy, and size-exclusion chromatography.[6]

Visualizations

Logical Relationship of a Non-Cleavable Linker in an ADC

cluster_0 ADC Structure Antibody Antibody Linker (6-Aminohexyl)carbamic acid spacer Antibody->Linker Covalent Bond ADC Antibody-Drug Conjugate Payload Payload Linker->Payload Covalent Bond

Caption: Structure of an ADC with a this compound spacer.

Experimental Workflow for ADC Synthesis

A Activate Payload (e.g., with EDC/NHS) B Couple to Boc-(6-aminohexyl) carbamic acid A->B C Purify Boc-protected Payload-Linker B->C D Boc Deprotection (TFA) C->D E Functionalize with Maleimide D->E G Conjugate Payload-Linker to Antibody E->G F Reduce Antibody (TCEP) F->G H Purify ADC (SEC/Dialysis) G->H I Characterize ADC (MS, UV-Vis, SEC) H->I

Caption: General workflow for synthesizing an ADC with a custom linker.

Signaling Pathway of ADC Action

ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload-Linker-Amino Acid Release Degradation->Release Action Payload exerts cytotoxic effect Release->Action

Caption: Mechanism of action for an ADC with a non-cleavable linker.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with (6-Aminohexyl)carbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Functionalization with specific ligands can significantly alter the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and cellular uptake. (6-Aminohexyl)carbamic acid is a bifunctional linker that can be employed to introduce primary amine groups onto the surface of nanoparticles. This modification imparts a positive surface charge at physiological pH, which can enhance interaction with negatively charged cell membranes and facilitate cellular internalization. Furthermore, the newly introduced amine groups serve as reactive handles for the subsequent covalent attachment of a wide array of molecules, including targeting ligands (e.g., antibodies, peptides), imaging agents, and therapeutic payloads.

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using a protected form of this compound, followed by deprotection to expose the terminal amine. The use of a protecting group, such as the commonly employed tert-butyloxycarbonyl (Boc) group, allows for a controlled, stepwise functionalization strategy.

Core Concepts of Nanoparticle Surface Modification

  • Bifunctional Linkers: this compound possesses two amine groups, making it a bifunctional linker. To achieve controlled conjugation, one amine group is typically protected (e.g., with a Boc group) while the other is free to react with the nanoparticle surface.

  • Carbodiimide Chemistry: The most common method for attaching amine-containing molecules to nanoparticles with surface carboxyl groups is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS). EDC activates the carboxyl groups to form a highly reactive intermediate that readily couples with primary amines.

  • Deprotection: Following the successful conjugation of the protected linker to the nanoparticle surface, the protecting group (e.g., Boc) is removed, typically under acidic conditions, to expose the terminal primary amine.

  • Characterization: It is crucial to characterize the nanoparticles at each stage of the modification process to confirm successful functionalization and assess changes in their physicochemical properties. Key characterization techniques include Dynamic Light Scattering (DLS) for size and polydispersity, zeta potential measurement for surface charge, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of new functional groups.

Data Presentation

The successful functionalization of nanoparticles with this compound will result in measurable changes in their physicochemical properties. The following tables provide representative quantitative data for carboxylated nanoparticles before and after surface modification. The exact values will vary depending on the nanoparticle type, size, and the efficiency of the functionalization reaction.

Table 1: Physicochemical Characterization of Modified Nanoparticles

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles (Bare)150 ± 50.15 ± 0.02-35 ± 3
Boc-(6-Aminohexyl)carbamic acid Modified NP160 ± 60.18 ± 0.03-25 ± 4
Amine-Terminated Nanoparticles (after deprotection)162 ± 70.19 ± 0.03+28 ± 4

Table 2: Drug Loading and Release Characteristics of Modified Nanoparticles

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release at pH 5.5 (%, 24h)Drug Release at pH 7.4 (%, 24h)
Drug-Loaded Carboxylated NP8.2 ± 0.775 ± 565 ± 430 ± 3
Drug-Loaded Amine-Terminated NP10.5 ± 0.985 ± 675 ± 535 ± 4

Experimental Protocols

The following protocols provide a general framework for the surface modification of carboxylated nanoparticles with a Boc-protected form of this compound. Optimization may be required for specific nanoparticle types and applications.

Protocol 1: Covalent Conjugation of Boc-(6-Aminohexyl)carbamic acid to Carboxylated Nanoparticles

This protocol describes the covalent attachment of Boc-protected this compound to nanoparticles with surface carboxyl groups using EDC/sulfo-NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • Boc-(6-Aminohexyl)carbamic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 50 mM Tris-HCl, pH 7.4

  • Ultrapure water

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.

    • Sonicate the suspension briefly to ensure uniform dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

    • To the nanoparticle suspension, add EDC and sulfo-NHS to a final concentration of 4 mM and 10 mM, respectively.

    • Incubate the mixture for 30 minutes at room temperature with gentle mixing.

  • Washing of Activated Nanoparticles:

    • Centrifuge the activated nanoparticles to form a pellet.

    • Discard the supernatant containing excess EDC and sulfo-NHS.

    • Resuspend the pellet in 1 mL of Coupling Buffer.

    • Repeat this washing step twice to ensure complete removal of activation reagents.

  • Conjugation with Boc-(6-Aminohexyl)carbamic acid:

    • Prepare a 10 mg/mL solution of Boc-(6-Aminohexyl)carbamic acid in Coupling Buffer.

    • Add 100 µL of the linker solution to the washed, activated nanoparticles.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Quenching and Washing:

    • Add 100 µL of Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS esters.

    • Wash the nanoparticles three times with PBS (pH 7.4) by centrifugation and resuspension to remove unreacted reagents.

Protocol 2: Deprotection of Boc Group to Expose Terminal Amine

This protocol describes the removal of the Boc protecting group to yield a primary amine on the nanoparticle surface.

Materials:

  • Boc-protected nanoparticles from Protocol 1

  • Deprotection Solution: 20% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 0.1 M Sodium Bicarbonate

  • Ultrapure water

Procedure:

  • Boc Deprotection:

    • After the final wash in Protocol 1, resuspend the nanoparticle pellet in 1 mL of the Deprotection Solution.

    • Incubate for 1 hour at room temperature with occasional vortexing.

    • Centrifuge to pellet the nanoparticles and carefully remove the deprotection solution.

  • Neutralization and Final Washing:

    • Resuspend the nanoparticle pellet in 1 mL of Neutralization Buffer and incubate for 5 minutes.

    • Wash the amine-functionalized nanoparticles three times with ultrapure water.

  • Final Resuspension and Storage:

    • Resuspend the final nanoparticle pellet in the desired buffer for your application.

    • Store the amine-terminated nanoparticles at 4°C for short-term storage or at -20°C for long-term storage.

Mandatory Visualization

G cluster_0 Protocol 1: Conjugation cluster_1 Protocol 2: Deprotection start Carboxylated Nanoparticles activate Activate with EDC/sulfo-NHS start->activate wash1 Wash activate->wash1 conjugate Conjugate with Boc-Linker wash1->conjugate quench Quench & Wash conjugate->quench boc_np Boc-Protected Nanoparticles quench->boc_np deprotect Deprotect with TFA/DCM boc_np->deprotect Proceed to Deprotection neutralize Neutralize & Wash deprotect->neutralize final_np Amine-Terminated Nanoparticles neutralize->final_np

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_uptake Cellular Uptake cluster_signaling Potential Downstream Signaling NP Amine-Terminated Nanoparticle Membrane Cell Membrane Interaction NP->Membrane Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape pH-dependent MAPK MAPK Pathway Activation Escape->MAPK NFkB NF-κB Pathway Activation Escape->NFkB Response Cellular Response (e.g., Cytokine Production, Proliferation, Apoptosis) MAPK->Response NFkB->Response

Caption: Cellular uptake and potential signaling pathways.

Application Notes and Protocols for Protein Immobilization Using (6-Aminohexyl)carbamic Acid as a Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent immobilization of proteins to solid supports is a cornerstone technique in various biotechnological applications, including affinity chromatography, enzyme reactors, biosensors, and drug delivery systems. The choice of a suitable spacer arm is critical to maintain the protein's native conformation and biological activity by minimizing steric hindrance from the support matrix. (6-Aminohexyl)carbamic acid is a valuable bifunctional linker that can be employed to introduce a six-carbon spacer arm, enhancing the accessibility of the immobilized protein for its target interactions.

These application notes provide a detailed, step-by-step guide for the immobilization of proteins onto a carboxyl-functionalized support using this compound as a spacer. The protocol is based on the widely used and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction

The immobilization process is a two-stage procedure:

  • Spacer Arm Attachment: The primary amine of this compound is covalently coupled to a carboxyl-terminated support material. This reaction is also mediated by EDC/NHS chemistry, forming a stable amide bond.

  • Protein Immobilization: The terminal carboxylic acid of the now-attached spacer arm is activated using EDC and NHS to form a reactive NHS ester. This activated support then readily reacts with primary amine groups (e.g., from lysine (B10760008) residues) on the surface of the protein to be immobilized, resulting in a stable amide linkage.

Data Presentation: Key Quantitative Parameters

The efficiency of the immobilization process is dependent on several factors. The following table summarizes key quantitative parameters for the EDC/NHS coupling reactions. Optimization for specific proteins and support materials is highly recommended.

ParameterRecommended RangeNotes
Spacer Attachment Stage
Molar Ratio (Support-COOH : EDC : NHS)1 : 1.5 - 2 : 1.5 - 2An excess of EDC and NHS drives the activation of the support's carboxyl groups.
This compound Concentration10 - 100 mMThe optimal concentration depends on the density of carboxyl groups on the support.
Activation pH4.5 - 6.0Most efficient for EDC/NHS activation of carboxyl groups.[1]
Coupling pH7.2 - 8.5Facilitates the reaction between the activated support and the amine of the spacer.[1]
Reaction Time2 - 4 hours at RT or overnight at 4°CLonger incubation times at lower temperatures can improve coupling efficiency.
Protein Immobilization Stage
Molar Ratio (Spacer-COOH : EDC : NHS)1 : 1.2 - 2 : 1.2 - 2An excess of EDC and NHS is used to activate the spacer's carboxyl groups.[1]
Protein Concentration0.1 - 2 mg/mLThe optimal concentration is protein-dependent and should be determined empirically.
Activation pH4.5 - 6.0Optimal for the activation of the spacer's terminal carboxyl group.[1]
Coupling pH7.2 - 8.0Slightly alkaline conditions favor the reaction with primary amines on the protein.[1]
Reaction Time2 hours at RT or overnight at 4°CGentle mixing during incubation is recommended.[2]

Experimental Protocols

Materials and Reagents
  • Carboxyl-functionalized support (e.g., agarose (B213101) beads, magnetic beads, silica (B1680970) surfaces)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.4.[1]

  • Wash Buffer: PBS with 0.05% Tween-20

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Protein to be immobilized in an appropriate buffer (amine-free, e.g., PBS or MES)

  • Reaction tubes and rotator/shaker

Protocol 1: Attachment of this compound Spacer to Carboxyl-Functionalized Support
  • Support Preparation: Wash the carboxyl-functionalized support (e.g., 1 mL of settled bead slurry) three times with 10 volumes of ice-cold deionized water to remove any storage buffers.

  • Equilibration: Equilibrate the support by washing it three times with 10 volumes of Activation Buffer.

  • Activation of Support:

    • Prepare a fresh solution of EDC and NHS in Activation Buffer. For a 1 mL reaction, a final concentration of 0.2 M EDC and 0.05 M NHS is a good starting point.

    • Resuspend the washed support in 1 mL of Activation Buffer.

    • Add the EDC/NHS solution to the support slurry and incubate for 15-30 minutes at room temperature with gentle mixing.[2]

  • Washing: Pellet the activated support by centrifugation or magnetic separation and discard the supernatant. Wash the activated support three times with 10 volumes of ice-cold Activation Buffer to remove excess EDC and NHS.

  • Coupling of Spacer:

    • Immediately dissolve this compound in Coupling Buffer to a final concentration of 50 mM.

    • Resuspend the activated support in the this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Washing: Pellet the support and discard the supernatant. Wash the support three times with 10 volumes of Wash Buffer to remove unreacted spacer.

Protocol 2: Immobilization of Protein to the Spacer-Modified Support
  • Activation of Spacer's Carboxyl Group:

    • Wash the spacer-modified support three times with 10 volumes of ice-cold Activation Buffer.

    • Prepare a fresh solution of EDC and NHS in Activation Buffer (e.g., 0.2 M EDC and 0.05 M NHS).

    • Resuspend the support in 1 mL of Activation Buffer.

    • Add the EDC/NHS solution and incubate for 15 minutes at room temperature with gentle mixing.

  • Washing: Pellet the activated support and discard the supernatant. Wash the support three times with 10 volumes of ice-cold Coupling Buffer.

  • Protein Coupling:

    • Immediately resuspend the activated support in a solution of the protein to be immobilized (0.1 - 2 mg/mL in Coupling Buffer).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Quenching:

    • Pellet the support and collect the supernatant to determine the immobilization efficiency by measuring the protein concentration.

    • To block any remaining active sites, resuspend the support in Quenching Buffer and incubate for 30 minutes at room temperature.

  • Final Washing and Storage:

    • Wash the support three times with Wash Buffer to remove non-covalently bound protein and quenching agent.

    • Resuspend the protein-immobilized support in an appropriate storage buffer (e.g., PBS with a preservative like sodium azide). Store at 4°C.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Stage 1: Spacer Arm Attachment cluster_1 Stage 2: Protein Immobilization Support Carboxyl-functionalized Support Activation1 Activation with EDC/NHS in Activation Buffer (pH 4.5-6.0) Support->Activation1 Spacer This compound in Coupling Buffer (pH 7.2-8.5) Activation1->Spacer Spacer_Support Spacer-modified Support Spacer->Spacer_Support Activation2 Activation with EDC/NHS in Activation Buffer (pH 4.5-6.0) Spacer_Support->Activation2 Protein Protein Solution in Coupling Buffer (pH 7.2-8.0) Activation2->Protein Immobilized_Protein Immobilized Protein on Support Protein->Immobilized_Protein Quenching Quenching with Tris or Ethanolamine Immobilized_Protein->Quenching

Caption: Experimental workflow for protein immobilization.

G cluster_0 Spacer Arm Attachment Chemistry cluster_1 Protein Immobilization Chemistry Support_COOH Support-COOH EDC_NHS + EDC/NHS Support_COOH->EDC_NHS Activated_Support Support-CO-NHS EDC_NHS->Activated_Support Spacer_NH2 + H₂N-(CH₂)₅-NH-COOH Activated_Support->Spacer_NH2 Spacer_Support Support-CO-NH-(CH₂)₅-NH-COOH Spacer_NH2->Spacer_Support Spacer_COOH Support-Linker-COOH EDC_NHS2 + EDC/NHS Spacer_COOH->EDC_NHS2 Activated_Spacer Support-Linker-CO-NHS EDC_NHS2->Activated_Spacer Protein_NH2 + H₂N-Protein Activated_Spacer->Protein_NH2 Immobilized_Protein Support-Linker-CO-NH-Protein Protein_NH2->Immobilized_Protein

Caption: Chemical reaction pathway for immobilization.

References

Use of (6-Aminohexyl)carbamic acid in the preparation of affinity chromatography columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the highly specific purification of biomolecules from complex mixtures. The principle lies in the reversible interaction between a target molecule and a specific ligand immobilized on a chromatographic matrix. For small ligands, steric hindrance from the matrix backbone can impede this interaction. The use of a spacer arm, such as (6-Aminohexyl)carbamic acid, physically distances the ligand from the matrix, enhancing accessibility and binding efficiency.

These application notes provide a comprehensive guide to the use of this compound-activated resins for the preparation of affinity chromatography columns, complete with detailed protocols and visualizations to aid in experimental design and execution.

The Role of the this compound Spacer

The this compound spacer, often supplied pre-activated on resins like Aminohexyl-Sepharose, provides a six-carbon chain that extends the ligand away from the matrix surface. This separation is crucial for several reasons:

  • Overcoming Steric Hindrance: The spacer arm allows the immobilized ligand greater freedom to orient itself for optimal interaction with the target protein, especially when the binding site of the protein is deep within its structure.

  • Improving Binding Capacity: By increasing the accessibility of the ligand, the overall binding capacity of the affinity medium can be significantly enhanced.[1]

  • Minimizing Non-specific Interactions: While the primary role is to reduce steric hindrance, a hydrophilic spacer can also help to minimize non-specific hydrophobic interactions between the target protein and the matrix.

Data Presentation

The inclusion of a spacer arm like this compound generally leads to a notable improvement in the performance of an affinity chromatography column. The following table provides an illustrative comparison of key performance indicators for a hypothetical protein purification with and without an aminohexyl spacer.

ParameterWithout Spacer ArmWith this compound Spacer
Ligand Density HighHigh
Dynamic Binding Capacity (DBC) LowerHigher
Recovery (%) ModerateHigh
Fold Purification GoodExcellent
Non-specific Binding Potentially HigherLower

This table represents expected trends. Actual values are dependent on the specific ligand, target protein, and experimental conditions.

Experimental Protocols

Protocol 1: Coupling of a Carboxyl-Containing Ligand to this compound-Activated Resin using EDC/NHS Chemistry

This protocol describes the covalent immobilization of a ligand containing a carboxyl group (e.g., a protein, peptide, or small molecule) to an amino-functionalized resin.

Materials:

  • This compound-activated agarose (B213101) resin (e.g., Aminohexyl-Sepharose)

  • Ligand with a terminal carboxyl group

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Ethanolamine or 100 mM Glycine in Coupling Buffer, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: PBS with a suitable bacteriostatic agent (e.g., 0.02% sodium azide)

Procedure:

  • Resin Preparation:

    • Gently resuspend the this compound-activated resin.

    • Transfer the desired amount of resin slurry to a suitable container (e.g., a chromatography column or a reaction vessel).

    • Wash the resin with 3-5 column volumes (CVs) of ice-cold 1 mM HCl, followed by 5-10 CVs of Activation Buffer.

  • Ligand Preparation:

    • Dissolve the carboxyl-containing ligand in the Activation Buffer at a desired concentration. The optimal concentration needs to be determined empirically but a starting point of 1-10 mg/mL is common.

  • Activation of Carboxyl Groups on the Ligand:

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC and NHS over the carboxyl groups of the ligand.

    • Add the EDC and NHS solutions to the ligand solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Reaction:

    • Add the activated ligand solution to the prepared resin.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Quenching of Unreacted Sites:

    • Pellet the resin by centrifugation or allow it to settle.

    • Remove the supernatant containing unreacted ligand.

    • Add the Quenching Buffer to the resin and incubate for 1-2 hours at room temperature with gentle mixing to block any remaining active sites on the resin.

  • Washing:

    • Wash the resin extensively to remove non-covalently bound molecules. Alternate between a high pH wash buffer (e.g., Coupling Buffer) and a low pH wash buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0). Perform 3-5 cycles of washing with 3-5 CVs of each buffer.

    • Finally, wash the resin with 5-10 CVs of the intended equilibration buffer for your chromatography experiment.

  • Storage:

    • If not for immediate use, store the prepared affinity resin in a suitable storage buffer at 4°C.

Ligand_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_ligand_prep Ligand Activation cluster_coupling Coupling & Post-Coupling Resin Aminohexyl-activated Resin Slurry Wash_HCl Wash with 1 mM HCl Resin->Wash_HCl Wash_Activation Wash with Activation Buffer Wash_HCl->Wash_Activation Coupling Couple Activated Ligand to Resin Wash_Activation->Coupling Ligand Carboxyl-containing Ligand EDC_NHS Add EDC/NHS in Activation Buffer Ligand->EDC_NHS Activated_Ligand Activated Ligand (NHS-ester) EDC_NHS->Activated_Ligand Activated_Ligand->Coupling Quenching Quench Unreacted Sites (e.g., Ethanolamine) Coupling->Quenching Washing Wash Resin Quenching->Washing Storage Store or Equilibrate for Chromatography Washing->Storage Column_Packing_Workflow Start Start Prepare_Slurry Prepare Resin Slurry in Packing Buffer Start->Prepare_Slurry Pour_Slurry Pour Slurry into Vertical Column Prepare_Slurry->Pour_Slurry Fill_Column Fill with Packing Buffer Pour_Slurry->Fill_Column Insert_Top Insert Top End-piece Fill_Column->Insert_Top Connect_Pump Connect to Pump & Settle Bed Insert_Top->Connect_Pump Adjust_Endpiece Adjust Top End-piece Connect_Pump->Adjust_Endpiece Equilibrate Equilibrate with Binding Buffer Adjust_Endpiece->Equilibrate End Ready for Use Equilibrate->End Affinity_Chromatography_Principle cluster_column Affinity Column cluster_process Purification Steps Matrix Matrix Bead Spacer Spacer Arm (Aminohexyl) Matrix->Spacer Ligand Ligand Spacer->Ligand Sample Sample Application (Target + Impurities) Sample->Matrix Binding Wash Wash Step (Impurities Removed) Sample->Wash Elution Elution Step (Target Released) Wash->Elution Impurities Impurities Wash->Impurities Washed Away Target_Protein Target Protein Elution->Target_Protein Collected Target_Protein->Ligand Specific Interaction

References

Experimental protocol for labeling oligonucleotides with (6-Aminohexyl)carbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for labeling oligonucleotides functionalized with a primary amine, such as a 6-aminohexyl linker, using N-hydroxysuccinimide (NHS) ester chemistry. This method is widely employed for attaching a variety of labels, including fluorescent dyes, quenchers, and other reporter groups, to oligonucleotides for a broad range of applications in molecular biology and diagnostics.

Introduction

The chemical conjugation of functional molecules to oligonucleotides is a cornerstone of modern biotechnology and drug development.[][2] Labeled oligonucleotides are indispensable tools for a multitude of applications, including gene sequencing, fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and targeted drug delivery. One of the most robust and widely used methods for this purpose is the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of the desired label.[3][4] This reaction forms a stable amide bond, providing a reliable method for oligonucleotide conjugation.[5]

The process involves an oligonucleotide that has been synthesized with a primary aliphatic amine group, typically at the 5' or 3' terminus, often introduced via a C6 linker (6-aminohexyl group). This amine-modified oligonucleotide is then reacted with an NHS ester-activated label in a suitable buffer.[3] The efficiency of this conjugation is dependent on several factors, including pH, buffer composition, and the purity of the starting materials.[4][5] Subsequent purification is crucial to remove unreacted label and byproducts, ensuring the high quality of the final conjugate for downstream applications.[6][7]

Chemical Reaction Pathway

The fundamental chemistry of this labeling protocol involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[5] A critical competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH values.[4][5] Therefore, careful control of the reaction conditions is essential for maximizing the conjugation efficiency.

G cluster_reaction Reaction Pathways Oligo_NH2 Amine-Modified Oligonucleotide (Oligo-Linker-NH2) Conjugate Labeled Oligonucleotide (Oligo-Linker-NH-CO-Label) Oligo_NH2->Conjugate Nucleophilic Attack NHS_Ester NHS Ester Label (Label-CO-NHS) NHS_Ester->Conjugate Hydrolyzed_Ester Hydrolyzed NHS Ester (Label-COOH) NHS_Ester->Hydrolyzed_Ester Competing Side Reaction NHS_byproduct N-Hydroxysuccinimide Conjugate->NHS_byproduct releases H2O H₂O (Hydrolysis) H2O->Hydrolyzed_Ester G start Start prep_oligo 1. Prepare Amine-Modified Oligonucleotide start->prep_oligo conjugation 3. Conjugation Reaction prep_oligo->conjugation prep_nhs 2. Prepare NHS Ester Solution prep_nhs->conjugation purification 4. Purification of Conjugate conjugation->purification characterization 5. Characterization and Quality Control purification->characterization end End characterization->end

References

Application Notes and Protocols for the Conjugation of (6-Aminohexyl)carbamic Acid to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecules to antibodies, a process known as bioconjugation, is a cornerstone of modern therapeutic and diagnostic development. The specificity of monoclonal antibodies (mAbs) makes them ideal targeting moieties for the delivery of potent drug payloads, imaging agents, or other functional molecules. A critical component in the design of many antibody conjugates is the linker, which connects the antibody to the payload. The inclusion of a spacer, such as (6-Aminohexyl)carbamic acid, within the linker can significantly influence the physicochemical properties and biological activity of the final conjugate.[1][2]

This compound, a bifunctional molecule with a primary amine and a carboxylic acid separated by a six-carbon alkyl chain, offers a versatile platform for conjugation.[3] Its linear and flexible nature can help to overcome steric hindrance between the antibody and the conjugated molecule, potentially improving the efficacy of the conjugate.[2] This document provides detailed application notes and experimental protocols for the two primary methods of conjugating this compound to antibodies: targeting either the amine or carboxyl functional groups on the antibody surface.

Conjugation Chemistries

There are two principal strategies for conjugating this compound to an antibody, depending on which functional group on the spacer is utilized for the initial activation and which functional groups on the antibody are targeted.

  • Amine-Reactive Conjugation via NHS Ester Chemistry: This method involves activating the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester. This activated spacer then readily reacts with the primary amines on the antibody, predominantly found on the side chains of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[4]

  • Carboxyl-Reactive Conjugation via EDC/NHS Chemistry: This two-step method targets the carboxylic acid groups on the antibody, which are present on the side chains of aspartic and glutamic acid residues, as well as the C-terminus. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the antibody's carboxyl groups, which then react with N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. This amine-reactive intermediate can then be conjugated to the primary amine of this compound.[5][6]

Data Presentation: Quantitative Analysis of Antibody Conjugation

The successful conjugation of this compound to an antibody must be confirmed and quantified. The average number of spacer molecules conjugated to each antibody, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs), is a critical quality attribute.[7] Several analytical techniques can be employed for this purpose, each with its own advantages and limitations.

Analytical Technique Principle Information Provided Advantages Limitations
UV-Vis Spectroscopy Measures the absorbance of the antibody (at 280 nm) and the conjugated molecule (if it has a distinct chromophore) to calculate the average number of conjugated molecules.[7][8]Average Spacer-to-Antibody Ratio (SAR) or DAR.Simple, rapid, and requires minimal sample preparation.Provides only an average value, not the distribution. Requires a distinct UV-Vis absorbance for the conjugated molecule.
Hydrophobic Interaction Chromatography (HIC) Separates antibody-spacer conjugates based on differences in their hydrophobicity. The addition of each spacer molecule increases the hydrophobicity of the antibody.[7]Distribution of different spacer-loaded species (e.g., SAR 0, 1, 2, etc.) and the average SAR.Provides information on the distribution of conjugated species. Non-denaturing conditions.May require method development to achieve optimal separation.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the antibody after reduction of disulfide bonds. The retention time of the chains shifts based on the number of conjugated spacers.[9]Drug load on light and heavy chains. Can be used to calculate the average SAR.High resolution and sensitivity.Requires denaturation and reduction of the antibody, which disrupts the native structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the intact antibody-spacer conjugates or their subunits by liquid chromatography and then determines their mass-to-charge ratio using a mass spectrometer.[10]Precise mass of the conjugate, allowing for unambiguous determination of the SAR and identification of different conjugated species.Provides the most accurate and detailed information on SAR distribution and conjugation sites.Requires specialized instrumentation and expertise.

Experimental Protocols

The following are detailed protocols for the two primary methods of conjugating this compound to antibodies.

Protocol 1: Amine-Reactive Conjugation of this compound to Antibodies via NHS Ester Chemistry

This protocol describes the activation of the carboxylic acid of this compound using EDC and NHS, followed by conjugation to the primary amines of an antibody.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS, at 2-10 mg/mL)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.5) using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Preparation of Activated this compound-NHS Ester:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated this compound-NHS ester solution to the antibody solution. A molar excess of 10-20 fold of the NHS ester to the antibody is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted spacer and byproducts by purifying the antibody conjugate using a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a BCA assay or by measuring the absorbance at 280 nm.

    • Analyze the Spacer-to-Antibody Ratio (SAR) using one of the methods described in the data presentation table (e.g., HIC or LC-MS).

Protocol 2: Carboxyl-Reactive Conjugation of this compound to Antibodies via EDC/NHS Chemistry

This protocol outlines the activation of the antibody's carboxyl groups with EDC and NHS, followed by the addition of the amine-containing this compound.[6]

Materials:

  • Antibody (at 2-10 mg/mL)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Desalting columns

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Activation Buffer (pH 6.0) using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 50- to 100-fold molar excess of EDC and a 25- to 50-fold molar excess of NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately remove excess EDC and NHS by passing the activated antibody solution through a desalting column equilibrated with Conjugation Buffer (pH 7.2-7.5).

  • Conjugation Reaction:

    • Dissolve this compound in the Conjugation Buffer.

    • Add a 10- to 50-fold molar excess of this compound to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters on the antibody.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the antibody conjugate to remove unreacted spacer and byproducts using a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration and analyze the Spacer-to-Antibody Ratio (SAR) as described in Protocol 1.

Mandatory Visualizations

experimental_workflow_amine_reactive cluster_activation Activation of Spacer cluster_conjugation Conjugation cluster_purification Purification & Analysis spacer This compound edc_nhs EDC / NHS spacer->edc_nhs activated_spacer Activated Spacer (NHS Ester) edc_nhs->activated_spacer reaction Conjugation Reaction (pH 7.2-7.5) activated_spacer->reaction antibody Antibody (in Amine-free Buffer) antibody->reaction quench Quenching (Tris or Glycine) reaction->quench purification Purification (Desalting Column) quench->purification characterization Characterization (SAR Determination) purification->characterization

Caption: Workflow for Amine-Reactive Conjugation.

experimental_workflow_carboxyl_reactive cluster_activation Activation of Antibody cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Antibody (in Activation Buffer) edc_nhs EDC / NHS antibody->edc_nhs activated_antibody Activated Antibody (NHS Ester) edc_nhs->activated_antibody reaction Conjugation Reaction (pH 7.2-7.5) activated_antibody->reaction spacer This compound spacer->reaction quench Quenching (Hydroxylamine) reaction->quench purification Purification (Desalting Column) quench->purification characterization Characterization (SAR Determination) purification->characterization

Caption: Workflow for Carboxyl-Reactive Conjugation.

dar_analysis_pathway cluster_methods DAR Analysis Methods cluster_outputs Information Obtained start Purified Antibody Conjugate uv_vis UV-Vis Spectroscopy start->uv_vis hic HIC start->hic rp_hplc RP-HPLC (after reduction) start->rp_hplc lc_ms LC-MS start->lc_ms avg_dar Average SAR uv_vis->avg_dar hic->avg_dar dar_dist SAR Distribution hic->dar_dist rp_hplc->avg_dar chain_load Light/Heavy Chain Loading rp_hplc->chain_load lc_ms->dar_dist precise_mass Precise Mass & SAR lc_ms->precise_mass

Caption: Decision pathway for SAR/DAR analysis.

Discussion

The choice between amine-reactive and carboxyl-reactive conjugation depends on several factors, including the desired site of conjugation and the potential impact on antibody function. Amine-reactive conjugation is often simpler and more common due to the abundance of lysine residues on the antibody surface.[4] However, this can lead to a heterogeneous product with the spacer attached at various locations.[7] Carboxyl-reactive conjugation, while more complex, may offer a more controlled approach, as there are typically fewer accessible carboxylic acid residues.

The inclusion of a this compound spacer can influence the physicochemical properties of the resulting antibody conjugate. The hydrophobic nature of the hexyl chain can increase the overall hydrophobicity of the conjugate, which may affect its solubility, aggregation propensity, and pharmacokinetic profile.[2] It is therefore crucial to carefully characterize the final product and optimize the spacer-to-antibody ratio to achieve the desired therapeutic or diagnostic properties. The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of these important biomolecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with (6-Aminohexyl)carbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the coupling of (6-Aminohexyl)carbamic acid with carboxylic acids to form stable amide bonds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for coupling this compound to a carboxylic acid?

A1: The most prevalent method is carbodiimide-mediated coupling, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This "EDC/NHS" chemistry proceeds via a two-step reaction: EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react directly with the primary amine of this compound. However, to improve efficiency and stability in aqueous solutions, NHS is added to convert the unstable O-acylisourea into a more stable NHS ester.[2] This amine-reactive ester then efficiently reacts with the amine to form the desired amide bond.[2]

Q2: Why is my coupling reaction yield low or failing completely?

A2: Low or no product yield can stem from several factors:

  • Hydrolysis of Reagents: EDC is moisture-sensitive and hydrolyzes in water. It is crucial to prepare EDC solutions immediately before use.[3] The active O-acylisourea intermediate formed by EDC is also unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[2]

  • Incorrect pH: The reaction has two distinct optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic buffer (pH 4.5-6.0), such as MES buffer.[2][4] However, the subsequent coupling of the activated ester with the amine is most effective at a physiological to slightly basic pH (pH 7.2-8.5), often in buffers like PBS, where the primary amine is deprotonated and thus more nucleophilic.[4][5]

  • Inactive Reagents: Ensure all reagents, especially the coupling agents, are of high purity and have not degraded.

  • Suboptimal Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of EDC and NHS relative to the carboxylic acid can help drive the reaction to completion.[6]

Q3: What are the primary byproducts of an EDC/NHS coupling reaction, and how can I remove them?

A3: The main byproduct from EDC is an N,N'-disubstituted urea (B33335), which is water-soluble and typically removed during aqueous workup or purification steps like dialysis or chromatography.[7][8] If N-hydroxysuccinimide (NHS) is used, it is released after the amine reaction and can also be removed with aqueous washes.

Q4: Can I perform this coupling in organic solvents instead of aqueous buffers?

A4: Yes. While EDC is popular for its water solubility, other carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are designed for use in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF).[5][8][9] When using DCC, the dicyclohexylurea byproduct is largely insoluble in most organic solvents and can be removed by filtration.[8][9] For solid-phase synthesis, DIC is preferred as its urea byproduct is more soluble and remains in solution.[8]

Q5: How can I minimize the risk of side reactions?

A5: The most common side reaction is the formation of a stable N-acylurea, which occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.[10] This side reaction is temperature-dependent; running the reaction at a lower temperature (e.g., in an ice bath) can minimize it.[10] The addition of NHS or HOBt (1-Hydroxybenzotriazole) is also highly effective at preventing N-acylurea formation by rapidly converting the O-acylisourea to a more stable active ester.[10]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive Coupling Reagent: EDC is moisture-sensitive.Prepare fresh solutions of EDC and NHS immediately before use. Store reagents in a desiccator.
Incorrect pH: Suboptimal pH for either the activation or coupling step.Use a two-buffer system: Activate the carboxylic acid at pH 4.5-6.0 (e.g., in MES buffer), then add the amine and adjust the pH to 7.2-8.5 (e.g., using PBS).[2][4]
Hydrolysis of Activated Intermediate: The O-acylisourea intermediate is unstable in water.Include NHS or Sulfo-NHS in the reaction to form a more stable NHS-ester intermediate, which is less prone to hydrolysis.[1][2]
Competing Amines: The reaction buffer (e.g., Tris) contains primary amines that compete with the target amine.Use non-amine-containing buffers like MES for the activation step and PBS for the coupling step.[2][3]
Presence of Unexpected Peaks in HPLC/LC-MS N-acylurea Formation: O-acylisourea intermediate has rearranged to a stable, unreactive N-acylurea.Perform the reaction at a lower temperature (0-4 °C).[10] Add HOBt or NHS to the reaction mixture to trap the active intermediate.[10]
Di-acylation or Polymerization: If the molecule being coupled also has a free carboxyl group.Use appropriate protecting groups for one of the functional groups to ensure specific coupling.
Guanidinylation Side Reaction: Occurs if using uronium-based reagents (HBTU, HATU) in excess.Use a 1:1 molar ratio of the uronium reagent to the carboxylic acid and pre-activate the acid before adding the amine.[10][11]
Starting Material Incompletely Consumed Insufficient Reagent Equivalents: Not enough coupling reagent to activate all carboxylic acid groups.Use a slight excess (1.2-1.5 eq.) of EDC/NHS.[6] For difficult couplings, consider a more potent reagent like HATU or PyBOP.[12][13]
Steric Hindrance: The carboxylic acid or amine is sterically hindered, slowing the reaction rate.Increase the reaction time (e.g., to overnight).[12] Consider switching to a more powerful coupling reagent (e.g., HATU, PyAOP).[9][12] Gentle heating may be applied, but monitor for side reactions.[12]
Poor Solubility: Reactants are not fully dissolved, limiting reactivity.Change or use a co-solvent. N-methylpyrrolidone (NMP) has superior solvating properties to DMF.[12] For aqueous reactions, ensure reactants are fully soluble in the chosen buffer.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExamplesCommon SolventsKey Features & Byproducts
Carbodiimides EDC, DCC, DICEDC: Aqueous buffers (MES, PBS).[2] DCC/DIC: Organic (DCM, DMF).[9]Widely used. Byproducts are ureas; EDC's is water-soluble, DCC's is insoluble in organics, DIC's is soluble in organics.[8] Can lead to N-acylurea side products.[10]
Aminium/Uronium Salts HBTU, HATU, HCTUOrganic (DMF, NMP)Highly efficient and fast, especially for difficult couplings.[9] Require a non-nucleophilic base (e.g., DIPEA).[10] Excess reagent can cause guanidinylation of the amine.[11]
Phosphonium Salts PyBOP, PyAOPOrganic (DMF, NMP)Very effective, similar to uronium salts but do not cause guanidinylation, so they can be used in excess.[14] Byproducts from PyBOP are generally less hazardous than those from the original BOP reagent.[8]

Table 2: Recommended Parameters for a Standard EDC/NHS Coupling

ParameterRecommended ValueRationale
Activation pH 4.5 - 6.0Optimal for EDC to react with a carboxyl group.[2]
Coupling pH 7.2 - 8.5Ensures the primary amine is deprotonated and highly nucleophilic.[4]
Temperature 0 °C to Room TemperatureLower temperatures minimize side reactions like N-acylurea formation and racemization.[7][10]
Solvent/Buffer Activation: MES Buffer. Coupling: PBS Buffer.MES is an effective buffer at the activation pH and contains no interfering amines.[2] PBS is a suitable buffer for the coupling step.
Reagent Ratio (EDC:NHS:Acid) 1.2 : 1.2 : 1.0A slight excess of coupling reagents helps to drive the reaction to completion.
Reaction Time 1-2 hours for activation, 2-4 hours (or overnight) for couplingAllows sufficient time for both steps to proceed to completion. Sterically hindered substrates may require longer times.[12]

Visualizations

EDC_NHS_Coupling_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) CarboxylicAcid->Intermediate + EDC EDC EDC NHSEster NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS Urea Urea Byproduct Intermediate->Urea Hydrolysis (Side Reaction) NHS NHS Product Amide Product (R-CO-NH-Linker) NHSEster->Product + Amine ReleasedNHS NHS NHSEster->ReleasedNHS - NHS Amine This compound (H₂N-Linker)

Caption: General reaction pathway for EDC/NHS-mediated amide bond formation.

Troubleshooting_Workflow start Problem: Low Coupling Yield q1 Are reagents freshly prepared? start->q1 a1_yes Check pH q1->a1_yes Yes a1_no Prepare fresh EDC/NHS solutions before use. q1->a1_no No q2 Is pH optimal for both steps? a1_yes->q2 end_node Yield Improved a1_no->end_node a2_yes Consider reaction conditions q2->a2_yes Yes a2_no Use two-buffer system: Activation pH 4.5-6.0 Coupling pH 7.2-8.5 q2->a2_no No q3 Is reaction time sufficient? a2_yes->q3 a2_no->end_node a3_yes Increase reagent concentration or use stronger reagent q3->a3_yes Yes a3_no Increase coupling time, especially for hindered substrates. q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Experimental Protocols

Protocol: Standard EDC/NHS Coupling of a Carboxylic Acid to this compound in Aqueous Buffer

This protocol provides a general guideline. Molar ratios and reaction times may need to be optimized for specific substrates.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine

  • Deionized Water

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer to a final concentration of 1-10 mM.

    • Dissolve this compound in the Coupling Buffer to a final concentration that is 1.5 to 2-fold molar excess over the carboxylic acid.

  • Activation of Carboxylic Acid:

    • Prepare fresh solutions of EDC and Sulfo-NHS in cold deionized water or Activation Buffer immediately before use. A typical stock concentration is 10 mg/mL.

    • To your dissolved carboxylic acid solution, add EDC to a final concentration that is a 1.2-fold molar excess over the carboxyl groups.

    • Immediately add Sulfo-NHS to the same final concentration (1.2-fold molar excess).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This forms the Sulfo-NHS ester.

  • Coupling Reaction:

    • Add the prepared this compound solution to the activated carboxylic acid mixture.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with a small amount of dilute NaOH or by ensuring the volume of Coupling Buffer is sufficient to raise the pH.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., Tris or ethanolamine) to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature. This will deactivate any remaining unreacted Sulfo-NHS esters.

  • Purification:

    • Purify the final conjugate from excess reagents and byproducts. The method will depend on the nature of the product (e.g., dialysis, size-exclusion chromatography, reverse-phase HPLC).

References

Common side reactions and byproducts when using (6-Aminohexyl)carbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (6-Aminohexyl)carbamic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as hexamethylenediamine (B150038) carbamate (B1207046), is a bifunctional molecule featuring both a primary amine and a carbamic acid group.[1] This structure makes it a versatile building block in various applications, including:

  • Polymer Chemistry: It serves as a cross-linking agent or a latent amine source in the production of polyurethanes and other polymers.[1]

  • Organic Synthesis: The amino and carbamic acid groups can be functionalized for the synthesis of more complex molecules.[1]

  • Drug Development: Its structure can be incorporated into potential therapeutic agents or used in bioconjugation to link molecules.

Q2: What are the main stability concerns with this compound?

The primary stability concern is its thermal decomposition. Being a carbamic acid, it exists in equilibrium with its parent amine, hexamethylenediamine, and carbon dioxide.[2] This equilibrium is sensitive to temperature, with higher temperatures favoring decomposition.[3] The stability is also influenced by the solvent and pH of the medium.

Q3: How does solvent choice affect the stability and reactivity of this compound?

Solvent properties play a crucial role in the state of this compound in solution. Studies on similar carbamic acids have shown that protophilic, dipolar, aprotic solvents like DMSO and DMF tend to favor the formation of the undissociated carbamic acid.[3] In contrast, other organic solvents may favor the formation of the ammonium (B1175870) carbamate salt.[3] The choice of solvent can, therefore, influence its reactivity and the profile of byproducts.

Q4: What are the expected byproducts when using this compound?

The most common byproduct is hexamethylenediamine , resulting from the thermal decomposition of the carbamic acid.[1][2] At elevated temperatures, particularly in the context of polyurethane synthesis, the formation of ureas can also occur as a side reaction.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yield

Symptoms:

  • The desired product is not formed, or the yield is significantly lower than expected.

  • The presence of a significant amount of hexamethylenediamine is detected in the reaction mixture.

Possible Causes:

  • Thermal Decomposition: The reaction temperature may be too high, causing the this compound to decompose back to hexamethylenediamine and carbon dioxide.[3]

  • Incorrect Solvent: The chosen solvent may not be optimal for the stability of the carbamic acid, leading to its decomposition or reduced reactivity.[3]

  • pH Instability: The reaction pH may be outside the optimal range for carbamic acid stability.

Troubleshooting Steps:

  • Optimize Reaction Temperature: If possible, lower the reaction temperature to minimize thermal decomposition.

  • Solvent Screening: Experiment with different solvents, considering the use of dipolar, aprotic solvents like DMF or DMSO to potentially stabilize the carbamic acid.[3]

  • pH Control: Buffer the reaction mixture to maintain a pH that favors the stability of the carbamic acid.

Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • Analytical characterization (e.g., NMR, LC-MS) of the purified product shows peaks corresponding to hexamethylenediamine or urea-based compounds.

Possible Causes:

  • Incomplete Reaction: The this compound may not have fully reacted, and the unreacted portion decomposed during workup or purification.

  • Side Reactions: At elevated temperatures or in the presence of certain reagents, side reactions leading to urea (B33335) formation may have occurred.

  • Impure Starting Material: The commercial this compound may contain hexamethylenediamine as an impurity.

Troubleshooting Steps:

  • Purity Check of Starting Material: Analyze the purity of the this compound before use, specifically quantifying the amount of free hexamethylenediamine.

  • Optimize Reaction Conditions: Refer to the troubleshooting steps in Issue 1 to minimize decomposition and side reactions.

  • Purification Strategy: Employ a purification method, such as column chromatography or recrystallization, that effectively separates the desired product from hexamethylenediamine and urea-based impurities.

Data Presentation

ParameterDescriptionReference
Primary Decomposition Products Hexamethylenediamine and Carbon Dioxide[1][2]
Potential Side Products Urea derivatives (at elevated temperatures)
Factors Affecting Stability Temperature, Solvent, pH[3]
Favorable Solvents for Stability Dipolar, aprotic solvents (e.g., DMSO, DMF)[3]

Experimental Protocols

Protocol: HPLC Analysis for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound and detecting the presence of hexamethylenediamine impurity.

Materials:

  • This compound sample

  • HPLC grade acetonitrile (B52724) (MeCN)

  • HPLC grade water

  • Phosphoric acid (or formic acid for MS compatibility)[4]

  • HPLC system with a UV detector

  • Newcrom R1 reverse-phase column or equivalent[4]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%). For MS compatibility, replace phosphoric acid with formic acid.[4] The exact ratio of acetonitrile to water should be optimized for best separation.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution.

    • Run the analysis using an isocratic or gradient elution profile as optimized.

    • Monitor the elution at a suitable UV wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify the peaks corresponding to this compound and hexamethylenediamine by comparing retention times with known standards.

    • Calculate the purity of the this compound and the percentage of hexamethylenediamine impurity based on the peak areas. A validated method for the quantitative determination of hexamethylenediamine in a related polymer product suggests that HPLC can be used for quantification in the range of 0.75–0.025 %.[5]

Visualizations

decomposition_pathway A This compound B Hexamethylenediamine A->B Heat C Carbon Dioxide A->C Heat troubleshooting_workflow start Unexpected Reaction Outcome cause1 Thermal Decomposition? start->cause1 cause2 Incorrect Solvent? cause1->cause2 No solution1 Lower Reaction Temperature cause1->solution1 Yes cause3 Impure Starting Material? cause2->cause3 No solution2 Screen Solvents (e.g., DMF, DMSO) cause2->solution2 Yes solution3 Analyze Purity of Starting Material (HPLC) cause3->solution3 Yes

References

How to improve the solubility of (6-Aminohexyl)carbamic acid for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of (6-Aminohexyl)carbamic acid (CAS: 143-06-6).

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a white solid compound.[1] It is known to be very soluble in water, with a reported solubility of 128.65 g/L at 25°C.[1][2][3] Its structure contains both a primary amine and a carbamic acid functional group, giving it zwitterionic characteristics similar to amino acids.[1][4]

Data Presentation: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂O₂[1][3]
Molecular Weight 160.21 g/mol [1][3]
Appearance White Solid[1][5]
Melting Point 154-158 °C[1][3]
Water Solubility 128.65 g/L (at 25 °C)[1][2][3]
pKa (Predicted) -1.41 to 3.35[2][3][6]

Q2: What are the primary factors that influence the solubility of this compound in aqueous solutions?

The solubility of this compound, like other zwitterionic compounds, is significantly influenced by several factors:

  • pH: This is the most critical factor. The molecule possesses both an acidic (carbamic acid) and a basic (amino) group.[1][7] At its isoelectric point (pI), the pH at which the net charge is zero, the compound is least soluble. Adjusting the pH away from the pI will ionize the functional groups and dramatically increase solubility.[4][8]

  • Temperature: For many solids, solubility increases with temperature. Gentle heating can be used to help dissolve the compound, though stability at higher temperatures should be considered.[7][9][10]

  • Co-solvents: The addition of water-miscible organic solvents (e.g., ethanol (B145695), DMSO, PEG 400) can enhance solubility.[9]

Q3: My compound dissolves in an organic solvent like DMSO, but precipitates when I dilute it into my aqueous buffer. Why does this happen and how can I fix it?

This common issue is known as "precipitation upon dilution."[9] The compound is highly soluble in the concentrated organic stock but has lower solubility in the final aqueous buffer. The rapid change in solvent polarity upon dilution causes the compound to crash out of solution.

To prevent this, try the following strategies:

  • Optimize Dilution: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This rapid dispersion helps avoid localized high concentrations that initiate precipitation.[9]

  • Use a Co-solvent in the Buffer: Incorporate a small percentage of a water-miscible organic co-solvent (e.g., 1-5% ethanol or DMSO) into your final aqueous buffer to help maintain solubility.[9]

  • Adjust Buffer pH: Ensure the pH of your final buffer is not near the compound's isoelectric point.[9]

Troubleshooting Guide: Improving Dissolution

Issue: this compound is not dissolving completely in an aqueous buffer.

Primary Cause: The pH of the buffer is likely near the isoelectric point (pI) of the molecule, the pH at which its solubility is at a minimum. In this zwitterionic state, strong intermolecular electrostatic interactions can reduce its interaction with water.

Solutions:

  • pH Adjustment (Recommended Method): The most effective way to increase solubility is to adjust the pH of the solution.

    • Acidic Conditions (pH < pI): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the carbamate (B1207046) group, resulting in a net positive charge on the molecule (cationic form). This charged species is typically much more soluble in water.

    • Basic Conditions (pH > pI): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the amino group, resulting in a net negative charge (anionic form), which also enhances aqueous solubility.[4]

cluster_pH Effect of pH on this compound Ionization & Solubility low_pH Low pH (Acidic) H₃N⁺-(CH₂)₆-NH-COOH Net Charge: Positive pI Near Isoelectric Point (pI) H₃N⁺-(CH₂)₆-NH-COO⁻ Net Charge: Zero (Zwitterion) low_pH->pI Add Base sol_low High Solubility low_pH->sol_low Results in pI->low_pH Add Acid high_pH High pH (Basic) H₂N-(CH₂)₆-NH-COO⁻ Net Charge: Negative pI->high_pH Add Base sol_pI LOWEST Solubility pI->sol_pI Results in high_pH->pI Add Acid sol_high High Solubility high_pH->sol_high Results in

Caption: Effect of pH on the charge and solubility of the molecule.

  • Use of Co-solvents: If pH adjustment is not suitable for your experiment, a co-solvent can be used. Solvents like ethanol, isopropanol, or PEG 400 can disrupt the intermolecular forces and improve solvation.[9] See Protocol 2 for methodology.

  • Temperature & Sonication:

    • Gentle Heating: Warming the solution in a water bath (e.g., to 37°C) can increase the rate and extent of dissolution.[9] Always verify the compound's stability at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.[9]

start Start: Compound not dissolving ph_check Is pH adjustment permissible for the experiment? start->ph_check adjust_ph Adjust pH away from pI (See Protocol 1) ph_check->adjust_ph Yes heat_sonicate Try gentle heating (e.g., 37°C) or sonication ph_check->heat_sonicate No dissolved End: Compound Dissolved adjust_ph->dissolved cosolvent Use a co-solvent (e.g., EtOH, DMSO) (See Protocol 2) heat_sonicate->cosolvent cosolvent->dissolved fail End: Solubility limit reached. Consider lowering concentration. cosolvent->fail

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol describes how to systematically increase the solubility of this compound by adjusting the pH.

  • Materials:

    • This compound

    • High-purity water or desired buffer

    • 0.1 M HCl and 0.1 M NaOH solutions

    • Calibrated pH meter

    • Vortex mixer and/or magnetic stirrer

  • Procedure:

    • Weigh the required amount of this compound and place it in a suitable container.

    • Add approximately 80% of the final desired volume of water or buffer. Stir the suspension.

    • Place the pH probe into the suspension.

    • Slowly add drops of 0.1 M HCl (to lower pH) or 0.1 M NaOH (to raise pH) while continuously stirring and monitoring the pH.

    • Continue adding the acid or base until the solid material is completely dissolved. Note the final pH.

    • Once dissolved, add water or buffer to reach the final desired volume and mix thoroughly.

step1 1. Weigh Compound step2 2. Add 80% of Solvent/ Buffer & Stir step1->step2 step3 3. Titrate with dilute HCl or NaOH step2->step3 step4 4. Monitor pH and observe for complete dissolution step3->step4 step4->step3 Not Dissolved step5 5. Add solvent to final volume (QS) step4->step5 Dissolved step6 6. Mix thoroughly step5->step6 final Final Homogeneous Solution step6->final

Caption: Workflow for preparing a pH-adjusted solution.

Protocol 2: Using a Co-solvent for Aqueous Solutions

This protocol is for situations where pH modification is not ideal.

  • Materials:

    • This compound

    • Aqueous buffer

    • Water-miscible organic co-solvent (e.g., DMSO, Ethanol)

    • Vortex mixer

  • Procedure:

    • Dissolve the this compound in a minimal amount of the chosen co-solvent to create a concentrated stock.

    • While vigorously vortexing or stirring the main aqueous buffer, add the concentrated organic stock solution drop-by-drop.

    • The rapid mixing should prevent precipitation and result in a clear final solution. Note that the final concentration of the co-solvent should be kept as low as possible (typically <5%) to avoid impacting downstream experiments.

References

Technical Support Center: Purification of (6-Aminohexyl)carbamic acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of (6-Aminohexyl)carbamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials such as 1,6-hexanediamine (B7767898), residual coupling agents, byproducts from side reactions (e.g., urea (B33335) derivatives if isocyanates are formed in situ), and degradation products. Given that this compound is a derivative of an amine, it is prone to side reactions common to amine chemistry. When exposed to air, primary amines like 1,6-hexanediamine can react with carbon dioxide to form insoluble carbonates.[1]

Q2: My this compound derivative appears to be degrading during purification. What are the likely causes?

A2: Carbamates can be susceptible to hydrolysis, especially under basic pH conditions or at elevated temperatures.[2][3] Since carbamic acids themselves are often unstable and can decompose back to the parent amine and carbon dioxide, it is crucial to control the pH and temperature during purification.[2] Whenever possible, perform purification steps at a lower temperature, such as 4°C.[2][3]

Q3: What are the general strategies for purifying products from this compound reactions?

A3: The primary purification strategies include:

  • Acid-Base Extraction: This technique is effective for separating acidic or basic compounds from neutral impurities by adjusting the pH to alter their solubility in aqueous and organic phases.[2][4]

  • Chromatography: Techniques like ion-exchange, reversed-phase, and size-exclusion chromatography are powerful for separating compounds based on charge, polarity, and size, respectively.[2]

  • Crystallization: This is a highly effective method for obtaining high-purity solid compounds by dissolving the impure product in a suitable solvent at a high temperature and allowing it to crystallize as it cools.[2]

  • Solid-Phase Extraction (SPE): SPE is often used for sample cleanup to remove interfering matrix components before further analysis or purification.[2][5]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery After Purification

Low and inconsistent recovery is a frequent challenge. The following guide will help you identify and address the potential causes.

Troubleshooting Workflow for Low Recovery

LowRecovery start Start: Low Recovery stability Is the compound stable under the purification conditions? start->stability extraction If using extraction, is the solvent choice optimal? stability->extraction Yes adjust_ph Adjust pH to a neutral or slightly acidic range. stability->adjust_ph No chromatography If using chromatography, are there losses on the column? extraction->chromatography Yes optimize_solvent Optimize extraction solvent. Consider solvent mixtures. extraction->optimize_solvent No crystallization If using recrystallization, is the compound precipitating prematurely or too soluble? chromatography->crystallization Yes optimize_spe Optimize SPE sorbent and elution solvents. chromatography->optimize_spe No screen_solvents Screen for a better solvent system. crystallization->screen_solvents Yes lower_temp Perform purification at a lower temperature (e.g., 4°C). adjust_ph->lower_temp end Improved Recovery lower_temp->end optimize_solvent->end optimize_spe->end screen_solvents->end

Caption: Troubleshooting workflow for low recovery of carbamate (B1207046) derivatives.

Potential Cause Recommended Action
Compound Instability Carbamates can be sensitive to pH and temperature.[2] Maintain a neutral or slightly acidic pH and perform purification steps at reduced temperatures (e.g., 4°C).[2][3]
Suboptimal Extraction The polarity of your compound of interest will dictate the best solvent system. For highly polar compounds, a mixture like 3:1 chloroform/isopropanol might be effective at pulling them from the aqueous phase.[5] Saturating the aqueous phase with NaCl can also increase the partitioning of water-soluble compounds into the organic phase.[6]
Column Chromatography Losses Your compound may be irreversibly binding to the stationary phase or co-eluting with impurities. Ensure the column is properly packed and equilibrated.[7] Consider a different stationary phase or modify the mobile phase gradient.
Inefficient Crystallization The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain in solution.[8] If the compound is "oiling out," try using a larger volume of solvent or a different solvent system.
Issue 2: Co-elution of Product with Starting Material (1,6-Hexamethylenediamine)

Due to the presence of a free amino group, the reaction product may have similar chromatographic behavior to the starting diamine.

Purification Strategy for Separating Product from Starting Amine

SeparationStrategy start Start: Crude Reaction Mixture (Product + Unreacted Diamine) protect Protect Free Amine (e.g., with Boc-anhydride) start->protect extract Acid-Base Extraction start->extract chromatography Ion-Exchange Chromatography start->chromatography protect_desc Increases steric hindrance and alters polarity for easier separation. protect->protect_desc separate_chrom Purify by Reversed-Phase HPLC protect->separate_chrom extract_desc Protonate the more basic diamine with dilute acid to move it to the aqueous phase. extract->extract_desc separate_extract Separate Aqueous and Organic Layers extract->separate_extract chromatography_desc Use a cation exchange resin to bind the positively charged diamine and product. chromatography->chromatography_desc elute Elute with a Salt Gradient or pH Change chromatography->elute deprotect Deprotect to Yield Final Product separate_chrom->deprotect product_org Product in Organic Phase separate_extract->product_org product_eluted Collect Purified Product Fractions elute->product_eluted

Caption: Logical workflow for separating the desired product from unreacted diamine.

Purification Method Principle and Recommendation
Protection-Deprotection Temporarily protect the free amino group of your product (e.g., with a Boc group). This will significantly change its polarity and size, facilitating separation from the unreacted diamine by standard chromatography. The protecting group can then be removed.
Acid-Base Extraction 1,6-Hexamethylenediamine is a basic compound. By washing the organic solution of your reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), the diamine will be protonated and move into the aqueous layer, while your potentially less basic product remains in the organic phase.[4][9]
Ion-Exchange Chromatography Use a cation exchange column. At a pH where both the product and the starting diamine are protonated, they will bind to the negatively charged resin.[10] They can then be selectively eluted by applying a salt gradient or changing the pH of the mobile phase.[11][12] The more highly charged species (the diamine with two protonated amines) will bind more tightly.

Data Presentation

The following tables provide representative data for common purification techniques. Note that optimal conditions will vary depending on the specific reaction product.

Table 1: Representative Solvent Systems for Recrystallization

Compound Polarity Primary Solvent Anti-Solvent Expected Purity
PolarWaterAcetone, Ethanol>99%
PolarEthanolDiethyl Ether, Hexane>98%
Non-polarTolueneHexane>98%
Non-polarDichloromethane (B109758)Hexane>97%

Table 2: General Parameters for Column Chromatography

Technique Stationary Phase Typical Mobile Phase Elution Method Typical Yield
Ion-Exchange Cation Exchange ResinAqueous Buffers (e.g., phosphate (B84403), acetate)Salt Gradient (e.g., 0-1 M NaCl) or pH Gradient70-95%
Reversed-Phase HPLC C18 SilicaWater/Acetonitrile or Water/Methanol with 0.1% TFA or Formic AcidGradient Elution (increasing organic solvent)60-90%
Size-Exclusion Sephadex G-25Aqueous BufferIsocratic>90%

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol describes the separation of a neutral or weakly basic product from unreacted 1,6-hexanediamine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the protonated 1,6-hexanediamine.

  • Repeat (Optional): Repeat the acidic wash to ensure complete removal of the diamine.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[2]

Protocol 2: Purification by Cation-Exchange Chromatography

This protocol is suitable for separating compounds based on their positive charge.

  • Resin Preparation: Swell the cation exchange resin in water and then pack it into a column.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of a low-salt starting buffer (e.g., 20 mM phosphate buffer, pH 6.0).

  • Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.

  • Washing: Wash the column with 3-5 column volumes of the starting buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer) over 10-20 column volumes.[12] Alternatively, a stepwise increase in salt concentration or a pH gradient can be used.

  • Fraction Collection: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.

  • Desalting: Combine the pure fractions and remove the salt, if necessary, by dialysis or size-exclusion chromatography.

Protocol 3: General Recrystallization Procedure

This protocol outlines the steps for purifying a solid product.

  • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature.[8]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

References

Preventing the degradation of (6-Aminohexyl)carbamic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (6-Aminohexyl)carbamic acid to prevent its degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Moisture Absorption: The compound is hygroscopic. 2. Degradation: Exposure to light, elevated temperatures, or contaminants.1. Store in a tightly sealed container with a desiccant. 2. Review storage conditions. If not stored at 2-8°C and protected from light, discard the reagent and use a fresh batch.[1] 3. Perform a quality control check (e.g., melting point, analytical chromatography).
Inconsistent experimental results 1. Compound Degradation: The carbamic acid moiety is unstable and can degrade, leading to lower effective concentrations. 2. pH Instability in Solution: The compound has a pKa of approximately 3.35 and its stability can be pH-dependent.[2]1. Use freshly prepared solutions for experiments. 2. Store stock solutions at 2-8°C for short periods only. For longer-term storage, consider aliquoting and freezing (-20°C or lower). 3. Buffer aqueous solutions to a neutral or slightly acidic pH. Avoid alkaline conditions, which can accelerate hydrolysis of the carbamate (B1207046) group.[3]
Precipitate formation in aqueous solution 1. Low Solubility at Certain pH: Changes in pH can affect solubility. 2. Degradation Product Precipitation: One or more degradation products may be insoluble.1. Ensure the pH of the solution is within the optimal range for solubility. 2. If degradation is suspected, analyze the precipitate and the supernatant to identify the components.
Loss of potency or activity 1. Chemical Degradation: The active this compound has degraded over time.1. Confirm the identity and purity of the stored material using analytical methods such as HPLC or NMR before use. 2. Always use the material before its expiration date.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are inferred from the general instability of carbamic acids and primary amines:

  • Decarboxylation: Carbamic acids are known to be unstable and can readily decompose into the corresponding amine (1,6-hexanediamine) and carbon dioxide, especially at elevated temperatures.[5]

  • Hydrolysis: The carbamate group is susceptible to hydrolysis, particularly under alkaline conditions, which would also yield 1,6-hexanediamine (B7767898) and carbonic acid (which decomposes to CO2 and water).[3]

  • Oxidation: The primary amino group can be susceptible to oxidation, leading to various degradation products.[6]

  • Photodegradation: Exposure to UV light can potentially lead to degradation, a common pathway for many organic molecules.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This allows for the separation and quantification of the parent compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of any new species formed upon degradation.

Q4: For how long can I store this compound in solution?

A4: It is highly recommended to prepare solutions of this compound fresh for each experiment due to the inherent instability of carbamic acids in solution. If short-term storage is necessary, solutions should be kept at 2-8°C and used within 24 hours. For longer-term storage, aliquoting and freezing at -20°C or below may be considered, but stability under these conditions should be validated.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, strong bases, and high temperatures. The amino group can react with aldehydes and ketones. The carbamic acid functionality is sensitive to heat and alkaline pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Dry Heat): Store a solid sample of the compound at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable working concentration.

  • Analyze the samples by a suitable analytical method (e.g., HPLC-UV/MS).

4. Data Evaluation:

  • Quantify the percentage of degradation.

  • Calculate the mass balance.

  • Identify major degradation products (e.g., using LC-MS).

Protocol 2: HPLC Method for Stability Testing

This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-gradient elution can be used, for example:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (requires determination, likely low UV) or Mass Spectrometry (MS) for better sensitivity and specificity.

Visualizations

cluster_degradation Degradation Pathways AHA This compound HDA 1,6-Hexanediamine AHA->HDA Decarboxylation / Hydrolysis CO2 Carbon Dioxide AHA->CO2 Decarboxylation / Hydrolysis OxP Oxidation Products AHA->OxP Oxidation

Caption: Potential degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Workflow Start Issue Encountered (e.g., Inconsistent Results) CheckStorage Verify Storage Conditions (2-8°C, Dry, Dark) Start->CheckStorage CheckSolution Assess Solution Preparation (Freshly made?, pH) CheckStorage->CheckSolution Conditions OK Discard Discard and Use New Lot CheckStorage->Discard Conditions Not OK QC Perform Quality Control (e.g., HPLC, NMR) CheckSolution->QC Preparation OK Adjust Adjust Protocol (e.g., Buffer solution) CheckSolution->Adjust Preparation Not OK QC->Discard QC Fail Proceed Proceed with Experiment QC->Proceed QC Pass Adjust->Proceed

Caption: Troubleshooting workflow for storage and handling issues.

References

Overcoming challenges in scaling up (6-Aminohexyl)carbamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (6-Aminohexyl)carbamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scaling up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: My reaction has resulted in a very low yield or no this compound. What are the likely causes and how can I resolve this?

    Answer: Low or no product formation can stem from several factors related to the equilibrium of the reaction and the integrity of the reagents.

    • Inadequate Carbon Dioxide Pressure: The reaction of hexamethylenediamine (B150038) with carbon dioxide is an equilibrium process. Insufficient CO2 pressure will favor the starting materials.

    • High Reaction Temperature: While heat can increase reaction rates, excessive temperature can shift the equilibrium back towards the starting materials, as carbamic acids are often thermally unstable.[1]

    • Presence of Moisture: Water can interfere with the desired reaction. Ensure all solvents and reagents are anhydrous.

    • Degraded Starting Material: Hexamethylenediamine can degrade over time. Use a fresh or purified batch of the starting material.

    Troubleshooting Steps:

    • Increase the pressure of the carbon dioxide feed.

    • Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.

    • Ensure all glassware is oven-dried and solvents are anhydrous.

    • Verify the purity of the hexamethylenediamine using an appropriate analytical method like GC-MS or NMR.

Issue 2: Presence of Significant Side Products

  • Question: My final product is contaminated with significant impurities. What are the common side products and how can I minimize their formation?

    Answer: The primary side products in this synthesis are typically the di-carbamate and urea (B33335) derivatives.[2]

    • Di-carbamate Formation: This occurs when both amine groups of a hexamethylenediamine molecule react with carbon dioxide.

    • Urea Formation: This can happen if there is an excess of the amine or if the reaction conditions favor the condensation of the carbamic acid with another amine molecule.

    Strategies to Minimize Side Products:

    • Control Stoichiometry: Use a molar excess of hexamethylenediamine relative to the carbamoylating agent if a different one than CO2 is used. When using CO2, controlling pressure and reaction time is key.

    • Slow Reagent Addition: If using a carbamoylating agent other than CO2, add it slowly to the reaction mixture to maintain a high concentration of the diamine, which favors mono-substitution.[2]

    • Optimize Reaction Conditions: Adjust the temperature and pressure to find a balance that favors the formation of the desired mono-carbamic acid without promoting side reactions.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am struggling to isolate and purify this compound from the reaction mixture. What are the recommended procedures?

    Answer: The purification of this compound can be challenging due to its physical properties.

    • Recrystallization: This is a common method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Extraction: An aqueous work-up can be used to remove unreacted starting materials and some impurities. Adjusting the pH can help in separating the product.[3]

Issue 4: Challenges in Scaling Up the Synthesis

  • Question: I am trying to scale up the synthesis of this compound and am facing issues with consistency and yield. What should I consider?

    Answer: Scaling up a chemical synthesis often introduces new challenges that are not apparent at the lab scale.

    • Mixing and Mass Transfer: Ensuring efficient mixing of the gas (CO2) and liquid phases is crucial. Inadequate agitation can lead to a lower reaction rate and inconsistent product quality.

    • Heat Transfer: The reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to an increase in temperature, which can negatively impact the yield and promote side reactions.

    • Solid Handling: If the product precipitates out of the reaction mixture, handling the resulting slurry can be challenging on a larger scale.

    Recommendations for Scale-Up:

    • Use a reactor with an appropriate agitation system to ensure good gas-liquid mixing.

    • Ensure the reactor has adequate cooling capacity to control the temperature of the reaction.

    • Develop a robust protocol for product isolation and filtration that can be implemented on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common methods for synthesizing this compound are:

  • Direct reaction of hexamethylenediamine with carbon dioxide: This is a prominent route that is often conducted under controlled temperature and pressure.[4]

  • Carbamoylation of hexamethylenediamine: This involves using a suitable carbamoylating agent.[4]

  • Hydrolysis of carbamate (B1207046) esters: This method starts from an ester derivative of the carbamic acid and yields the final product through hydrolysis.[5]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a white solid with a melting point in the range of 154-158 °C.[5] It is soluble in water. Chemically, it possesses both an amino and a carbamic acid functional group, making it a versatile building block in organic synthesis.[4][5]

Q3: What are the common applications of this compound?

A3: this compound is used as an intermediate in various industrial applications, including:

  • Polymer Chemistry: It can be incorporated into polymer backbones to improve properties like thermal stability and flexibility.[4]

  • Pharmaceuticals and Agrochemicals: Its structure can be leveraged to synthesize biologically active compounds.[4]

  • Organic Synthesis: It serves as a versatile building block for creating more complex molecules.[4]

Q4: How can I monitor the progress of the synthesis reaction?

A4: The reaction progress can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of reactants and products over time. A reverse-phase column with a mobile phase of acetonitrile (B52724) and water with an acidic modifier is suitable for analysis.[6]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValue RangeNotes
Reactants Hexamethylenediamine, Carbon DioxideHigh purity of starting materials is crucial.
Solvent Aprotic solvents (e.g., DMSO, Acetonitrile) or no solventSolvent choice can influence reaction rate and product solubility.
Temperature 20 - 60 °CHigher temperatures can favor decomposition.[1]
CO2 Pressure 1 - 20 atmHigher pressure generally favors product formation.[1]
Reaction Time 2 - 24 hoursMonitor reaction progress to determine optimal time.

Table 2: Impurity Profile and Analytical Methods

ImpurityPotential CauseRecommended Analytical Method
Unreacted Hexamethylenediamine Incomplete reactionHPLC, GC-MS
Di-carbamate Incorrect stoichiometry, prolonged reaction timeHPLC, LC-MS
Urea derivatives Presence of water, excess amineHPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Hexamethylenediamine

  • Carbon Dioxide (high purity)

  • Anhydrous solvent (e.g., DMSO)

  • Pressurized reaction vessel

Procedure:

  • Ensure the reaction vessel is clean and dry.

  • Charge the reactor with hexamethylenediamine and the anhydrous solvent.

  • Seal the reactor and purge with nitrogen to remove any air and moisture.

  • Pressurize the reactor with carbon dioxide to the desired pressure.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or TLC.

  • Once the reaction is complete, carefully depressurize the reactor.

  • Isolate the product by filtration if it has precipitated, or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B and gradually increase to elute the compound. A typical gradient could be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a small amount of the sample.

  • Dissolve the sample in the mobile phase A to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_purification Purification reagents Hexamethylenediamine + Anhydrous Solvent charge_reactor Charge Reactor reagents->charge_reactor reactor_prep Dry Reaction Vessel reactor_prep->charge_reactor purge Purge with N2 charge_reactor->purge pressurize Pressurize with CO2 purge->pressurize react Stir at Controlled Temperature & Pressure pressurize->react monitor Monitor by HPLC/TLC react->monitor depressurize Depressurize Reactor monitor->depressurize Reaction Complete isolate Isolate Crude Product depressurize->isolate purify Recrystallization isolate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Low CO2 Pressure? start->cause1 cause2 High Temperature? start->cause2 cause3 Moisture Present? start->cause3 cause4 Impure Reactants? start->cause4 sol1 Increase CO2 Pressure cause1->sol1 Yes sol2 Optimize Temperature (Lower if necessary) cause2->sol2 Yes sol3 Use Anhydrous Solvents/Reagents cause3->sol3 Yes sol4 Verify Reactant Purity cause4->sol4 Yes end Improved Yield sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment sol4->end Re-run Experiment

References

Technical Support Center: Purification Strategies for Reactions Involving (6-Aminohexyl)carbamic Acid Tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted (6-Aminohexyl)carbamic acid tert-butyl ester (Boc-6-aminohexanoic acid) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of unreacted this compound tert-butyl ester that influence its removal?

A1: Unreacted this compound tert-butyl ester possesses two key functional groups that dictate its separation properties: a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine. The carboxylic acid is acidic and will be deprotonated in basic conditions, forming a charged carboxylate. The Boc group is stable to most basic and nucleophilic conditions but can be removed under acidic conditions to reveal a primary amine.[1][2] Its zwitterionic potential can also lead to poor solubility in some common organic solvents.[3][4]

Q2: What are the most common methods to remove unreacted this compound tert-butyl ester?

A2: The most common methods for removal include:

  • Aqueous Extraction: Exploiting the acidic nature of the carboxylic acid to separate it from neutral organic compounds.

  • Column Chromatography: Separating compounds based on their polarity.

  • Solid-Phase Extraction (SPE): Using specialized cartridges, such as those with an ion-exchange resin, to capture the acidic starting material.

Q3: Can I remove the Boc group from the unreacted starting material during workup to facilitate its removal?

A3: While possible, it is generally not recommended as a primary strategy if your desired product is sensitive to the acidic conditions required for Boc deprotection.[5][6] This approach could lead to the cleavage of other acid-labile protecting groups on your product. However, if your product is stable, this can convert the unreacted starting material into 6-aminohexanoic acid, which has very different solubility properties and can be easily removed with an aqueous wash.

Q4: My desired product is also acidic. How can I separate it from the unreacted this compound tert-butyl ester?

A4: If both your product and the unreacted starting material are acidic, simple extraction will not be effective. In this scenario, column chromatography is the preferred method. The subtle differences in polarity between your product and the starting material can be exploited for separation on a silica (B1680970) or alumina (B75360) column.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unreacted starting material remains in the organic layer after a basic aqueous wash. The aqueous base was not strong enough to fully deprotonate the carboxylic acid. The volume of the aqueous wash was insufficient.Use a more concentrated basic solution (e.g., 1M NaOH). Increase the volume and number of aqueous washes.
An emulsion forms during the aqueous extraction. The solvent system or concentration of solutes is promoting emulsion formation.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the problem persists, consider filtering the mixture through a pad of celite.
The unreacted starting material co-elutes with my product during column chromatography. The solvent system (mobile phase) is not optimized for separation. The column is overloaded.Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. Use a lower concentration of your crude product when loading the column.
My product is not stable under the acidic or basic conditions of extraction. The desired product contains functional groups that are sensitive to pH changes.Neutralize the reaction mixture before extraction. Use column chromatography as the primary method of purification to avoid harsh pH conditions.

Experimental Protocols

Protocol 1: Removal by Basic Aqueous Extraction

This method is suitable when the desired product is neutral or basic and soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (B78521) (NaOH). Repeat the wash 2-3 times.

  • Separation: Combine the aqueous layers. The unreacted this compound tert-butyl ester will be in the aqueous layer as its sodium salt.

  • Isolation of Product: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[7]

Protocol 2: Purification by Column Chromatography

This is the most versatile method and can be adapted for a wide range of products.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity of the solvent system can be gradually increased (gradient elution) to improve separation.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Decision Workflow for Purification Method Selection

PurificationWorkflow start Start with Crude Reaction Mixture product_properties Is the desired product stable to acid/base? start->product_properties product_acidic Is the desired product acidic? product_properties->product_acidic  Yes chromatography Use Column Chromatography product_properties->chromatography  No extraction Perform Basic Aqueous Extraction product_acidic->extraction  No product_acidic->chromatography  Yes end Purified Product extraction->end chromatography->end

Caption: Decision tree for selecting a purification method.

This guide provides a starting point for the purification of reaction mixtures containing unreacted this compound tert-butyl ester. The optimal method will depend on the specific properties of the desired product and other components in the reaction mixture. Always monitor the progress of purification using an appropriate analytical technique such as TLC or LC-MS.

References

Optimizing the molar ratio of (6-Aminohexyl)carbamic acid in conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of (6-Aminohexyl)carbamic acid in your conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation.

This compound, also known as 6-aminocaproic acid, is a versatile bifunctional linker. It can be utilized in two primary ways depending on the functional groups of your molecules of interest:

  • Scenario A: Amine-Reactive Conjugation. The primary amine of this compound reacts with an activated ester (e.g., an N-hydroxysuccinimide [NHS] ester) on your target molecule.

  • Scenario B: Carboxyl-Reactive Conjugation. The carboxylic acid of this compound is activated using a reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to react with a primary amine on your target molecule.

This support center is divided into sections addressing both scenarios, providing frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Scenario A: Amine-Reactive Conjugation with this compound

In this scenario, you are conjugating a molecule containing an activated ester (e.g., an NHS ester) to the primary amine of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS ester with the amine of this compound?

A2: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2] At this pH, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester.[3][4] Below this range, the amine becomes protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[1][4]

Q2: What molar ratio of this compound to my NHS-activated molecule should I use?

A2: For initial experiments, a molar excess of the amine-containing linker is often recommended to ensure efficient conjugation, especially if the NHS-activated molecule is precious. A starting point could be a 10 to 20-fold molar excess of this compound. However, the optimal ratio should be determined empirically for each specific application.

Q3: Which buffers should I use for this conjugation reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with this compound for reaction with the NHS ester.[3][4] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer, adjusted to the optimal pH of 8.3-8.5.[1] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The reaction buffer pH is too low, leading to protonation of the amine on this compound.Ensure the reaction buffer is at a pH of 8.3-8.5.[1]
Hydrolysis of NHS Ester: The NHS ester on your target molecule has hydrolyzed due to moisture or high pH.Prepare the NHS ester solution immediately before use. Ensure all solvents are anhydrous. Avoid pH values significantly above 8.5.[3][4]
Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS or sodium bicarbonate.[1]
Insufficient Molar Ratio: The concentration of this compound is too low.Increase the molar excess of this compound.
Precipitation During Reaction Poor Solubility of Reactants: One or both of the reactants are not fully soluble in the reaction buffer.Dissolve the NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.
Experimental Protocol: Conjugation of an NHS-Ester to this compound
  • Prepare Stock Solutions:

    • Dissolve your NHS-activated molecule in anhydrous DMSO or DMF to a concentration of 10 mM.[3]

    • Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration that will achieve the desired molar excess in the final reaction volume.

  • Conjugation Reaction:

    • Add the required volume of the this compound stock solution to a reaction tube.

    • Add the NHS-activated molecule stock solution to the reaction tube while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester.[4]

  • Purification:

    • Purify the conjugate from excess this compound and reaction byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Scenario B: Carboxyl-Reactive Conjugation with this compound

In this scenario, the carboxylic acid group of this compound is activated with EDC and NHS to react with a primary amine on your target molecule (e.g., a protein).

Frequently Asked Questions (FAQs)

Q1: What is the principle of EDC/NHS chemistry for activating the carboxylic acid of this compound?

A1: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions. NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond.[6][7]

Q2: What are the optimal pH conditions for the two steps of the EDC/NHS reaction?

A2: A two-step protocol with different pH conditions is highly recommended for optimal efficiency.[5][6]

  • Activation Step: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[6][7]

  • Coupling Step: The reaction of the resulting NHS ester with the primary amine of the target molecule is most efficient at a pH of 7.2-8.0.[6]

Q3: What molar ratios of EDC, NHS, and this compound should I use?

A3: A molar excess of EDC and NHS over the carboxylic acid groups of this compound is generally used to drive the activation step. For the coupling step, a molar excess of the activated linker is used relative to the amine-containing molecule. The optimal ratios should be determined empirically, but starting points are suggested in the table below.

Reactant Recommended Molar Ratio (relative to amine-containing molecule)
This compound10-50x
EDC20-100x
NHS20-100x
Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect pH: Using a single, non-optimal pH for both activation and coupling steps.Perform a two-step reaction, with activation at pH 4.5-6.0 and coupling at pH 7.2-8.0.[5][6]
Inactive EDC/NHS: EDC and NHS are moisture-sensitive and can hydrolyze if not stored properly.Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.[6]
Buffer Interference: Use of buffers containing primary amines or carboxylates.Use non-reactive buffers: MES for the activation step and PBS for the coupling step.[5][6]
Hydrolysis of Activated Linker: The NHS-activated this compound is hydrolyzing before it can react with the target amine.Add the amine-containing molecule promptly after the activation step. A higher molar ratio of NHS to EDC can improve the stability of the intermediate.[6]
Protein Precipitation High Concentration of EDC: EDC can cause precipitation of some proteins.Reduce the concentration of EDC used during the activation step.[6]
Change in Protein Charge: Neutralization of surface amines can alter protein solubility.Perform the reaction at a lower protein concentration.
Experimental Protocol: Two-Step EDC/NHS Conjugation
  • Prepare Buffers and Stock Solutions:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[5]

    • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5.[5]

    • Dissolve this compound in the Activation Buffer.

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in the Activation Buffer immediately before use.[5]

    • Dissolve your amine-containing molecule (e.g., protein) in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A typical molar ratio is a 2 to 5-fold excess of NHS and EDC over the linker.[5]

    • Incubate for 15 minutes at room temperature.[5]

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated linker solution to your amine-containing molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[5]

  • Quenching:

    • Add a quenching reagent such as hydroxylamine (B1172632) to a final concentration of 10-50 mM or Tris buffer to stop the reaction.[5]

  • Purification:

    • Remove excess reagents and byproducts by dialysis or using a desalting column.[5]

Visualizing the Workflows

Scenario A: Amine-Reactive Conjugation Workflow

Amine_Reactive_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Molecule_NHS Molecule-NHS Ester in DMSO/DMF Reaction Mix & Incubate (RT, 1-2h or 4°C, overnight) Molecule_NHS->Reaction Linker This compound in pH 8.3 Buffer Linker->Reaction Quench Quench (Optional) (Tris or Glycine) Reaction->Quench Purify Purification (Dialysis/SEC) Quench->Purify Final_Product Final Conjugate Purify->Final_Product

Caption: Workflow for conjugating an NHS-activated molecule to this compound.

Scenario B: Carboxyl-Reactive Conjugation Workflow

Carboxyl_Reactive_Workflow cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.2-8.0) cluster_purification Purification Linker This compound Activation Activate for 15 min Linker->Activation EDC_NHS EDC + NHS in MES Buffer EDC_NHS->Activation Coupling Mix & Incubate (RT, 2h or 4°C, overnight) Activation->Coupling Target_Amine Target Molecule with Primary Amine Target_Amine->Coupling Quench Quench Reaction Coupling->Quench Purify Purification (Desalting/Dialysis) Quench->Purify Final_Product_B Final Conjugate Purify->Final_Product_B

Caption: Two-step workflow for EDC/NHS activation and conjugation of this compound.

References

Validation & Comparative

Validating (6-Aminohexyl)carbamic Acid Conjugation: A Comparative Guide to HPLC and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of small molecules like (6-Aminohexyl)carbamic acid to larger entities such as proteins, peptides, or other macromolecules is a critical step in the development of novel therapeutics and research agents. Rigorous analytical validation is paramount to ensure the identity, purity, and consistency of the resulting conjugate. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of this compound conjugation, complete with detailed experimental protocols and supporting data.

Performance Comparison of Analytical Techniques

The choice between HPLC and Mass Spectrometry for validation depends on the specific analytical question. HPLC is a robust technique for assessing purity and quantifying the amount of conjugated and unconjugated material based on retention time. Mass Spectrometry, on the other hand, provides detailed molecular weight information, confirming the successful conjugation and identifying the exact mass of the conjugate, which is crucial for confirming the drug-to-linker ratio. Often, a combination of both techniques (LC-MS) is the most powerful approach.

ParameterHPLC with UV/Vis DetectionMass Spectrometry (MS)LC-MS/MS
Primary Information Purity, QuantificationMolecular Weight ConfirmationMolecular Weight, Structural Information, Quantification
Linearity (R²) >0.99N/A>0.99
Limit of Detection (LOD) ng - µg rangepg - ng rangefg - pg range
Limit of Quantification (LOQ) ng - µg rangepg - ng rangefg - pg range
Accuracy (Recovery %) 90 - 110%N/A85 - 115%
Precision (%RSD) < 5%N/A< 15%
Strengths Robust, reproducible, quantitativeHigh specificity, definitive identificationHigh sensitivity and specificity, structural elucidation
Limitations Indirect identification, potential for co-elutionNot inherently quantitative without standardsMatrix effects can suppress ionization

Experimental Protocols

Detailed and reproducible protocols are essential for the successful validation of this compound conjugation. Below are representative methodologies for both HPLC and Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reverse-phase HPLC method for the analysis of a conjugated product.

1. Sample Preparation:

  • Dissolve the conjugation reaction mixture or purified conjugate in the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 20 µL.

Mass Spectrometry (MS) Protocol

This protocol describes a general approach for the analysis of a conjugated product using electrospray ionization mass spectrometry (ESI-MS).

1. Sample Preparation:

  • For direct infusion, dilute the sample to approximately 10-100 µM in a solution of 50% acetonitrile and 0.1% formic acid in water.

  • For LC-MS, the sample prepared for HPLC analysis can be used directly.

2. Mass Spectrometer Conditions (ESI-MS):

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: 100 - 2000 m/z.

3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

  • Select the precursor ion corresponding to the protonated this compound or a fragment of the conjugate containing this moiety.

  • Apply collision-induced dissociation (CID) with a collision energy of 15-30 eV.

  • Analyze the resulting product ions to confirm the structure. Expected fragment ions for this compound would include the loss of the carbamic acid group (-44 Da) and fragmentation along the hexyl chain.

Experimental and Logical Workflows

A systematic workflow is critical for the comprehensive validation of the conjugation of this compound.

G cluster_0 Conjugation & Purification cluster_1 HPLC Analysis cluster_2 Mass Spectrometry Analysis Conjugation Conjugation Reaction (this compound + Macromolecule) Purification Purification of Conjugate (e.g., Size Exclusion Chromatography) Conjugation->Purification HPLC_SamplePrep Sample Preparation for HPLC Purification->HPLC_SamplePrep MS_SamplePrep Sample Preparation for MS Purification->MS_SamplePrep HPLC_Analysis RP-HPLC Analysis HPLC_SamplePrep->HPLC_Analysis HPLC_Data Data Analysis: Purity Assessment & Quantification HPLC_Analysis->HPLC_Data Final_Report Final Validation Report HPLC_Data->Final_Report MS_Analysis LC-MS or Direct Infusion MS_SamplePrep->MS_Analysis MS_Data Data Analysis: MW Confirmation & Conjugation Ratio MS_Analysis->MS_Data MS_Data->Final_Report

Caption: Experimental workflow for the validation of this compound conjugation.

This workflow begins with the conjugation reaction and subsequent purification of the product. The purified conjugate is then subjected to parallel analysis by HPLC and Mass Spectrometry. HPLC provides data on the purity and quantity of the conjugate, while Mass Spectrometry confirms its molecular weight and the extent of conjugation. The data from both techniques are then compiled into a final validation report.

Signaling Pathway and Logical Relationships

The validation process itself can be viewed as a logical pathway to confirm the desired molecular entity.

G Start Start: Conjugated Product HPLC HPLC Analysis Start->HPLC MS Mass Spec Analysis Start->MS Purity Purity > 95%? HPLC->Purity CorrectMass Correct Molecular Weight? MS->CorrectMass Purity->CorrectMass Yes Failed Validation Failed Purity->Failed No Validated Validated Conjugate CorrectMass->Validated Yes CorrectMass->Failed No

Caption: Logical decision pathway for validating the conjugation of this compound.

This diagram illustrates the decision-making process based on the outcomes of the analytical tests. A successful validation requires both high purity, as determined by HPLC, and the correct molecular weight, as confirmed by mass spectrometry. Failure to meet either of these criteria indicates a failed validation, prompting further investigation into the conjugation and purification processes.

Comparison of (6-Aminohexyl)carbamic acid with other amino-terminated linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (6-Aminohexyl)carbamic Acid and Other Amino-Terminated Linkers for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other targeted therapeutics. The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the final product.[1] This guide provides an objective comparison of this compound, a short-chain alkyl linker, with other classes of amino-terminated linkers, supported by experimental data and detailed methodologies for key evaluative experiments.

This compound: A Profile

This compound is a bifunctional molecule featuring a six-carbon alkyl chain with a terminal primary amine and a carbamic acid group.[2] This structure provides a simple, short, and flexible connection point in bioconjugation.

Key Structural and Chemical Properties:

  • Molecular Formula: C₇H₁₆N₂O₂[2]

  • Molecular Weight: 160.21 g/mol [2]

  • Appearance: White solid[2]

  • Solubility: Soluble in water (128.65 g/L at 25 °C)[2]

  • Structure: The linear hexyl chain makes it a classic example of a short-chain alkyl linker. The terminal primary amine is a common reactive handle for conjugation to molecules containing, for example, N-hydroxysuccinimide (NHS) esters, resulting in a stable amide bond.[3] The carbamic acid group is related to amides and esters and generally exhibits good chemical and proteolytic stability.[4][5]

Comparison of Linker Technologies: Alkyl vs. PEG Linkers

The primary distinction among many amino-terminated linkers lies in the nature of the spacer arm, with the most common being alkyl chains and polyethylene (B3416737) glycol (PEG) chains. This compound falls into the category of alkyl linkers.

Key Performance Metrics

The choice between an alkyl linker like this compound and a PEG-based linker has profound implications for the resulting bioconjugate. The following sections and table compare these two classes of linkers across several key performance parameters.

1. Solubility and Aggregation:

  • Alkyl Linkers: Being hydrophobic, alkyl chains can decrease the aqueous solubility of the final conjugate, especially when attached to a hydrophobic payload. This can lead to challenges in formulation and an increased propensity for aggregation.[1]

  • PEG Linkers: PEG linkers are hydrophilic due to the repeating ethylene (B1197577) glycol units, which can form hydrogen bonds with water.[6][7] This property is highly advantageous for improving the water solubility of hydrophobic drugs and reducing the risk of aggregation, which can impact manufacturing, efficacy, and immunogenicity.[6]

2. Pharmacokinetics and In Vivo Behavior:

  • Alkyl Linkers: The hydrophobicity of alkyl linkers can lead to faster clearance from the body.[1]

  • PEG Linkers: The process of PEGylation is a well-established method for extending the in-vivo circulation half-life of therapeutics.[7] The PEG chain creates a hydration shell around the molecule, increasing its hydrodynamic radius and shielding it from enzymatic degradation and renal clearance.[8] One study demonstrated that the inclusion of a 4 kDa and a 10 kDa PEG linker increased the half-life of a conjugate by 2.5-fold and 11.2-fold, respectively, compared to a conjugate with no PEG linker.[1]

3. Immunogenicity:

  • Alkyl Linkers: Generally considered to have low immunogenicity. However, their tendency to increase aggregation of the bioconjugate can potentially trigger an immune response.[7]

  • PEG Linkers: PEG is generally considered to have low immunogenicity and can mask immunogenic epitopes on the surface of proteins.[7][8] However, the potential for the development of anti-PEG antibodies is a consideration, especially with repeated administration.[1]

4. Cell Permeability:

  • Alkyl Linkers: The hydrophobicity of alkyl linkers is generally thought to improve passive diffusion across cell membranes.[1]

  • PEG Linkers: The effect of PEG linkers on cell permeability is more complex. While their hydrophilicity might suggest lower permeability, their flexibility can allow them to adopt conformations that shield their polar surface area, potentially aiding in membrane traversal.[1][9]

5. Stability:

  • The stability of a linker is crucial for ensuring that the payload is not prematurely released in circulation, which could lead to off-target toxicity.[10] The linkage formed with the amino group (e.g., an amide bond from an NHS ester reaction) is generally very stable.[11] The carbamate (B1207046) group in this compound is also known for its good chemical and proteolytic stability.[4] However, some studies have shown that carbamate linkages can be less stable than amide bonds under certain biological conditions, which could be a consideration in prodrug design where controlled release is desired.[12]

Data Presentation: Comparison of Linker Characteristics

FeatureThis compound (Alkyl Linker)Amino-PEG Linkers
Composition Saturated hydrocarbon chainRepeating ethylene glycol units
Solubility Hydrophobic, may decrease conjugate solubility[1]Hydrophilic, enhances aqueous solubility[1][6]
Pharmacokinetics Can lead to more rapid clearance[1]Prolongs half-life and reduces clearance[1]
Immunogenicity Generally low, but aggregation can be a risk[7]Low, can mask epitopes, but anti-PEG antibodies are a consideration[1][7]
Cell Permeability Generally enhances cell permeability[1]Variable; can be enhanced or hindered depending on length and conformation[1][9]
Flexibility FlexibleHighly flexible[3]
Synthesis Generally straightforward and cost-effective[1]Can be more complex and costly, especially for monodisperse PEGs[1][3]

Experimental Protocols

Accurate evaluation of bioconjugates with different linkers is essential. Below are detailed methodologies for key comparative experiments.

Protocol 1: Conjugation of an Amino-Terminated Linker to a Protein via NHS Ester Chemistry

Objective: To covalently attach an amino-terminated linker to a protein via reaction with an NHS ester-functionalized payload and determine the conjugation efficiency.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-functionalized payload

  • Amino-terminated linker (this compound or Amino-PEG-X)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography)

  • Spectrophotometer

  • LC-MS system

Procedure:

  • Protein Preparation: Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL) in the conjugation buffer.

  • Payload-Linker Preparation: If not pre-conjugated, react the NHS-ester payload with a molar excess of the amino-terminated linker according to standard protocols. Purify the linker-payload conjugate.

  • Conjugation Reaction: Add a 5-20 molar excess of the NHS ester-activated linker-payload to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[13]

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Remove excess, unreacted linker-payload and quenching reagents by size-exclusion chromatography (SEC) or dialysis.

  • Characterization (Drug-to-Antibody Ratio - DAR):

    • UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the payload. Calculate the DAR using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.[11]

    • Mass Spectrometry: For a more precise determination, analyze the purified conjugate by LC-MS to determine the mass of the final product and calculate the number of conjugated linker-payloads.[11]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker in a bioconjugate by measuring the amount of intact conjugate over time in plasma.

Materials:

  • Purified bioconjugate

  • Mouse or human plasma

  • Incubator at 37°C

  • Analytical method to separate and quantify the intact conjugate and free payload (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Spike the bioconjugate into plasma at a final concentration of approximately 100 µg/mL.

  • Time Points: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma.

  • Sample Preparation: Immediately freeze the collected aliquots at -80°C to stop any further degradation. For analysis, samples may require protein precipitation or immunocapture to isolate the conjugate.

  • Quantification:

    • Intact ADC (ELISA): Use a sandwich ELISA format where one antibody captures the target protein and a secondary antibody detects the payload. This allows for the specific quantification of the intact bioconjugate.[2]

    • Free Payload (LC-MS/MS): After protein precipitation, quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.[10]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the stability profile and half-life of the linker in plasma.

Mandatory Visualization

// Define Nodes start [label="Define Application Requirements", fillcolor="#F1F3F4", fontcolor="#202124"]; solubility [label="Is the payload hydrophobic?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pk [label="Is a long circulation\n half-life required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; permeability [label="Is cell permeability critical?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; peg [label="Consider Amino-PEG Linker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkyl [label="Consider Short Alkyl Linker\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; peg_long [label="Consider Long-Chain\n Amino-PEG Linker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peg_short [label="Consider Short-Chain\n Amino-PEG Linker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize [label="Optimize Linker Length\n& Perform In Vitro/In Vivo Testing", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges start -> solubility; solubility -> peg [label="Yes"]; solubility -> pk [label="No"]; pk -> peg_long [label="Yes"]; pk -> permeability [label="No"]; permeability -> alkyl [label="Yes"]; permeability -> peg_short [label="No/Maybe"];

peg -> optimize; alkyl -> optimize; peg_long -> optimize; peg_short -> optimize; } dot

Caption: Decision workflow for selecting an amino-terminated linker.

Conclusion

The choice between this compound (representing short-chain alkyl linkers) and other amino-terminated linkers, such as those based on PEG, involves a critical trade-off between various physicochemical and biological properties. While alkyl linkers offer synthetic simplicity and may enhance cell permeability, PEG linkers provide significant advantages in improving solubility, reducing aggregation, and extending circulation half-life, which are often crucial for the development of successful therapeutics.[1][6] The optimal linker choice is highly dependent on the specific application, the properties of the payload and targeting moiety, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the rational evaluation and selection of the most suitable linker to advance the development of next-generation bioconjugates.

References

Advantages and disadvantages of using (6-Aminohexyl)carbamic acid in research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research, particularly in the fields of drug development, proteomics, and material science, bifunctional linkers play a pivotal role in connecting molecules to achieve specific functionalities. Among these, (6-Aminohexyl)carbamic acid, also known as hexamethylenediamine (B150038) carbamate, stands out as a versatile short-chain aliphatic linker. This guide provides an objective comparison of its advantages and disadvantages against other common alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their applications.

Advantages of this compound

This compound's primary advantage lies in its simple, flexible, and bifunctional nature, possessing both a primary amine and a carbamic acid group.[1] This dual reactivity allows for its use as a versatile building block in organic synthesis and for the conjugation of various molecules.[2]

One of the key applications of short-chain aliphatic linkers like this compound is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3] Short alkyl chains, such as the hexyl chain in this compound, offer a high degree of conformational flexibility, which can be crucial for the PROTAC to adopt the optimal conformation for ternary complex formation.[4]

In material science, the amino group of this compound can be used to functionalize surfaces, such as graphene oxide, to enhance its properties for use in composites.[5] This functionalization can improve the dispersion of the material within a polymer matrix and enhance the mechanical properties of the resulting composite.[5]

Disadvantages and Limitations

Despite its versatility, the use of this compound is not without its drawbacks. A significant limitation of short, hydrophobic alkyl linkers is their potential to decrease the aqueous solubility of the resulting conjugate.[6] This can be particularly problematic in biological applications where solubility in aqueous environments is crucial for efficacy and to avoid aggregation.[2]

In the context of PROTACs, while flexibility is an advantage, excessive flexibility of a short alkyl chain can lead to a higher entropic penalty upon ternary complex formation, potentially destabilizing the complex.[4] Furthermore, the hydrophobicity of alkyl linkers can sometimes lead to non-specific binding and reduced cell permeability in certain contexts.[7]

Comparison with Alternatives

The primary alternatives to short aliphatic linkers like this compound are polyethylene (B3416737) glycol (PEG) linkers and more rigid linker structures.

Short Aliphatic Linkers vs. PEG Linkers

Polyethylene glycol (PEG) linkers are a popular alternative due to their hydrophilicity, which can significantly improve the solubility and pharmacokinetic properties of a conjugate.[1][4] The choice between an alkyl and a PEG linker involves a trade-off between solubility, permeability, and conformational flexibility.

PropertyShort Aliphatic Linker (e.g., C6)Short PEG Linker (e.g., PEG2-PEG4)
Hydrophilicity LowHigh
Aqueous Solubility May decrease solubility of the conjugateGenerally improves solubility
Cell Permeability Can be higher due to hydrophobicityCan be enhanced by adopting folded conformations
Metabolic Stability Generally goodMay be more susceptible to metabolism
Flexibility HighHigh

Table 1: Comparison of Physicochemical Properties of Short Aliphatic and PEG Linkers. This table summarizes the key differences in the physicochemical properties of short aliphatic linkers, such as the one derived from this compound, and short polyethylene glycol (PEG) linkers, based on information from multiple sources.[1][4][7]

Quantitative Data on PROTAC Performance

The choice of linker can have a significant impact on the performance of a PROTAC, as demonstrated by the following illustrative data comparing alkyl and PEG linkers in a SMARCA2-targeting PROTAC.

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Table 2: Influence of Linker Composition on Degradation and Permeability of SMARCA2-Targeting PROTACs. This table presents illustrative data compiled from various sources in the literature, showing how altering the linker from a hydrophobic alkyl chain to more hydrophilic PEG chains of varying lengths can impact the degradation efficiency (DC₅₀ and Dₘₐₓ) and cell permeability of a PROTAC targeting the SMARCA2 protein.[1] It is important to note that these values are cell-line dependent and serve as a comparative example.

Experimental Protocols

General Protocol for Protein Cross-linking using a Diamine Linker and Mass Spectrometry Analysis

This protocol outlines a general workflow for using a short diamine linker, conceptually similar to this compound, for cross-linking proteins to study protein-protein interactions and protein structure. The protocol is adapted from established methods in cross-linking mass spectrometry (XL-MS).[8][9][10]

Materials:

  • Purified protein or protein complex

  • Diamine cross-linker (e.g., a derivative of this compound activated for reaction with carboxyl or other groups)

  • Activation agent (e.g., EDC/sulfo-NHS for carboxyl-to-amine cross-linking)

  • Quenching solution (e.g., Tris or hydroxylamine (B1172632) solution)

  • Digestion enzyme (e.g., trypsin)

  • LC-MS/MS system

  • Cross-link identification software

Procedure:

  • Cross-linking Reaction:

    • Dissolve the purified protein/protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

    • Add the cross-linker and activation agent (if necessary) to the protein solution. The molar ratio of cross-linker to protein should be optimized.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 30 minutes to 2 hours).

  • Quenching:

    • Stop the cross-linking reaction by adding a quenching solution to consume the excess reactive groups of the cross-linker.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample.

    • Reduce and alkylate the cysteine residues.

    • Digest the protein sample into peptides using a protease like trypsin.

  • Enrichment of Cross-linked Peptides (Optional):

    • If the cross-linker contains an affinity tag (e.g., biotin), enrich the cross-linked peptides using affinity chromatography.

  • LC-MS/MS Analysis:

    • Separate the digested peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to obtain fragmentation spectra.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein sequence database to identify the cross-linked peptides and the specific amino acid residues involved in the cross-link.

Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC (Alkyl Linker) POI->PROTAC binds Proteasome Proteasome POI->Proteasome degraded by E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ub Ubiquitin Ub->POI tags

Caption: Mechanism of action of a PROTAC with a flexible alkyl linker.

XLMS_Workflow start Protein Complex crosslinking Chemical Cross-linking (Short Aliphatic Linker) start->crosslinking digestion Proteolytic Digestion crosslinking->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Identification of Cross-links) lcms->data_analysis structure Protein Structure/ Interaction Model data_analysis->structure

Caption: Experimental workflow for Cross-linking Mass Spectrometry (XL-MS).

References

A Comparative Guide to Alternatives for (6-Aminohexyl)carbamic acid in Fluoroelastomer and Polyurethane Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymers, the selection of appropriate crosslinking and curing agents is critical to achieving desired material properties. (6-Aminohexyl)carbamic acid, also known as hexamethylenediamine (B150038) carbamate, is a versatile compound utilized in these applications. However, a range of alternative compounds exists, each offering a unique performance profile. This guide provides an objective comparison of these alternatives, supported by available data and detailed experimental protocols.

Alternatives in Fluoroelastomer Vulcanization

In the vulcanization of fluoroelastomers (FKM), this compound serves as a diamine curative. The primary alternatives to this class of compounds are bisphenol and peroxide-based cure systems.

Performance Comparison of Fluoroelastomer Curing Agents
PropertyThis compound (Diamine Cure)Bisphenol Cure System (e.g., Bisphenol AF)Peroxide Cure System
Compression Set Resistance Fair to Good (typically 30-50%)Excellent (typically <20%)Good to Excellent
Chemical Resistance GoodExcellentSuperior, especially to a broader range of chemicals
Heat Resistance ExcellentExcellentExcellent
Adhesion to Metal Excellent[1]GoodGood
Processing Safety (Scorch) Prone to scorchingGoodGood
Cure Rate FastFastFast
Tensile Strength GoodGoodGood
Elongation at Break GoodGoodGood
Experimental Protocols for Fluoroelastomer Vulcanizate Testing

Detailed methodologies for evaluating the performance of vulcanized fluoroelastomers are outlined in ASTM and ISO standards.

1. Vulcanization Characteristics (ASTM D2084):

  • Objective: To determine the cure characteristics of the rubber compound.

  • Apparatus: Oscillating Disk Cure Meter.

  • Procedure:

    • A sample of the uncured fluoroelastomer compound containing the curing agent is placed in the die cavity of the cure meter.

    • The die is closed, and the sample is subjected to a specified temperature and an oscillating rotational shear.

    • The torque required to oscillate the disk is measured as a function of time.

    • Key parameters recorded include minimum torque (ML), maximum torque (MH), scorch time (ts1 or ts2), and optimum cure time (t'c(90)).

2. Compression Set (ASTM D395):

  • Objective: To measure the ability of the rubber to retain its elastic properties after prolonged compression.

  • Apparatus: Compression device, oven.

  • Procedure:

    • Cylindrical test specimens are compressed to a specified percentage of their original thickness.

    • The compressed specimens are aged in an oven at a specific temperature for a set duration.

    • After aging, the specimens are removed from the device, and the thickness is measured after a recovery period.

    • The compression set is calculated as the percentage of the original deflection that is not recovered.

3. Tensile Properties (ASTM D412):

  • Objective: To determine the tensile strength, elongation at break, and modulus of the vulcanized rubber.

  • Apparatus: Tensile testing machine.

  • Procedure:

    • Dumbbell-shaped test specimens are cut from a cured sheet.

    • The specimens are mounted in the grips of the tensile testing machine.

    • The specimens are stretched at a constant rate until they rupture.

    • The force and elongation are recorded throughout the test.

4. Hardness (ASTM D2240):

  • Objective: To measure the indentation hardness of the vulcanized rubber.

  • Apparatus: Durometer (Shore A scale is common for elastomers).

  • Procedure:

    • The durometer is pressed firmly against the surface of the test specimen.

    • The indentation depth is measured and converted to a hardness value on the Shore A scale.

Alternatives in Polyurethane Crosslinking

In polyurethane systems, particularly in coatings and adhesives, this compound can act as a crosslinker. More common alternatives include polyisocyanates, aziridines, and polycarbodiimides.

Performance Comparison of Polyurethane Crosslinking Agents
PropertyThis compound (Diamine Carbamate)Polyisocyanate CrosslinkersAziridine CrosslinkersPolycarbodiimide (PCDI) Crosslinkers
Curing Conditions Heat-activatedAmbient or heat-activatedAmbient or heat-activatedHeat-activated
Pot Life LongShort to MediumMediumLong
Chemical Resistance GoodExcellentGoodExcellent
Hardness GoodExcellentGoodExcellent
Adhesion GoodExcellentGoodGood
Yellowing Resistance GoodVaries (Aromatic vs. Aliphatic)Prone to yellowingExcellent
Safety Generally lower toxicityPotential respiratory and skin sensitizer[2]Can be toxicGenerally safer

Note: This table provides a qualitative comparison. Specific performance depends on the formulation and substrate.

Experimental Protocols for Polyurethane Coating Testing

Standardized methods for evaluating the performance of polyurethane coatings are provided by ASTM and ISO.

1. Hardness (ASTM D3363 - Pencil Hardness):

  • Objective: To determine the hardness of a coating film.

  • Apparatus: Pencils of varying hardness (6B to 8H).

  • Procedure:

    • The coated panel is placed on a firm horizontal surface.

    • Pencils of increasing hardness are pushed over the surface at a 45° angle.

    • The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.

2. Adhesion (ASTM D3359 - Cross-Hatch Adhesion):

  • Objective: To assess the adhesion of a coating to a substrate.

  • Apparatus: A sharp cutting tool, pressure-sensitive tape.

  • Procedure:

    • A lattice pattern is cut into the coating.

    • Pressure-sensitive tape is applied over the lattice and then rapidly pulled off.

    • The adhesion is rated based on the amount of coating removed by the tape.

3. Chemical Resistance (ASTM D1308):

  • Objective: To evaluate the resistance of a coating to various chemicals.

  • Procedure:

    • A patch of an absorbent material is saturated with the test chemical and placed on the coated surface.

    • The patch is covered to prevent evaporation and left for a specified period.

    • The patch is removed, and the coating is examined for any changes, such as discoloration, blistering, or softening.

4. Degree of Crosslinking (FTIR Spectroscopy - ISO 20368):

  • Objective: To determine the extent of the crosslinking reaction.

  • Apparatus: Fourier Transform Infrared (FTIR) Spectrometer.

  • Procedure:

    • FTIR spectra of the uncured and cured polyurethane are recorded.

    • The disappearance of the functional groups involved in the crosslinking reaction (e.g., isocyanate peak around 2270 cm⁻¹) and the appearance of new bonds (e.g., urethane (B1682113) linkages) are monitored to quantify the degree of cure.

Visualizing Experimental Workflows and Pathways

experimental_workflow_fkm cluster_compounding Compounding cluster_testing Performance Testing FKM_Polymer Fluoroelastomer Polymer Mixer Two-Roll Mill Mixing FKM_Polymer->Mixer Curing_Agent Curing Agent (this compound or Alternative) Curing_Agent->Mixer Additives Additives (Fillers, Acid Acceptors) Additives->Mixer Uncured_Compound Uncured Compound Mixer->Uncured_Compound Molding Compression Molding Uncured_Compound->Molding Cured_Sheet Cured Sheet Molding->Cured_Sheet ASTM_D2084 Vulcanization Characteristics (ASTM D2084) Cured_Sheet->ASTM_D2084 ASTM_D395 Compression Set (ASTM D395) Cured_Sheet->ASTM_D395 ASTM_D412 Tensile Properties (ASTM D412) Cured_Sheet->ASTM_D412 ASTM_D2240 Hardness (ASTM D2240) Cured_Sheet->ASTM_D2240

Caption: Experimental workflow for comparing fluoroelastomer vulcanizing agents.

crosslinking_pathway_pu cluster_reactants Reactants cluster_alternatives Alternative Crosslinkers Polyol Polyol (-OH) Crosslinked_Network Crosslinked Polyurethane Network Polyol->Crosslinked_Network Crosslinker Crosslinker Isocyanate Isocyanate (-NCO) Crosslinker->Isocyanate Aziridine Aziridine Crosslinker->Aziridine PCDI Polycarbodiimide Crosslinker->PCDI Diamine_Carbamate This compound Crosslinker->Diamine_Carbamate Isocyanate->Crosslinked_Network Aziridine->Crosslinked_Network PCDI->Crosslinked_Network Diamine_Carbamate->Crosslinked_Network

Caption: Reaction pathways for polyurethane crosslinking with different agents.

References

Performance Evaluation of (6-Aminohexyl)carbamic Acid in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical determinant of success in bioconjugation. (6-Aminohexyl)carbamic acid, with its terminal primary amine and carbamic acid functionalities, presents a simple yet versatile scaffold. However, its performance is intrinsically linked to the chemical environment, particularly the buffer system employed. This guide provides an objective comparison of the anticipated performance of this compound in various common buffer systems, supported by theoretical considerations and detailed experimental protocols for its evaluation.

Comparative Performance in Common Buffer Systems

The stability and reactivity of this compound are dictated by its two functional groups: a primary amine and a carbamic acid. The primary amine is a nucleophile, readily participating in conjugation reactions, while the carbamic acid group is prone to decomposition. The choice of buffer and its pH will significantly influence the behavior of both groups.

Table 1: Predicted Performance of this compound in Various Buffer Systems

Buffer SystempH RangePredicted Stability of Carbamic AcidPredicted Reactivity of Primary Amine (e.g., with NHS esters)Compatibility Notes
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Moderate. Stable at neutral pH but can decompose under acidic or basic conditions.[1]Good. The pH is within the optimal range for reactions with amine-reactive reagents like NHS esters.[2][3]Generally a good starting point for many bioconjugation reactions.
TRIS (Tris(hydroxymethyl)aminomethane) 7.0 - 9.0pH-dependent. Stability decreases at higher pH.Incompatible . TRIS contains a primary amine that will compete with the linker for reaction with amine-reactive crosslinkers.[2][3][4]Avoid for amine-reactive conjugation chemistries.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2Moderate to Good. Generally considered a non-interfering buffer for many biological reactions.Good. The typical working pH range is suitable for amine-reactive conjugations.[2][3]A suitable alternative to PBS, especially when phosphate (B84403) ions might interfere.
MES (2-(N-morpholino)ethanesulfonic acid) 5.5 - 6.7Potentially Unstable. Acidic pH may promote the decomposition of the carbamic acid group.Poor. The acidic pH protonates the primary amine, reducing its nucleophilicity and reactivity towards electrophiles like NHS esters.[3]Not recommended for amine-reactive conjugations.
Borate Buffer 8.0 - 10.0Poor. Alkaline pH can accelerate the decomposition of carbamic acids.[5][6]High. The alkaline pH deprotonates the primary amine, increasing its nucleophilicity. However, this is offset by the increased rate of hydrolysis of many amine-reactive reagents.[2][7]Use with caution. The high pH can be detrimental to both the linker and the stability of many proteins.
Citrate Buffer 3.0 - 6.2Unstable. Acidic conditions are likely to cause rapid decomposition.[8]Very Poor. The primary amine will be fully protonated and unreactive.Not suitable for reactions involving the primary amine of this linker.

Alternative Linker Chemistries

For applications where the performance of this compound may be suboptimal, a variety of alternative linker chemistries are available. Each offers distinct advantages in terms of stability, reactivity, and specificity.

Table 2: Comparison with Alternative Bifunctional Linkers

Linker TypeReactive GroupsBond FormedKey AdvantagesKey Disadvantages
This compound Primary Amine, Carboxylic Acid (via carbamic acid decomposition)AmideSimple structure, readily available.Carbamic acid instability, potential for side reactions.
Amino-PEG-Carboxylic Acid Primary Amine, Carboxylic AcidAmideIncreased hydrophilicity and biocompatibility due to the PEG spacer.[9]More complex synthesis.
Maleimide-PEG-NHS Ester Maleimide (B117702), NHS EsterThioether, AmideHighly specific reaction of maleimide with thiols and efficient reaction of NHS ester with amines.[10][11]The thioether bond can be reversible under certain conditions.[10]
DBCO-PEG-NHS Ester DBCO (Dibenzocyclooctyne), NHS EsterTriazole, AmideEnables copper-free "click chemistry," which is bioorthogonal and highly efficient.[10]Reagents can be more expensive.
Hydrazide-Carbonyl Hydrazide, Aldehyde/KetoneHydrazoneSpecific reaction chemistry. The resulting hydrazone bond can be cleavable at acidic pH.[12]The hydrazone bond may have lower stability in circulation compared to amide or triazole bonds.[12]

Experimental Protocols

To empirically determine the performance of this compound in a specific buffer system, the following experimental protocols are recommended.

Protocol 1: Evaluation of Carbamic Acid Stability by HPLC

Objective: To quantify the rate of decomposition of this compound in different buffers.

Materials:

  • This compound

  • Selected buffer systems (e.g., PBS, HEPES, Borate) at desired pH values

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Thermostated incubator

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

  • Prepare the different buffer systems at the desired concentrations and pH values.

  • Initiate the stability study by diluting the stock solution of this compound into each buffer to a final concentration of 1 mg/mL.

  • Incubate the samples at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., 5-95% B over 15 minutes).

    • Detection: Monitor at a wavelength where the compound or its potential byproducts absorb (e.g., 214 nm).

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the percentage of remaining intact compound versus time to determine the stability profile in each buffer.

Protocol 2: Assessment of Primary Amine Reactivity via NHS Ester Conjugation

Objective: To evaluate the efficiency of the primary amine of this compound in a conjugation reaction with an NHS ester-activated molecule in different buffers.

Materials:

  • This compound

  • A model protein with accessible primary amines (e.g., Bovine Serum Albumin - BSA)

  • An amine-reactive labeling reagent (e.g., NHS-fluorescein)

  • Amine-free buffers (e.g., PBS, HEPES, Borate) at various pH values

  • Desalting column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the model protein (e.g., 10 mg/mL BSA) in each of the selected amine-free buffers.

  • Prepare a stock solution of the NHS-fluorescein in an anhydrous organic solvent (e.g., DMSO).

  • Add a defined molar excess of this compound to the protein solution to act as a competitive inhibitor.

  • To a control protein solution (without the carbamic acid linker), add the same molar excess of the NHS-fluorescein.

  • To the experimental samples, add the same molar excess of NHS-fluorescein to the protein solution containing this compound.

  • Incubate all reaction mixtures for 1 hour at room temperature, protected from light.

  • Separate the protein-dye conjugate from unreacted dye and linker using a desalting column equilibrated with the respective buffer.

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the maximum absorbance wavelength of the dye (e.g., ~494 nm for fluorescein).

  • Calculate the degree of labeling (DOL) for both the control and experimental samples. A significant reduction in the DOL in the presence of this compound indicates its reactivity.[13]

Protocol 3: Analysis of Conjugate Stability by Mass Spectrometry

Objective: To confirm the identity of the bioconjugate and assess its stability over time.

Materials:

  • Purified bioconjugate from Protocol 2

  • Selected buffer systems for stability testing

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubate the purified bioconjugate in the selected buffer systems at a controlled temperature (e.g., 37°C).

  • At various time points, take an aliquot of the sample.

  • Analyze the sample by LC-MS to determine the mass of the intact conjugate.[14][15]

  • A decrease in the mass corresponding to the loss of the conjugated molecule would indicate instability of the linkage.

Visualizations

G Logical Workflow for Performance Evaluation A Select Buffer Systems (e.g., PBS, HEPES, Borate) C Stability Assay (HPLC) - Monitor decomposition A->C D Reactivity Assay - Conjugation with model protein - Quantify efficiency A->D B This compound B->C B->D E Stability Data - Half-life in each buffer C->E F Reactivity Data - Conjugation efficiency vs. buffer D->F G Comparative Analysis - Optimal buffer selection E->G F->G

Caption: Workflow for evaluating the performance of this compound.

G cluster_reactivity Primary Amine Reactivity cluster_stability Carbamic Acid Stability Linker_Amine This compound (R-NH2) Amide_Bond Stable Amide Bond (Conjugate) Linker_Amine->Amide_Bond Nucleophilic Attack NHS_Ester NHS Ester (Electrophile) NHS_Ester->Amide_Bond Carbamic_Acid This compound Decomposition Decomposition Products (Amine + CO2) Carbamic_Acid->Decomposition Buffer_pH Buffer pH (Acidic/Basic) Buffer_pH->Decomposition Influences rate

Caption: Key chemical considerations for this compound performance.

References

A Comparative Analysis of (6-Aminohexyl)carbamic Acid and Other Crosslinking Agents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and protein analysis, the selection of an appropriate crosslinking agent is paramount to achieving desired experimental outcomes. These reagents play a crucial role in stabilizing protein structures, elucidating protein-protein interactions, and constructing antibody-drug conjugates. This guide provides a comprehensive comparison of (6-Aminohexyl)carbamic acid with two widely used crosslinking agents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Glutaraldehyde (B144438). We present a detailed analysis of their mechanisms of action, performance characteristics supported by available data, and experimental protocols to assist researchers in making informed decisions for their specific applications.

Introduction to Crosslinking Agents

Crosslinking agents are molecules that contain two or more reactive ends capable of forming covalent bonds with specific functional groups on proteins or other biomolecules.[1] The choice of a crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and the required stability of the crosslink. This guide focuses on a comparative study of three distinct crosslinking agents, each with unique properties and applications.

This compound is a less conventional crosslinking agent that is presumed to function as a "blocked" or "protected" diamine. Upon heating, it is hypothesized to decompose and release 1,6-hexanediamine (B7767898), a linear diamine with a six-carbon spacer arm. This released diamine can then participate in crosslinking reactions, typically in the presence of an activating agent like EDC, to form stable amide bonds between carboxyl groups on proteins. This mechanism offers the potential for a more controlled, temperature-triggered crosslinking event.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinking agent.[2] It facilitates the direct conjugation of carboxyl groups (-COOH) to primary amines (-NH2) by forming a highly reactive O-acylisourea intermediate, which is then displaced by a nucleophilic attack from the primary amine.[3] This results in a stable amide bond without the incorporation of the crosslinker itself into the final product. EDC is widely used for its efficiency and the stability of the resulting amide bonds.[4]

Glutaraldehyde is a homobifunctional crosslinking agent containing two aldehyde groups at either end of a five-carbon chain.[5] These aldehyde groups react primarily with the ε-amino groups of lysine (B10760008) residues on proteins to form Schiff bases.[6] Subsequent reactions can lead to the formation of more complex and stable crosslinked networks. Glutaraldehyde is a highly efficient and rapid crosslinker, but its use is often limited by its potential to cause protein denaturation and its inherent cytotoxicity.[5][6]

Performance Comparison

The selection of a crosslinking agent is often dictated by its performance in specific applications. Key parameters for comparison include reaction efficiency, specificity, the stability of the resulting crosslinks, and the potential for side reactions or cytotoxicity. The following table summarizes the performance characteristics of this compound (based on its presumed mechanism as a diamine precursor), EDC, and Glutaraldehyde.

FeatureThis compound (as 1,6-hexanediamine + EDC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Glutaraldehyde
Mechanism Forms amide bonds between carboxyl groups via a diamine spacer arm.[7]Forms direct amide bonds between carboxyl and amine groups (zero-length).[3]Forms Schiff bases and other adducts with amine groups.[6]
Spacer Arm Length ~8.6 Å (for 1,6-hexanediamine)0 Å~7.5 Å
Reaction Efficiency Moderate to High (dependent on EDC activation)High.[2]Very High.[2]
Reaction Specificity Targets carboxyl groups (with EDC activation).Targets carboxyl and primary amine groups.[3]Primarily targets primary amine groups (lysine).[6]
Reaction Conditions Requires initial heating to release diamine, followed by EDC reaction (typically pH 4.5-6.0).Optimal at pH 4.5-6.0 for carboxyl activation.[2]Broad pH range, but more effective at alkaline pH.[2]
Stability of Crosslink Stable amide bond.[8]Very stable amide bond.[8]Generally stable, but can be reversible under certain conditions.
Key Advantages Temperature-triggered release of the crosslinker; provides a defined spacer arm.Forms a stable, native-like amide bond; zero-length crosslink minimizes structural perturbation.[2]High reactivity and efficiency; rapid crosslinking.[2]
Key Disadvantages Requires a two-step process (heating and activation); limited direct experimental data for this specific compound in protein crosslinking.Can lead to intra- and intermolecular polymerization if not controlled.Can cause protein denaturation and aggregation; cytotoxic.[2][5]

Experimental Protocols

Detailed and reliable experimental protocols are essential for successful crosslinking. Below are protocols for the use of each of the compared crosslinking agents.

Protocol 1: Two-Step Protein Crosslinking using this compound and EDC

This protocol is based on the presumed mechanism of this compound as a precursor to 1,6-hexanediamine and its subsequent use in an EDC-mediated crosslinking reaction.

Materials:

  • Protein solution in a suitable buffer (e.g., MES, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or hydroxylamine)

  • Reaction tubes

  • Heating block or water bath

  • Desalting column

Procedure:

  • Diamine Release:

    • Dissolve this compound in the protein solution to the desired final concentration.

    • Heat the solution at a temperature sufficient to induce the decomposition of the carbamic acid and release of 1,6-hexanediamine (e.g., 50-70°C). The optimal temperature and time should be determined empirically.

    • Allow the solution to cool to room temperature.

  • Carboxyl Group Activation:

    • To the protein solution containing the released diamine, add EDC (and optional NHS/Sulfo-NHS) to a final concentration typically in the range of 2-10 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Crosslinking Reaction:

    • The activated carboxyl groups on the protein will react with the primary amine groups of the in-situ generated 1,6-hexanediamine, forming stable amide crosslinks.

  • Quenching:

    • Terminate the reaction by adding the quenching solution to consume any unreacted EDC. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: One-Step Protein Crosslinking using EDC

This protocol describes a standard one-step procedure for crosslinking proteins using EDC.[3]

Materials:

  • Protein solution in a non-amine, non-carboxylate buffer (e.g., MES, pH 4.5-6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction tubes

  • Desalting column

Procedure:

  • Reaction Setup:

    • Prepare the protein solution at the desired concentration in the reaction buffer.

    • Dissolve EDC in the reaction buffer immediately before use.

  • Crosslinking Reaction:

    • Add the EDC solution to the protein solution to achieve the desired final molar excess of EDC to protein. A typical starting point is a 10- to 50-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching:

    • Stop the reaction by adding the quenching solution. Incubate for 15 minutes.

  • Purification:

    • Purify the crosslinked protein from excess reagents using a desalting column.

Protocol 3: Protein Crosslinking using Glutaraldehyde

This protocol provides a general procedure for crosslinking proteins with glutaraldehyde.[9]

Materials:

  • Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Desalting column

Procedure:

  • Reaction Setup:

    • Prepare the protein solution in the reaction buffer.

  • Crosslinking Reaction:

    • Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v). The optimal concentration should be determined empirically.

    • Incubate the reaction mixture at room temperature for a duration ranging from 15 minutes to 2 hours, depending on the desired degree of crosslinking.

  • Quenching:

    • Terminate the crosslinking reaction by adding the quenching solution to react with and neutralize any unreacted aldehyde groups.

  • Purification:

    • Remove excess glutaraldehyde and quenching reagent by dialysis or size-exclusion chromatography.

Visualizing Crosslinking Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Crosslinking_Mechanisms cluster_AHCA This compound (presumed) cluster_EDC EDC cluster_GA Glutaraldehyde AHCA This compound Diamine 1,6-Hexanediamine AHCA->Diamine Heat Crosslinked_AHCA Crosslinked Proteins (Amide Bonds) Diamine->Crosslinked_AHCA Protein_COOH_1 Protein 1 -COOH Protein_COOH_1->Crosslinked_AHCA Protein_COOH_2 Protein 2 -COOH Protein_COOH_2->Crosslinked_AHCA EDC_1 EDC EDC_1->Crosslinked_AHCA Protein_COOH_EDC Protein 1 -COOH Crosslinked_EDC Crosslinked Proteins (Amide Bond) Protein_COOH_EDC->Crosslinked_EDC Protein_NH2_EDC Protein 2 -NH2 Protein_NH2_EDC->Crosslinked_EDC EDC_2 EDC EDC_2->Crosslinked_EDC activates Protein_NH2_GA_1 Protein 1 -NH2 Crosslinked_GA Crosslinked Proteins (Schiff Base) Protein_NH2_GA_1->Crosslinked_GA Protein_NH2_GA_2 Protein 2 -NH2 Protein_NH2_GA_2->Crosslinked_GA GA Glutaraldehyde GA->Crosslinked_GA

Caption: Reaction mechanisms of the compared crosslinking agents.

Experimental_Workflow cluster_workflow General Crosslinking Workflow Start Prepare Protein Solution Add_Crosslinker Add Crosslinking Agent Start->Add_Crosslinker Incubate Incubate Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Crosslinked Product Quench->Purify Analyze Analyze Product (SDS-PAGE, MS, etc.) Purify->Analyze End End Analyze->End

Caption: A generalized experimental workflow for protein crosslinking.

Conclusion

The choice between this compound, EDC, and glutaraldehyde depends critically on the specific experimental goals. Glutaraldehyde offers high reactivity and efficiency for rapid and robust crosslinking, though with potential cytotoxicity and structural perturbation. EDC provides a highly specific and stable zero-length crosslink, ideal for applications where maintaining the native protein conformation is crucial. This compound, through its presumed mechanism as a heat-activated diamine precursor, presents an intriguing option for controlled, temperature-triggered crosslinking with a defined spacer arm, although further research is needed to fully characterize its performance in protein bioconjugation. Researchers are encouraged to empirically test and optimize the conditions for their chosen crosslinker to achieve the desired outcome.

References

A Comparative Guide to Confirming Surface Functionalization: (6-Aminohexyl)carbamic Acid vs. (3-Aminopropyl)triethoxysilane (APTES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Objectively Comparing Surface Amine Functionalization.

The successful functionalization of surfaces with primary amine groups is a critical step in a multitude of applications, from immobilizing biomolecules for biosensors and microarrays to enhancing cell adhesion for tissue engineering. This guide provides a comparative overview of analytical techniques used to confirm the successful surface modification with two common aminosilanes: (6-Aminohexyl)carbamic acid and the widely used (3-Aminopropyl)triethoxysilane (APTES).[1][2]

Comparing Aminosilanes: A Structural and Functional Overview

This compound and APTES are both utilized to introduce reactive primary amine groups onto surfaces. However, their structural differences can influence the characteristics of the resulting functionalized layer. APTES, with its shorter propyl chain, is known for rapid surface coverage but can be prone to forming less organized, multilayered films.[1] The longer hexyl chain of this compound may offer the potential for more ordered and stable monolayers, a critical factor for applications requiring precise control over the presentation of amine functional groups.

FeatureThis compound(3-Aminopropyl)triethoxysilane (APTES)Key Considerations for Researchers
Alkyl Chain Length Longer (Hexyl group)Shorter (Propyl group)Longer chains can lead to more ordered and stable self-assembled monolayers (SAMs) due to increased van der Waals interactions.
Reactive Group Primary Amine (-NH₂)Primary Amine (-NH₂)Both provide a nucleophilic group for subsequent covalent immobilization of biomolecules or other moieties.
Surface Attachment Typically requires surface activation to create reactive sites (e.g., carboxyl groups) for amide bond formation.Forms siloxane bonds with hydroxylated surfaces (e.g., glass, silicon oxide).[3]The choice of silane (B1218182) may depend on the substrate material and the desired stability of the functional layer.
Monolayer Quality Potentially forms more well-ordered SAMs.Prone to forming disordered multilayers and aggregates, particularly in solution-phase deposition.[1]For applications demanding precise control over surface chemistry, a well-ordered monolayer is crucial.[1]
Hydrolytic Stability Stability is dependent on the covalent linkage formed with the surface.Can have lower stability in aqueous environments as the primary amine can catalyze the hydrolysis of siloxane bonds.[1]Long-term stability in aqueous or biological buffers is a critical factor for many applications.

Experimental Techniques for Confirmation of Functionalization

A multi-technique approach is essential for the comprehensive characterization of functionalized surfaces. Below are key analytical methods, their principles, and expected outcomes.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 5-10 nm of a surface.[4][5]

  • Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons.[5] The kinetic energy of these electrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification and quantification. Chemical shifts in these binding energies provide information about the chemical environment of the atoms.[4]

  • Expected Results for Amine Functionalization:

    • Appearance of Nitrogen (N 1s) Peak: The most direct evidence of successful functionalization is the appearance of a nitrogen peak in the XPS spectrum. The N 1s peak for primary amines is typically observed around 400 eV.[6][7]

    • High-Resolution C 1s Spectrum: Deconvolution of the high-resolution C 1s spectrum can reveal the presence of C-N bonds (typically around 285.6 eV) in addition to the C-C/C-H bonds of the alkyl chains.[6]

    • Changes in Elemental Ratios: An increase in the N/Si or N/C ratio compared to the unmodified substrate confirms the presence of the amine-containing molecule.

Table 1: Representative XPS Data for Amine-Functionalized Surfaces

Surface ModificationExpected N 1s Binding Energy (eV)Expected C 1s Components (eV)Expected Change in Atomic % of Nitrogen
Unmodified Substrate (e.g., SiO₂) Not PresentC-C/C-H (adventitious carbon)0%
This compound ~400 eVC-C, C-N, C=OSignificant Increase
APTES Functionalized ~400 eVC-C, C-N, C-SiSignificant Increase[3]
Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's hydrophobicity or hydrophilicity.[8]

  • Principle: A droplet of a liquid (typically deionized water) is placed on the surface, and the angle between the solid-liquid interface and the liquid-vapor interface is measured.[8] Hydrophilic surfaces have low contact angles, while hydrophobic surfaces have high contact angles.

  • Expected Results for Amine Functionalization:

    • Decrease in Contact Angle: The introduction of polar amine groups generally leads to a more hydrophilic surface, resulting in a decrease in the water contact angle compared to a bare or less polar surface.[9][10]

Table 2: Representative Contact Angle Data

Surface ModificationExpected Water Contact Angle (°)Interpretation
Unmodified Glass/Silicon < 20°Hydrophilic
This compound Functionalized 30° - 60°Increased Hydrophilicity
APTES Functionalized 40° - 70°[11]Increased Hydrophilicity
Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale.[12][13]

  • Principle: A sharp tip mounted on a flexible cantilever is scanned across the surface.[13] Forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a three-dimensional image of the surface topography.[12]

  • Expected Results for Amine Functionalization:

    • Changes in Surface Roughness and Morphology: The deposition of a molecular layer will alter the surface morphology.[14][15] AFM can reveal the uniformity of the coating, the presence of aggregates, or changes in surface roughness, providing qualitative and quantitative confirmation of the modification.[16]

Table 3: Representative AFM Data

Surface ModificationExpected Change in Surface Roughness (Ra)Expected Morphological Features
Unmodified Substrate Low (substrate dependent)Smooth, with features characteristic of the substrate.
This compound Functionalized IncreaseUniform layer or island formation, depending on deposition conditions.
APTES Functionalized IncreaseCan show aggregates or a non-uniform layer, especially with non-optimized protocols.[17]
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR, particularly in the Attenuated Total Reflectance (ATR) mode (ATR-FTIR), is a powerful technique for identifying functional groups on a surface.[18]

  • Principle: Infrared radiation is passed through a sample, and the absorption of specific frequencies of radiation corresponds to the vibrational frequencies of chemical bonds.[19] This provides a "fingerprint" of the functional groups present. ATR-FTIR is a surface-sensitive technique suitable for analyzing thin films on solid substrates.[20]

  • Expected Results for Amine Functionalization:

    • Appearance of N-H Bending Vibrations: The presence of primary amines can be confirmed by the appearance of N-H bending vibrations, typically in the range of 1550-1650 cm⁻¹.[21]

    • C-H Stretching Vibrations: An increase in the intensity of C-H stretching vibrations (around 2850-2960 cm⁻¹) from the alkyl chains of the aminosilanes.

    • For this compound: The presence of the carbamate (B1207046) group will also give rise to characteristic C=O stretching vibrations.

Experimental Protocols

Protocol 1: Surface Functionalization with APTES
  • Substrate Cleaning: Clean glass or silicon substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrates under a stream of nitrogen.

  • Surface Hydroxylation: Activate the surface by treating with an oxygen plasma for 5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive. Handle with extreme care. Rinse thoroughly with deionized water and dry.

  • Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene.[3] Immerse the cleaned and hydroxylated substrates in the APTES solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Rinsing and Curing: Remove the substrates from the silane solution and rinse thoroughly with toluene, followed by ethanol, to remove any unbound APTES. Cure the functionalized substrates in an oven at 110°C for 15-30 minutes.[3]

Protocol 2: Surface Functionalization with this compound (Conceptual)

Note: This is a general protocol and may require optimization.

  • Substrate Preparation: Begin with a surface that has been functionalized with carboxylic acid groups. This can be achieved through various methods, such as treatment with succinic anhydride (B1165640) after an initial amination step.[22]

  • Carbodiimide Activation: Activate the carboxyl groups by immersing the substrate in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.[22]

  • Amine Coupling: Immediately immerse the activated substrate in a solution of this compound in a suitable solvent. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Rinsing: Rinse the substrate thoroughly with the solvent and then with deionized water to remove any unreacted molecules. Dry under a stream of nitrogen.

Workflow and Logic Diagrams

G cluster_prep Surface Preparation cluster_func Functionalization cluster_char Characterization Substrate Substrate (e.g., Glass, Silicon) Cleaning Cleaning (Solvents, Sonication) Substrate->Cleaning Hydroxylation Hydroxylation (O2 Plasma / Piranha) Cleaning->Hydroxylation Functionalization Surface Reaction Hydroxylation->Functionalization APTES_sol APTES Solution APTES_sol->Functionalization AHCA_sol This compound Solution AHCA_sol->Functionalization XPS XPS Functionalization->XPS CA Contact Angle Functionalization->CA AFM AFM Functionalization->AFM FTIR FTIR Functionalization->FTIR Data_Analysis Confirmation of Functionalization XPS->Data_Analysis Elemental Composition, Chemical State CA->Data_Analysis Wettability AFM->Data_Analysis Morphology, Roughness FTIR->Data_Analysis Functional Groups

Caption: Experimental workflow for surface functionalization and characterization.

G Start Unfunctionalized Surface Question Is Nitrogen (N 1s) peak present in XPS? Start->Question Success Functionalization Confirmed Question->Success  Yes Failure Functionalization Failed or Incomplete Question->Failure  No Further_Tests Proceed to Secondary Confirmation (Contact Angle, AFM, FTIR) Success->Further_Tests

Caption: Decision logic for confirming surface functionalization using XPS as the primary method.

References

A Comparative Guide to the Characterization and Quality Control of Synthesized (6-Aminohexyl)carbamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (6-Aminohexyl)carbamic acid in their work, a thorough understanding of its quality attributes is paramount. This guide provides a comprehensive overview of the characterization and quality control of synthesized this compound, offering a comparison with alternative compounds and detailing the experimental protocols for its analysis.

This compound , also known as hexamethylenediamine (B150038) carbamate, is a versatile bifunctional molecule with applications as a vulcanizing agent for various types of rubber, including fluorine and polyurethane rubbers, and as a modifier for synthetic rubbers.[1][2] Its performance is intrinsically linked to its purity and the presence of any impurities, making robust quality control essential.

Quality Control Specifications

The quality of synthesized this compound is assessed through a variety of analytical tests that quantify its purity and identify potential impurities. A typical specification for high-purity this compound is presented in the table below.

ParameterSpecificationAnalytical Method
Appearance White PowderVisual Inspection
Purity (Assay) ≥ 98.0%HPLC
Melting Point 150-155 °CMelting Point Apparatus
Water Content < 0.2%Karl Fischer Titration
Residue on Ignition < 0.1%Gravimetric Analysis
Total Impurities Not More Than 0.3%HPLC
Single Impurity Not More Than 0.1%HPLC
Heavy Metals Not More Than 10 ppmICP-MS or AAS

Characterization and Analytical Protocols

A comprehensive characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and quantifying any related impurities. A reverse-phase HPLC method is typically employed.[3]

Experimental Protocol:

  • Column: Newcrom R1 or equivalent C18 column.[3]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[3]

  • Detection: UV detection is commonly used. For more sensitive and specific detection, especially for impurity profiling, mass spectrometry (MS) can be coupled with the HPLC system (LC-MS).

  • Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

  • Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Impurities are quantified against a reference standard or by using relative response factors.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound. The chemical shifts and coupling patterns of the protons and carbons provide a detailed fingerprint of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the carbamic acid moiety and the N-H bends of the primary amine.

Comparison with Alternative Vulcanizing Agents

In the rubber industry, this compound competes with other classes of vulcanizing agents, primarily sulfenamides and dithiocarbamates. The choice of agent depends on the specific rubber formulation and the desired processing characteristics and final properties of the vulcanizate.

Vulcanizing Agent ClassKey CharacteristicsAdvantagesDisadvantages
Diamine Carbamates (e.g., this compound)Acts as both a vulcanizing agent and modifier.[1][2]Helps in retaining the original bright color of rubber products.[1] Broad compatibility with various elastomers.[1]Limited publicly available data on cure kinetics for direct comparison.
Sulfenamide Accelerators (e.g., CBS, TBBS)Delayed-action accelerators with a fast cure rate after an initial scorch delay.[4][5]Provides a good balance of scorch safety and cure speed, allowing for safe processing.[4][5]Can be slower than ultra-accelerators.
Dithiocarbamate Accelerators (e.g., ZDBC)Ultra-fast accelerators.[4]Very high cure rate, suitable for applications requiring rapid vulcanization.[4]Short scorch time, which can lead to premature vulcanization if not controlled properly.[4]

Performance Comparison in Rubber Vulcanization:

While direct comparative data for this compound against sulfenamides and dithiocarbamates in the same formulation is scarce in the public domain, a general comparison of their expected performance based on their chemical class can be made.

Cure CharacteristicThis compound (Expected)Sulfenamide AcceleratorsDithiocarbamate Accelerators
Scorch Time ModerateLongShort
Cure Rate Moderate to FastFast (after delay)Very Fast
Crosslink Density Application dependentHighHigh
Physical Properties Good overall propertiesExcellent balance of propertiesGood heat resistance

Experimental Workflows and Diagrams

To ensure consistent quality, a well-defined workflow for the characterization and quality control of synthesized this compound is crucial.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Product Release Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Sampling Representative Sampling Purification->Sampling HPLC Purity & Impurity Profile (HPLC) Sampling->HPLC Spectroscopy Structural Confirmation (NMR, IR) Sampling->Spectroscopy Physical_Tests Physical Properties (Melting Point, Water Content) Sampling->Physical_Tests Heavy_Metals Heavy Metal Analysis Sampling->Heavy_Metals CoA Certificate of Analysis Generation HPLC->CoA Spectroscopy->CoA Physical_Tests->CoA Heavy_Metals->CoA Release Product Release for Use CoA->Release

Caption: Quality Control Workflow for Synthesized this compound.

The following diagram illustrates the logical relationship and key decision points when selecting a vulcanizing agent for a rubber formulation.

Vulcanizing_Agent_Selection cluster_options Vulcanizing Agent Options Requirement Define Application Requirements (Processing Safety, Cure Speed, Final Properties) Decision1 Need for Color Retention? Requirement->Decision1 AHCA This compound Formulation Formulation AHCA->Formulation Select & Optimize Formulation Sulfenamide Sulfenamide Accelerators Sulfenamide->Formulation Select & Optimize Formulation Dithiocarbamate Dithiocarbamate Accelerators Dithiocarbamate->Formulation Select & Optimize Formulation Decision1->AHCA Yes Decision2 Long Scorch Time Critical? Decision1->Decision2 No Decision2->Sulfenamide Yes Decision3 Ultra-Fast Cure Required? Decision2->Decision3 No Decision3->AHCA No, Moderate Speed OK Decision3->Dithiocarbamate Yes

References

Case studies comparing the outcomes of using (6-Aminohexyl)carbamic acid versus other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of outcomes when using (6-Aminohexyl)carbamic acid, a hydrophobic alkyl chain linker, versus other common linker types, particularly hydrophilic polyethylene (B3416737) glycol (PEG) linkers. This analysis is supported by experimental data and detailed methodologies to inform rational drug design.

This compound is a bifunctional linker characterized by a six-carbon linear alkyl chain, an amino group, and a carbamic acid moiety.[1][2] This structure categorizes it as a hydrophobic, non-cleavable alkyl linker.[3][4] The choice between such a linker and a hydrophilic alternative like a PEG-based linker involves a fundamental trade-off between solubility and cell permeability.[5]

Data Presentation: Quantitative Comparison of Linker Performance

The following table summarizes key quantitative data from various studies, comparing the general performance characteristics of hydrophobic alkyl linkers, such as those based on a C6 chain like this compound, with hydrophilic PEG linkers.

Performance MetricHydrophobic Alkyl Linker (e.g., C6 Chain)Hydrophilic PEG LinkerKey Findings & Citations
Solubility & Aggregation Higher propensity for aggregation, especially with hydrophobic payloads and high drug-to-antibody ratios (DAR).[3][5] Can lead to poor solubility.[3]Enhances aqueous solubility and reduces aggregation by creating a hydration shell.[3][5] Enables higher DARs without stability issues.[6]Hydrophilic linkers are employed to counteract the hydrophobicity of the payload, which is crucial for preventing aggregation.[5]
Pharmacokinetics (PK) Can lead to faster plasma clearance.[5]Generally prolongs plasma half-life and reduces clearance due to an increased hydrodynamic radius.[6][7]PEGylation is a well-established strategy for extending the in-vivo circulation half-life of therapeutics.
In Vivo Efficacy Efficacy can be limited by rapid clearance. However, optimal alkyl chain length (C5-C6) can yield potent IC50 values.[8]Extended circulation can lead to greater tumor accumulation and enhanced in vivo efficacy.[6][7]Longer PEG chains can improve in vivo efficacy but may reduce in vitro potency.[7]
Cell Permeability Generally enhances passive diffusion across the cell membrane due to hydrophobicity.[3]Can have a more complex effect; the hydration shell may not favor membrane crossing as readily.[5]A degree of hydrophobicity is often necessary for drugs with intracellular targets.[3]
Immunogenicity Generally low immunogenicity.Also considered to have low immunogenicity, though concerns about anti-PEG antibodies exist.The hydrophilic nature of PEG can help shield the drug from the immune system.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.

General Protocol for ADC Synthesis via Amide Bond Formation

This protocol describes a method for conjugating a carboxyl-containing payload to an antibody using a linker like this compound, which has a terminal amine.

1. Activation of Carboxylic Acid on Payload:

  • Dissolve the payload in a suitable organic solvent (e.g., DMF or DMSO).

  • Add a 1.5-fold molar excess of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).

  • Incubate the mixture for 15-30 minutes at room temperature to form an NHS-ester activated payload.

2. Conjugation to Amine-Linker:

  • Dissolve this compound in an appropriate buffer (e.g., PBS, pH 7.4).

  • Add the activated payload solution to the linker solution. The final concentration of the organic solvent should be kept low (<10% v/v) to maintain linker solubility.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

3. Purification of Linker-Payload:

  • Purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted payload and activating agents.

4. Conjugation to Antibody:

  • The carboxylic acid end of the this compound-payload conjugate can then be activated (as in Step 1) and reacted with the amine groups (e.g., lysine (B10760008) residues) on the antibody.

In Vivo Efficacy Study in a Xenograft Model

Objective: To compare the anti-tumor efficacy of ADCs constructed with different linkers.

1. Cell Line and Animal Model:

  • Select a cancer cell line that overexpresses the target antigen for the ADC's antibody.

  • Implant the cancer cells into immunocompromised mice (e.g., nude mice) to establish tumors.

2. ADC Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, ADC with alkyl linker, ADC with PEG linker).

  • Administer the ADCs intravenously at a specified dose and schedule.

3. Monitoring:

  • Measure tumor volumes and body weights of the mice regularly (e.g., twice a week) throughout the study.

  • Monitor the animals for any signs of toxicity.

4. Endpoint and Analysis:

  • The study can be terminated when tumors in the control group reach a maximum allowed size.

  • Compare the tumor growth inhibition between the different treatment groups to evaluate the in vivo efficacy of each ADC.

Mandatory Visualization

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate (ADC) cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (Linker is Stable) TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell 1. Binding to Target Antigen Internalization Internalization (Endocytosis) TargetCell->Internalization 2. ADC-Antigen Complex Internalization Lysosome Lysosome (Degradation) Internalization->Lysosome 3. Trafficking to Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage or Antibody Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Payload Induces Cytotoxicity Linker_Comparison_Workflow Experimental Workflow for Comparing Linker Performance cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth_Alkyl Synthesize ADC with This compound Linker QC Characterize ADCs (DAR, Purity, Aggregation) Synth_Alkyl->QC Synth_PEG Synthesize ADC with PEG Linker Synth_PEG->QC Cytotoxicity Cytotoxicity Assays (IC50 Determination) QC->Cytotoxicity Stability Plasma Stability Assays QC->Stability PK_Study Pharmacokinetic (PK) Studies in Rodents QC->PK_Study Data_Analysis Comparative Data Analysis and Linker Selection Cytotoxicity->Data_Analysis Stability->Data_Analysis Efficacy_Study Xenograft Efficacy Studies PK_Study->Efficacy_Study Efficacy_Study->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of (6-Aminohexyl)carbamic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of (6-Aminohexyl)carbamic acid is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound. The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department.[1] Never dispose of this chemical down the drain or in regular trash.[1]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the hazardous nature of this compound and its derivatives, stringent safety measures are imperative. All handling and disposal procedures must be conducted in a well-ventilated fume hood.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A standard laboratory coat is required.[2]

  • Respiratory Protection: While a fume hood is the primary engineering control, respiratory protection may be necessary for emergency situations involving spills or inadequate ventilation.[2]

Quantitative Data on this compound

PropertyValueReference
CAS Number 143-06-6[3][4]
Molecular Formula C7H16N2O2[3][4]
Molecular Weight 160.22 g/mol [3]
Melting Point 150 °C[4]
Solubility in Water Very soluble[3]
Appearance Dry Powder, Pellets, Large Crystals[4]

Step-by-Step Disposal Procedure

This procedure outlines the safe management and disposal of this compound.

1. Waste Collection and Storage:

  • Container: Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[5][6] The container must be in good condition, with no cracks, rust, or leaks.[5]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[5] Also, indicate the associated hazards (e.g., Irritant).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[7] Incompatible materials can lead to dangerous reactions.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by EHS personnel.

2. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Final Disposal:

  • EHS Collection: Arrange for the collection of the hazardous waste container through your institution's EHS department. Follow their specific procedures for waste pickup and transportation.[1]

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, as this is often a regulatory requirement.[1]

Note on Neutralization: While some general protocols for carbamic acid involve decomposition or for other chemical wastes involve neutralization, this should not be attempted for this compound without specific guidance from your EHS department.[1][2][8] Attempting to neutralize or treat the waste without a validated procedure can be dangerous.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated chemical fume hood A->B C Collect waste in a designated, compatible waste container B->C D Securely seal the container C->D spill Spill? C->spill E Label container with 'Hazardous Waste' and chemical name D->E F Store in a designated satellite accumulation area E->F G Arrange for pickup by Environmental Health & Safety (EHS) F->G H Maintain disposal records G->H spill->D No cleanup Absorb with inert material and collect as hazardous waste spill->cleanup Yes cleanup->C

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of (6-Aminohexyl)carbamic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (6-Aminohexyl)carbamic acid, including detailed operational and disposal plans to foster a secure research environment.

This compound, also known as 6-aminocaproic acid, is a compound that requires careful handling due to its potential hazards. Adherence to proper safety protocols, including the use of appropriate personal protective equipment (PPE), is crucial to minimize risk.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound include skin and eye irritation.[1] Some sources also classify it as a flammable solid.[1][2] Therefore, a comprehensive approach to personal protection is necessary.

Recommended Personal Protective Equipment

A summary of the recommended PPE for handling this compound is provided in the table below.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or appropriate protective eyeglasses.[3]
Hand Protection Compatible chemical-resistant gloves.[3][4] Nitrile gloves are a suitable option.[5]
Body Protection A standard laboratory coat or protective disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves.[3][5][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary, especially in cases of inadequate ventilation or potential for aerosol formation.[3][7]

It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date information.

Operational and Handling Procedures

Proper handling procedures are critical to prevent exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is the primary engineering control to minimize inhalation exposure.[5][7]

  • Safety Equipment: A safety shower and eye wash station should be readily accessible in the immediate work area.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Dispensing: Carefully weigh or measure the required amount of the chemical, avoiding the creation of dust or aerosols.

  • During Use: Keep containers of this compound tightly closed when not in use.[4] Avoid contact with skin and eyes.[8]

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[4] Contaminated clothing should be removed and washed before reuse.[3]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Clean Workspace in Fume Hood prep1->prep2 handle1 Weigh/Measure Chemical prep2->handle1 handle2 Perform Experimental Work handle1->handle2 post1 Securely Close Containers handle2->post1 post2 Decontaminate Work Area post1->post2 post3 Wash Hands Thoroughly post2->post3 Hazard Management and Control for this compound cluster_id Hazard Identification cluster_risk Risk Assessment cluster_control Control Measures hazard1 Skin & Eye Irritant risk1 Exposure Potential (Inhalation, Dermal, Ocular) hazard1->risk1 hazard2 Flammable Solid risk2 Fire Hazard hazard2->risk2 control1 Engineering Controls (Fume Hood) risk1->control1 control2 Administrative Controls (SOPs) risk1->control2 control3 Personal Protective Equipment (PPE) risk1->control3 risk2->control1 risk2->control2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Aminohexyl)carbamic acid
Reactant of Route 2
Reactant of Route 2
(6-Aminohexyl)carbamic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。